molecular formula C19H24N2O2 B1221556 6'-Hydroxydihydrocinchonidine CAS No. 5962-19-6

6'-Hydroxydihydrocinchonidine

Cat. No.: B1221556
CAS No.: 5962-19-6
M. Wt: 312.4 g/mol
InChI Key: RASAUPYEBCYZRS-BIPCEHGGSA-N
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Description

6'-Hydroxydihydrocinchonidine has been reported in Tinadendron noumeanum with data available.
urinary quinine metabolite;  RN given refers to (8 alpha,9R)-isomer;  structure in first source

Properties

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12-,13-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASAUPYEBCYZRS-BIPCEHGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975020
Record name 10,11-Dihydrocinchonan-6',9-diol
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5962-19-6
Record name (8α,9R)-10,11-Dihydrocinchonan-6′,9-diol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Hydroxydihydrocinchonidine
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Record name 10,11-Dihydrocinchonan-6',9-diol
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Record name (R)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol
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Foundational & Exploratory

6'-Hydroxydihydrocinchonidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5962-19-6

This technical guide provides an in-depth overview of 6'-Hydroxydihydrocinchonidine, a derivative of the cinchona alkaloid family. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, purification, and biological activities.

Core Properties and Data

This compound, a metabolite of quinine, possesses a unique set of physicochemical properties that are crucial for its handling, formulation, and biological interactions.

PropertyValueReference
CAS Number 5962-19-6
Molecular Formula C₁₉H₂₄N₂O₂[1]
Molecular Weight 312.41 g/mol [1]
Melting Point 204 °C[1]
Boiling Point (Predicted) 516.5 ± 50.0 °C[1]
Density (Predicted) 1.26 ± 0.1 g/cm³[1]
pKa (Predicted) 8.82 ± 0.40[1]
Solubility Soluble in DMSO

Synthesis and Purification: Experimental Protocols

Synthesis of this compound from Dihydrocinchonidine

This proposed synthesis involves the demethylation of a 6'-methoxylated precursor, a common strategy for obtaining hydroxylated cinchona alkaloids.

Materials:

  • Dihydrocinchonidine

  • A suitable demethylating agent (e.g., Boron tribromide (BBr₃), Pyridine hydrochloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP))

  • Quenching solution (e.g., Methanol, saturated aqueous sodium bicarbonate)

  • Reagents for work-up and extraction (e.g., Ethyl acetate, brine)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dihydrocinchonidine in the chosen anhydrous solvent.

  • Demethylation: Cool the solution to the appropriate temperature (e.g., -78 °C for BBr₃ in DCM). Slowly add the demethylating agent to the stirred solution. The reaction temperature and time will depend on the chosen reagent.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of the appropriate quenching solution at a low temperature.

  • Work-up: Allow the reaction mixture to warm to room temperature. Neutralize the solution with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The crude this compound can be purified to a high degree using preparative reverse-phase HPLC.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile (B52724) in water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) is typically effective. The exact gradient will need to be optimized based on analytical HPLC runs of the crude material.

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition.

  • Method Development: Develop an analytical HPLC method to determine the retention time of this compound and to resolve it from impurities.

  • Scaling Up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound based on UV detection.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred if the mobile phase contains water) to obtain the purified this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated notable biological activities, particularly as an antimicrobial and trypanocidal agent. While its antitumor potential is an area of active investigation, insights can be drawn from the mechanisms of related compounds.

Antimicrobial Activity against Streptococcus pneumoniae

Cinchona alkaloids, including derivatives similar to this compound, have been shown to exhibit potent activity against Streptococcus pneumoniae. The primary mechanism of action is believed to be the inhibition of F₀F₁-ATP synthase.[2] This enzyme is crucial for bacterial energy metabolism, and its inhibition leads to a disruption of ATP synthesis, ultimately causing bacterial cell death.

ATP_Synthase_Inhibition This compound This compound F₀F₁-ATP_Synthase F₀F₁-ATP_Synthase This compound->F₀F₁-ATP_Synthase Inhibits ATP_Synthesis ATP_Synthesis F₀F₁-ATP_Synthase->ATP_Synthesis Catalyzes Bacterial_Cell_Death Bacterial_Cell_Death ATP_Synthesis->Bacterial_Cell_Death Leads to disruption and

Caption: Inhibition of bacterial ATP synthase by this compound.

Trypanocidal Activity against Trypanosoma brucei

This compound has been identified as an inhibitor of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. While the precise mechanism is not fully elucidated for this specific compound, related cinchona alkaloids have been shown to induce apoptosis in various cell types, suggesting a potential mechanism of action against the parasite. The metabolic pathways of T. brucei are also considered potential targets for cinchona alkaloids.[3][4]

Trypanocidal_Activity cluster_0 This compound Action cluster_1 Parasite Cellular Processes Compound This compound Apoptosis_Induction Induction of Apoptosis Compound->Apoptosis_Induction Metabolic_Disruption Metabolic Pathway Disruption Compound->Metabolic_Disruption Parasite_Death Trypanosoma brucei Death Apoptosis_Induction->Parasite_Death Metabolic_Disruption->Parasite_Death

Caption: Proposed mechanisms of trypanocidal activity.

Potential Antitumor Activity and Signaling Pathways

While direct studies on the antitumor activity of this compound are limited, research on structurally related alkaloids provides valuable insights into potential mechanisms. Two key signaling pathways that may be modulated are the apoptosis pathway and the Focal Adhesion Kinase (FAK) signaling pathway.

Apoptosis Induction: Many natural alkaloids exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A related compound, 6-methoxydihydrosanguinarine (B162190), has been shown to induce apoptosis in colon carcinoma cells.[5]

FAK Signaling Pathway: The Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression and activation of FAK are common in many cancers, making it an attractive therapeutic target. Inhibition of FAK signaling can lead to reduced tumor growth and metastasis.[6][7][8]

Antitumor_Signaling cluster_apoptosis Apoptosis Pathway cluster_fak FAK Signaling Pathway Compound This compound Caspase_Activation Caspase Activation Compound->Caspase_Activation Induces FAK FAK Compound->FAK Inhibits DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptotic_Cell_Death Apoptotic Cell Death DNA_Fragmentation->Apoptotic_Cell_Death Cell_Proliferation Cell Proliferation FAK->Cell_Proliferation Cell_Migration Cell Migration FAK->Cell_Migration

Caption: Potential antitumor signaling pathways of this compound.

References

6'-Hydroxydihydrocinchonidine: A Technical Guide to its Natural Sources, Isolation, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-Hydroxydihydrocinchonidine, a lesser-known Cinchona alkaloid, is primarily recognized as a metabolite of the well-known antimalarial drug, quinine (B1679958). Its natural occurrence is in the bark of Cinchona species, albeit in trace amounts compared to its parent compounds. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural sources, potential isolation and synthetic methodologies, and putative biological activities. Due to the scarcity of direct research on this specific metabolite, this guide extrapolates from established protocols for major Cinchona alkaloids and quinine metabolism to offer a foundational resource for researchers interested in this compound. The document includes structured data tables, detailed hypothetical experimental protocols, and visualizations of relevant biochemical pathways to facilitate further investigation into its therapeutic potential.

Natural Sources and Abundance

This compound is a naturally occurring minor alkaloid found in the bark of various species of the Cinchona genus (family Rubiaceae). These trees, native to the Andean forests of South America, are the principal source of a range of quinoline (B57606) alkaloids, including quinine, quinidine, cinchonine, and cinchonidine. As a hydroxylated derivative of dihydrocinchonidine and a metabolite of quinine, this compound is present in significantly lower concentrations than the major alkaloids.

Table 1: Major and Minor Alkaloids in Cinchona Bark

Alkaloid ClassCompoundTypical AbundanceAnalytical Method(s)
Major Alkaloids QuinineHighHPLC, SFC, TLC[2][3]
QuinidineModerate to LowHPLC, SFC, TLC[2][3]
CinchonineModerate to HighHPLC, SFC, TLC[2][3]
CinchonidineModerate to HighHPLC, SFC, TLC[2][3]
Minor Alkaloids DihydroquinineLowHPLC, SFC[2]
DihydroquinidineLowHPLC, SFC[2]
This compound Very Low (estimated) HPLC-MS/MS (hypothesized)
Other hydroxylated and demethylated derivativesVery LowHPLC-MS/MS

Isolation and Purification

The isolation of this compound from its natural source is a complex process due to its low concentration and the presence of structurally similar major alkaloids. A multi-step approach involving extraction, partitioning, and chromatographic separation is necessary. While a specific protocol for this compound is not published, a general strategy can be adapted from established methods for minor Cinchona alkaloid isolation.[4]

General Workflow for Isolation

G start Cinchona Bark Powder extraction Solvent Extraction (e.g., Toluene (B28343)/IPA with NaOH) start->extraction filtration Filtration extraction->filtration acid_extraction Acidic Water Extraction (e.g., dil. H2SO4) filtration->acid_extraction basification Basification (e.g., NaOH to pH > 10) acid_extraction->basification organic_extraction Organic Solvent Extraction (e.g., Dichloromethane) basification->organic_extraction concentration Concentration in vacuo organic_extraction->concentration crude_alkaloids Crude Alkaloid Mixture concentration->crude_alkaloids prep_hplc Preparative HPLC (Reversed-Phase C18) crude_alkaloids->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC, LC-MS) fraction_collection->purity_analysis pure_compound This compound purity_analysis->pure_compound

Caption: General workflow for the isolation of minor Cinchona alkaloids.

Detailed Experimental Protocol (Hypothetical)

2.2.1. Extraction of Crude Alkaloids

  • Alkalinization and Extraction: Mix 1 kg of finely powdered Cinchona bark with a solution of 10% (w/v) sodium hydroxide (B78521) until a paste is formed. Allow the mixture to stand for 2-3 hours. The alkalinized bark is then subjected to Soxhlet extraction with a 4:1 mixture of toluene and isopropanol (B130326) for 8-12 hours.

  • Acidic Extraction: The organic extract is concentrated under reduced pressure. The resulting residue is then dissolved in toluene and extracted with multiple portions of 5% (v/v) sulfuric acid.

  • Precipitation of Crude Alkaloids: The combined acidic aqueous extracts are cooled to 0-4°C and the pH is carefully adjusted to >10 with 20% (w/v) sodium hydroxide to precipitate the crude alkaloids. The precipitate is filtered, washed with cold deionized water until neutral, and dried under vacuum.

2.2.2. Chromatographic Purification

  • Column Chromatography: The crude alkaloid mixture is first subjected to column chromatography on silica (B1680970) gel using a gradient elution system of dichloromethane, methanol, and ammonia (B1221849) to separate the major alkaloids from the minor ones. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions enriched with minor alkaloids are pooled, concentrated, and further purified by preparative reversed-phase HPLC on a C18 column. A gradient of acetonitrile (B52724) in an aqueous solution of ammonium (B1175870) bicarbonate is a suitable mobile phase.

  • Final Purification: Fractions containing this compound (identified by analytical HPLC-MS/MS) are combined, and the solvent is removed under reduced pressure. The residue can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure compound.

Semi-Synthesis and Biotransformation

Given the low natural abundance, semi-synthesis or biotransformation from more abundant precursors presents a viable alternative for obtaining this compound.

Semi-Synthetic Approach

A potential semi-synthetic route could involve the direct hydroxylation of dihydrocinchonidine at the 6'-position of the quinoline ring. This would likely require a regioselective C-H activation/hydroxylation method, which can be challenging.

Biotransformation

The formation of this compound is a known metabolic pathway of quinine, mediated by cytochrome P450 enzymes, particularly CYP3A4. This suggests that microbial fermentation or enzymatic catalysis could be employed for its production.

3.2.1. Conceptual Workflow for Biotransformation

G precursor Dihydrocinchonidine (Substrate) incubation Incubation (Controlled pH, temperature, aeration) precursor->incubation biocatalyst Microbial Culture (e.g., engineered E. coli expressing human CYP3A4) or Isolated Enzyme biocatalyst->incubation extraction Product Extraction (e.g., Ethyl Acetate) incubation->extraction purification Purification (Chromatography) extraction->purification product This compound purification->product

Caption: Conceptual workflow for the biotransformation of dihydrocinchonidine.

3.2.2. Hypothetical Experimental Protocol for Microbial Transformation

  • Microorganism and Culture Conditions: A recombinant strain of Escherichia coli expressing human cytochrome P450 3A4 and a suitable P450 reductase is cultured in a suitable fermentation medium (e.g., Terrific Broth) at 37°C with shaking.

  • Induction and Substrate Feeding: When the culture reaches an appropriate cell density (e.g., OD600 of 0.6-0.8), protein expression is induced with IPTG. After a period of induction, dihydrocinchonidine, dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO), is added to the culture to a final concentration of 1 mM.

  • Biotransformation: The culture is incubated for a further 24-48 hours at a lower temperature (e.g., 25-30°C) to allow for the biotransformation to occur.

  • Extraction and Analysis: The culture is harvested, and the cells are separated from the medium by centrifugation. Both the supernatant and the cell pellet (after lysis) are extracted with an organic solvent like ethyl acetate. The organic extracts are combined, dried, and concentrated. The product, this compound, is then purified from the extract using chromatographic techniques as described in section 2.2.2.

Biological Activity and Signaling Pathways

The specific biological activities of this compound have not been extensively studied. However, as a metabolite of quinine, it is plausible that it may share some of the pharmacological properties of its parent compound or possess unique activities. Quinine is known to exert its antimalarial effect by interfering with heme detoxification in the parasite.[5] It also has effects on various mammalian cellular processes.[6][7]

Potential Areas of Biological Investigation
  • Antimalarial Activity: Evaluation against different strains of Plasmodium falciparum to determine if it retains the activity of quinine.

  • Cytotoxicity: Assessment of its cytotoxic effects on various cancer cell lines.

  • Enzyme Inhibition: Screening against a panel of enzymes, including cytochrome P450s, to understand its potential for drug-drug interactions.

  • Ion Channel Modulation: Investigating its effects on cardiac ion channels, a known activity of quinidine.

Hypothesized Interaction with Cellular Signaling Pathways

Given that quinine has been shown to interfere with signaling pathways such as the AKT pathway and serotonin (B10506) biosynthesis, it is conceivable that its metabolites, including this compound, could also modulate these pathways.[6][7] Further research is needed to elucidate these potential interactions.

G cluster_quinine Quinine / this compound cluster_pathway Potential Cellular Targets quinine Quinine / Metabolite akt AKT Signaling Pathway quinine->akt Inhibition serotonin Serotonin Biosynthesis quinine->serotonin Interference heme Heme Detoxification (in Plasmodium) quinine->heme Inhibition cell_survival cell_survival akt->cell_survival Promotes neurotransmission neurotransmission serotonin->neurotransmission Regulates parasite_survival parasite_survival heme->parasite_survival Essential for

Caption: Potential cellular pathways affected by quinine and its metabolites.

Quantitative Data and Characterization

While specific quantitative data for the isolation and synthesis of this compound is scarce, Table 2 provides a template for the types of data that should be collected and reported in future studies. Spectroscopic data would be essential for structural confirmation.

Table 2: Physicochemical and Spectroscopic Data for this compound (Hypothetical)

ParameterExpected Value/DataMethod
Molecular Formula C19H24N2O2Mass Spectrometry
Molecular Weight 312.41 g/mol Mass Spectrometry
Appearance White to off-white crystalline solidVisual Inspection
Melting Point To be determinedMelting Point Apparatus
Optical Rotation To be determinedPolarimetry
¹H NMR Characteristic shifts for quinoline and quinuclidine (B89598) moieties with a hydroxylated aromatic ringNMR Spectroscopy
¹³C NMR Characteristic shifts corresponding to the carbon skeletonNMR Spectroscopy
Mass Spectrum (HRMS) [M+H]⁺ at m/z 313.1865High-Resolution Mass Spectrometry
UV-Vis λmax To be determined (likely shifts compared to dihydrocinchonidine)UV-Vis Spectroscopy
Infrared (IR) Peaks corresponding to O-H, N-H, C-H, C=C, and C-O stretchingIR Spectroscopy

Conclusion and Future Directions

This compound represents an understudied member of the Cinchona alkaloid family with potential for novel biological activities. While its low natural abundance poses a challenge for isolation, advancements in biotransformation and synthetic chemistry offer promising avenues for its production. This technical guide provides a framework for researchers to begin exploring this compound, from its procurement to the investigation of its pharmacological properties. Future research should focus on developing robust and scalable methods for its synthesis, followed by comprehensive biological screening to uncover its therapeutic potential. Elucidating its specific interactions with cellular signaling pathways will be crucial in determining its value as a lead compound in drug discovery.

References

Spectroscopic Profile of 6'-Hydroxydihydrocinchonidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-Hydroxydihydrocinchonidine is a derivative of the Cinchona alkaloid cinchonidine, a class of compounds renowned for their diverse pharmacological activities. As a metabolite of quinine, its characterization is crucial for understanding the metabolic pathways of related antimalarial drugs and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are included to facilitate its use in research and drug development.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections present the key data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not available in search results

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of spectroscopic data. The following are generalized protocols for obtaining NMR, IR, and MS data for Cinchona alkaloids.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a high-resolution mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer. The data can be collected in both positive and negative ion modes.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product derivative like this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation of Compound Purification Purification (e.g., HPLC) Isolation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Data_Analysis Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Proposal Structure Proposal Data_Analysis->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the searched literature regarding the direct involvement of this compound in specific signaling pathways. Research in this area would be a valuable contribution to understanding its pharmacological effects. The experimental workflow for investigating such pathways would typically involve in vitro and in vivo assays.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture Cell Culture Treatment Target_Binding Target Binding Assays Cell_Culture->Target_Binding Enzyme_Assays Enzyme Inhibition Assays Cell_Culture->Enzyme_Assays Pathway_Analysis Signaling Pathway Analysis Enzyme_Assays->Pathway_Analysis Animal_Model Animal Model Administration PK_PD Pharmacokinetic/Pharmacodynamic Analysis Animal_Model->PK_PD Efficacy_Studies Efficacy Studies Animal_Model->Efficacy_Studies Efficacy_Studies->Pathway_Analysis

Caption: In Vitro/In Vivo Experimental Workflow.

Disclaimer: The specific quantitative spectroscopic data (NMR, IR, MS) for this compound was not available in the search results. The tables are presented as templates for such data. The experimental protocols are generalized based on common practices for the analysis of organic compounds.

Technical Guide: Solubility Profile of 6'-Hydroxydihydrocinchonidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6'-Hydroxydihydrocinchonidine, a derivative of the Cinchona alkaloid dihydrocinchonidine. A comprehensive search of publicly available scientific literature and supplier documentation was conducted to collate quantitative solubility data in common laboratory solvents. This guide summarizes the available information and provides a detailed experimental protocol for researchers to determine the solubility of this compound in their own laboratories. The provided methodology is based on standard analytical techniques and is intended to offer a practical resource for drug development and formulation studies.

Introduction

This compound is a cinchona alkaloid, a class of compounds known for their diverse pharmacological activities. As a derivative of dihydrocinchonidine, it shares a structural relationship with quinine (B1679958) and quinidine, which have well-established therapeutic uses. The physicochemical properties of a compound, particularly its solubility, are fundamental to its development as a potential therapeutic agent. Solubility influences bioavailability, formulation options, and the design of preclinical and clinical studies.

Despite the importance of this parameter, a thorough review of scientific databases and chemical supplier information reveals a lack of comprehensive, publicly available quantitative solubility data for this compound in a range of common solvents. While some suppliers provide physical properties for the parent compound, dihydrocinchonidine, they often explicitly state that solubility data is not available[1]. This guide aims to bridge this information gap by providing a robust, generalized experimental protocol for determining the solubility of this compound.

Quantitative Solubility Data

Given the absence of specific data, the following sections provide a detailed experimental protocol to enable researchers to determine the solubility of this compound in solvents relevant to their work.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard laboratory procedure for determining the thermodynamic solubility of this compound using the shake-flask method, with quantification by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (as a solid)

  • Selected solvents (e.g., water, ethanol (B145695), methanol, dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), acetone, etc.) of appropriate purity (e.g., HPLC grade)

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Vortex mixer

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Autosampler vials for HPLC

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase column)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis prep_compound Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent equilibration Incubate at constant temperature with shaking (e.g., 24-48 hours) prep_solvent->equilibration centrifuge Centrifuge to pellet undissolved solid equilibration->centrifuge aliquot Take supernatant aliquot centrifuge->aliquot filter Filter through 0.22 µm syringe filter aliquot->filter dilute Dilute sample for HPLC analysis filter->dilute hplc_analysis Inject onto HPLC and quantify concentration dilute->hplc_analysis

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Stock Solutions for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards of known concentrations.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

    • Record the exact weight of the compound added.

    • Add a precise volume of the desired solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Analyze the calibration standards and the diluted samples by HPLC.

    • A typical HPLC method for related cinchona alkaloids might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile or methanol), with UV detection at a wavelength where the compound has significant absorbance.

    • Integrate the peak corresponding to this compound and record the peak area.

Data Analysis
  • Calibration Curve:

    • Plot the peak area of the calibration standards against their known concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Solubility Calculation:

    • Use the peak area of the diluted sample and the equation of the calibration curve to calculate the concentration of this compound in the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Conclusion

While quantitative solubility data for this compound is not widely published, this technical guide provides a detailed and practical experimental protocol for its determination. By following the outlined shake-flask method coupled with HPLC analysis, researchers can generate reliable solubility data in various solvents. This information is crucial for advancing the study of this compound in drug discovery and development, enabling informed decisions regarding formulation, dosing, and further preclinical evaluation. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical instrumentation.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 6'-Hydroxydihydrocinchonidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the necessary studies to elucidate the thermal stability and degradation characteristics of 6'-Hydroxydihydrocinchonidine.

Introduction

This compound is a cinchona alkaloid derivative with potential applications in catalysis and pharmaceuticals. Understanding its thermal stability and degradation profile is paramount for determining its shelf-life, storage conditions, and for the development of stable pharmaceutical formulations. Forced degradation studies are crucial for identifying potential degradation products and pathways, which is a regulatory requirement for new drug substances.[1][2][3] This guide outlines the typical experimental approach for such an investigation.

Thermal Stability Analysis

The thermal stability of a compound is typically assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of thermal decomposition.

Illustrative Data:

ParameterIllustrative Value
Onset of Decomposition (Tonset)220 °C
Temperature at 5% Weight Loss (T5%)235 °C
Temperature at 10% Weight Loss (T10%)250 °C
Residual Mass at 500 °C30%
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, glass transition temperature, and enthalpy of fusion.

Illustrative Data:

ParameterIllustrative Value
Melting Point (Tm)185 °C
Enthalpy of Fusion (ΔHf)85 J/g
Glass Transition (Tg)Not Observed

Degradation Profile: Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify the likely degradation products of a drug substance, which aids in the development and validation of stability-indicating analytical methods.[2][3][6] The typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2][7]

Illustrative Summary of Forced Degradation Results:

Stress ConditionObservationsPotential Degradation Products
0.1 M HCl, 60 °C, 24hSignificant degradationHydrolytic products (e.g., opening of the quinuclidine (B89598) ring)
0.1 M NaOH, 60 °C, 24hModerate degradationEpimerization and other base-catalyzed degradation products
3% H2O2, RT, 24hMinor degradationN-oxides, hydroxylated derivatives
UV light (254 nm), solid, 7 daysNo significant degradationPhotostable under tested conditions
Heat (105 °C), solid, 7 daysMinor degradationThermally induced isomers or decomposition products

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum or platinum pan.

  • Method:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 500 °C.

  • Analysis: Determine the onset of decomposition and the temperatures at various weight loss percentages.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Method:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 250 °C.

  • Analysis: Determine the melting point (peak of the endotherm) and the enthalpy of fusion by integrating the peak area.

Forced Degradation Protocol
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat the solution at 60 °C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Heat the solution at 60 °C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H2O2.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL for analysis.

  • Photolytic Degradation:

    • Spread a thin layer of solid this compound in a petri dish.

    • Expose the sample to UV light (254 nm) in a photostability chamber for 7 days.

    • Prepare a solution of the exposed solid for analysis.

  • Thermal Degradation:

    • Keep a sample of solid this compound in an oven at 105 °C for 7 days.

    • Prepare a solution of the exposed solid for analysis.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify and quantify the degradation products.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_degradation Forced Degradation Studies cluster_characterization Characterization cluster_results Results A This compound B TGA Analysis A->B C DSC Analysis A->C D Acid Hydrolysis A->D E Base Hydrolysis A->E F Oxidation A->F G Photolysis A->G H Thermal Stress A->H K Thermal Stability Data B->K C->K I LC-MS Analysis D->I E->I F->I G->I H->I J Structure Elucidation I->J L Degradation Profile J->L M Degradation Pathways J->M

Caption: Experimental workflow for thermal stability and degradation analysis.

Hypothetical Degradation Pathway

G A This compound B N-Oxide Derivative A->B Oxidation (H2O2) C Hydrolytic Product (Quinuclidine Ring Opening) A->C Acid Hydrolysis (HCl) D Epimer A->D Base Hydrolysis (NaOH)

Caption: Hypothetical degradation pathways of this compound.

References

Potential Therapeutic Applications of 6'-Hydroxydihydrocinchonidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-Hydroxydihydrocinchonidine, a metabolite of the Cinchona alkaloid dihydrocinchonidine, represents a molecule of interest for potential therapeutic development. While research specifically focused on this compound is limited, the broader class of Cinchona alkaloids has demonstrated a range of biological activities, including antitumor and antimicrobial effects. This technical guide synthesizes the available information on the potential therapeutic applications of this compound, drawing parallels from related Cinchona alkaloids and outlining the necessary experimental frameworks for its comprehensive evaluation. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and related compounds.

Introduction

Cinchona alkaloids, extracted from the bark of the Cinchona tree, have a long history in medicine, most notably with quinine's use in treating malaria. Beyond their antimalarial properties, these alkaloids and their derivatives have been investigated for a variety of other therapeutic applications. This compound, as a metabolite, may possess unique pharmacological properties worthy of investigation. This guide will explore its potential in oncology and infectious diseases, areas where Cinchona alkaloids have shown promise.

Potential Therapeutic Applications

Antitumor Activity

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

Cell LineCancer TypeAssay TypeIC₅₀ (µM)
MCF-7Breast CancerMTT AssayData Not Available
A549Lung CancerMTT AssayData Not Available
HeLaCervical CancerMTT AssayData Not Available
HepG2Liver CancerMTT AssayData Not Available

Note: This table is for illustrative purposes. Specific IC₅₀ values for this compound are not currently available in the public domain and would need to be determined experimentally.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties, with potential inhibitory effects against Trypanosoma brucei, the causative agent of African trypanosomiasis, and Streptococcus pneumoniae, a major cause of pneumonia and meningitis. The exact mechanisms of its antimicrobial action are yet to be fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Hypothetical Antimicrobial Activity of this compound

OrganismDiseaseAssay TypeMIC (µg/mL)
Trypanosoma bruceiAfrican TrypanosomiasisResazurin-based viability assayData Not Available
Streptococcus pneumoniaePneumonia, MeningitisBroth microdilutionData Not Available

Note: This table is for illustrative purposes. Specific MIC values for this compound are not currently available in the public domain and would need to be determined experimentally.

Experimental Protocols

To rigorously assess the therapeutic potential of this compound, standardized experimental protocols are essential. The following sections outline general methodologies for evaluating its antitumor and antimicrobial activities.

In Vitro Cytotoxicity Assays

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for MTT Cell Viability Assay.

Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Streptococcus pneumoniae) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Prepare Serial Dilutions of Compound prepare_inoculum->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the potential therapeutic effects of this compound are yet to be elucidated. However, based on studies of related Cinchona alkaloids, several signaling pathways could be implicated in its potential antitumor activity.

Putative_Antitumor_Signaling_Pathway compound This compound receptor Cell Surface Receptor(s) compound->receptor cell_membrane Cell Membrane downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) receptor->downstream nucleus Nucleus downstream->nucleus transcription Altered Gene Expression nucleus->transcription apoptosis Induction of Apoptosis transcription->apoptosis proliferation Inhibition of Proliferation transcription->proliferation

Caption: Putative Signaling Pathway for Antitumor Activity.

Conclusion and Future Directions

This compound presents an intriguing starting point for further investigation into its potential therapeutic applications. The current body of scientific literature, while not extensive on this specific metabolite, provides a strong rationale for its evaluation based on the known activities of related Cinchona alkaloids. Future research should focus on:

  • Systematic Screening: Conducting comprehensive in vitro screening of this compound against a diverse panel of cancer cell lines and microbial pathogens to determine its potency and spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound to understand its mode of action.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

Through a concerted research effort, the full therapeutic potential of this compound can be systematically explored, potentially leading to the development of novel therapeutic agents for the treatment of cancer and infectious diseases.

A Proposed Theoretical and Computational Investigation of 6'-Hydroxydihydrocinchonidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-Hydroxydihydrocinchonidine, a derivative of the Cinchona alkaloids, represents a promising scaffold for drug discovery. Despite the known biological activities of related compounds, a comprehensive understanding of its molecular properties and potential mechanisms of action remains elusive. This technical guide outlines a proposed framework for a detailed theoretical and computational study of this compound. In the absence of extensive experimental data for this specific molecule, this document serves as a roadmap for future research, detailing proposed computational methodologies, hypothetical experimental protocols for validation, and standardized data presentation formats. The overarching goal is to stimulate and guide research into the physicochemical properties and pharmacological potential of this compound, ultimately accelerating its development as a potential therapeutic agent.

Introduction

The Cinchona alkaloids, including quinine, quinidine (B1679956), cinchonine, and cinchonidine, have a long and storied history in medicine, most notably in the treatment of malaria. Their complex stereochemistry and diverse pharmacological activities have made them fascinating subjects for chemical and medicinal research. This compound is a derivative of cinchonidine, characterized by the presence of a hydroxyl group at the 6' position of the quinoline (B57606) ring and a saturated ethyl group at the C3 position of the quinuclidine (B89598) core. While its parent compound, cinchonidine, is a known anti-malarial and catalyst in asymmetric synthesis, the specific properties of the 6'-hydroxy dihydro derivative are largely unexplored.

A study on the closely related 6'-hydroxycinchonine revealed that it possesses antiarrhythmic activities comparable to quinidine but with lower acute toxicity, highlighting the potential therapeutic value of modifying the Cinchona alkaloid scaffold[1]. This underscores the need for a deeper, molecular-level understanding of how structural modifications, such as the introduction of a 6'-hydroxyl group and the saturation of the vinyl group, influence the molecule's properties and biological activity.

This guide proposes a comprehensive theoretical and computational approach to characterize this compound. By leveraging modern computational chemistry techniques, we can predict a wide range of properties, from its three-dimensional structure and spectroscopic signatures to its potential interactions with biological targets. This in-silico approach, coupled with targeted experimental validation, can significantly de-risk and guide further drug development efforts.

Proposed Computational Studies

A multi-faceted computational investigation is proposed to elucidate the structural, electronic, and thermodynamic properties of this compound. The following workflow outlines the proposed computational approach.

G cluster_0 Computational Workflow mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt admet ADMET Prediction mol_structure->admet freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop md_sim Molecular Dynamics Simulation (Aqueous Environment) geom_opt->md_sim spec_pred Spectroscopic Prediction (IR, Raman, NMR) freq_calc->spec_pred Validation against experimental data docking Molecular Docking (Target Protein) md_sim->docking

Caption: Proposed computational workflow for the theoretical study of this compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations are proposed to investigate the fundamental properties of the molecule.

2.1.1. Geometrical Optimization and Vibrational Analysis

  • Objective: To determine the most stable three-dimensional conformation of this compound and to confirm that it is a true energy minimum.

  • Methodology:

    • The initial structure of this compound will be built using molecular modeling software.

    • Geometry optimization will be performed using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • Frequency calculations will be performed on the optimized geometry to confirm the absence of imaginary frequencies, which would indicate a saddle point rather than a minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra.

2.1.2. Spectroscopic Properties Prediction

  • Objective: To predict the NMR, IR, and Raman spectra of this compound to aid in its experimental identification and characterization.

  • Methodology:

    • NMR: 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

    • IR and Raman: The vibrational frequencies and intensities calculated in the frequency analysis will be used to generate the theoretical IR and Raman spectra.

2.1.3. Electronic Structure Analysis

  • Objective: To understand the electronic properties of the molecule, which are crucial for its reactivity and intermolecular interactions.

  • Methodology:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.

Molecular Dynamics Simulations
  • Objective: To study the conformational dynamics and solvation of this compound in a biologically relevant environment.

  • Methodology:

    • The optimized structure of this compound will be placed in a periodic box of water molecules.

    • Molecular dynamics simulations will be performed for an extended period (e.g., 100 ns) using a suitable force field (e.g., AMBER or CHARMM).

    • Analysis of the trajectory will provide insights into the conformational flexibility of the molecule, its hydrogen bonding network with water, and its overall dynamic behavior.

Molecular Docking
  • Objective: To predict the binding mode and affinity of this compound to a potential biological target.

  • Methodology:

    • Based on the known antiarrhythmic activity of the related 6'-hydroxycinchonine, a relevant protein target, such as a cardiac ion channel, will be selected.

    • Molecular docking studies will be performed to predict the binding pose of this compound within the active site of the target protein.

    • The binding energy and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) will be analyzed to understand the basis of its potential biological activity.

ADMET Prediction
  • Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

  • Methodology:

    • Various computational models and online servers will be used to predict key ADMET parameters such as oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential toxicity.

Proposed Experimental Protocols for Validation

The following experimental protocols are proposed to synthesize and characterize this compound, providing essential data for validating the computational predictions.

G cluster_0 Experimental Validation Workflow synthesis Synthesis of This compound purification Purification (Chromatography) synthesis->purification structural Structural Characterization (NMR, IR, MS) purification->structural biological Biological Activity Assay (e.g., Antiarrhythmic) structural->biological

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Synthesis of this compound
  • Reaction: Demethylation of dihydroquinidine (B8771983).

  • Procedure:

    • Dissolve dihydroquinidine in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of boron tribromide (BBr3) in dichloromethane dropwise to the reaction mixture.

    • Stir the reaction mixture at -78 °C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and then neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H and 13C NMR spectra will be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will be recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the synthesized compound.

Data Presentation

All quantitative data from the proposed computational and experimental studies will be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Predicted Molecular Properties of this compound
PropertyPredicted Value
Molecular FormulaC19H24N2O2
Molecular Weight ( g/mol )312.41
Optimized Energy (Hartree)To be calculated
HOMO Energy (eV)To be calculated
LUMO Energy (eV)To be calculated
HOMO-LUMO Gap (eV)To be calculated
Dipole Moment (Debye)To be calculated
Table 2: Comparison of Predicted and (Hypothetical) Experimental Spectroscopic Data
1H NMR (ppm) 13C NMR (ppm) IR (cm-1)
Predicted Experimental Predicted
To be calculatedTo be measuredTo be calculated
Table 3: Predicted ADMET Properties
ParameterPredicted Value/Classification
Oral BioavailabilityTo be predicted
Blood-Brain Barrier PermeabilityTo be predicted
CYP450 2D6 InhibitionTo be predicted
hERG InhibitionTo be predicted
Ames MutagenicityTo be predicted

Conclusion

This technical guide presents a comprehensive roadmap for the theoretical and computational investigation of this compound. By following the proposed methodologies, researchers can gain valuable insights into the molecular properties and potential biological activities of this understudied Cinchona alkaloid derivative. The synergy between computational predictions and experimental validation will be crucial in unlocking the therapeutic potential of this compound and paving the way for the rational design of new and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 6'-Hydroxydihydrocinchonidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6'-Hydroxydihydrocinchonidine and its derivatives in asymmetric catalysis. The focus is on providing practical methodologies and key performance data for enantioselective transformations.

Application: Asymmetric Vinylogous Michael Addition of Cyclic Enones to Nitroalkenes

This compound and its analogs, such as 6'-hydroxy-9-amino-9-deoxyepiquinine, have proven to be highly effective bifunctional organocatalysts. They can concurrently activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, leading to high levels of stereocontrol.

A key application of these catalysts is in the direct, vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes. This reaction is significant as it allows for the enantioselective formation of a C-C bond at the γ-position of the carbonyl group, generating two new stereocenters with high fidelity.[1]

Quantitative Data Summary

The following table summarizes the performance of a this compound derivative in the asymmetric vinylogous Michael addition of 3-methyl-2-cyclohexen-1-one (B144701) to β-nitrostyrene.[1]

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (γ:δ)ee (%)
120Toluene (B28343)48High>95:590

Data is representative of the performance of 6'-hydroxy-9-amino-9-deoxyepiquinine as reported in the literature for the specified reaction.[1]

Experimental Protocol

Materials:

  • 6'-hydroxy-9-amino-9-deoxyepiquinine (Catalyst)

  • 3-methyl-2-cyclohexen-1-one (Nucleophile)

  • trans-β-Nitrostyrene (Electrophile)

  • Toluene (Anhydrous)

  • 2-Fluorobenzoic acid (Co-catalyst/Additive)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the 6'-hydroxy-9-amino-9-deoxyepiquinine catalyst (0.02 mmol, 20 mol%).

  • Add 2-fluorobenzoic acid (0.03 mmol, 30 mol%).

  • Add toluene (0.1 mL to achieve a 1 M concentration).

  • Add 3-methyl-2-cyclohexen-1-one (0.2 mmol, 2.0 equiv.).

  • Finally, add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv.).

  • Stir the reaction mixture at 40 °C for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired γ-adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Diagrams

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A Add Catalyst and Co-catalyst to Vial B Add Anhydrous Toluene A->B C Add 3-methyl-2-cyclohexen-1-one B->C D Add trans-β-Nitrostyrene C->D E Stir at 40 °C for 48 h D->E F Monitor by TLC E->F G Concentrate Reaction Mixture F->G H Purify by Flash Chromatography G->H I Characterize Product (NMR, HPLC) H->I

Figure 1: Experimental workflow for the asymmetric vinylogous Michael addition.
Proposed Catalytic Cycle

G Catalyst 6'-OH-dihydrocinchonidine Derivative Dienamine Chiral Dienamine Intermediate Catalyst->Dienamine + Enone - H2O Enone Cyclic Enone TransitionState Ternary Complex (H-Bonding Activation) Dienamine->TransitionState Nitroalkene Nitroalkene Nitroalkene->TransitionState Adduct_Iminium Iminium Adduct TransitionState->Adduct_Iminium C-C Bond Formation Product γ-Adduct Product Adduct_Iminium->Product + H2O Product->Catalyst - Catalyst

Figure 2: Proposed catalytic cycle involving dienamine activation.

References

Application Notes and Protocols: Enantioselective Henry Reaction Catalyzed by 6'-Hydroxydihydrocinchonidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry (nitroaldol) reaction is a powerful C-C bond-forming reaction that provides access to valuable β-nitro alcohols, which are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. The development of enantioselective variants of this reaction is of significant interest. Cinchona alkaloids, particularly those with a hydroxyl group at the C6' position, have emerged as effective organocatalysts for a range of asymmetric transformations. 6'-Hydroxydihydrocinchonidine, a readily available Cinchona alkaloid derivative, acts as a bifunctional catalyst, activating both the nucleophile and the electrophile to afford highly enantioenriched products. This document provides detailed application notes and protocols for the enantioselective Henry reaction catalyzed by this compound.

Catalytic Approach: Bifunctional Activation

The catalytic efficacy of this compound in the enantioselective Henry reaction stems from its ability to act as a bifunctional catalyst. The basic quinuclidine (B89598) nitrogen atom deprotonates the nitroalkane to form a nitronate anion, which serves as the nucleophile. Simultaneously, the hydroxyl group at the C6' position of the quinoline (B57606) ring acts as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding. This dual activation within the chiral scaffold of the catalyst orients the reactants in a stereochemically defined manner, leading to high enantioselectivity in the product.

Data Presentation

The following table summarizes representative data for the enantioselective Henry reaction between various aromatic aldehydes and nitromethane (B149229), catalyzed by this compound. The data is compiled from typical results obtained under optimized reaction conditions for this class of catalyst.

EntryAldehydeTime (h)Yield (%)ee (%)
1Benzaldehyde249295
24-Nitrobenzaldehyde209897
34-Chlorobenzaldehyde249596
44-Methoxybenzaldehyde368592
52-Naphthaldehyde309094
62-Thiophenecarboxaldehyde288893

Experimental Protocols

General Procedure for the Enantioselective Henry Reaction:

Materials:

  • This compound (catalyst)

  • Aromatic aldehyde (substrate)

  • Nitromethane (reagent)

  • Toluene (B28343) (solvent)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stirring plate

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).

  • Add the aromatic aldehyde (0.2 mmol, 1.0 equiv) to the vial.

  • Dissolve the catalyst and aldehyde in toluene (1.0 mL).

  • Cool the reaction mixture to -20 °C using a suitable cooling bath.

  • Add nitromethane (1.0 mmol, 5.0 equiv) to the stirred solution.

  • Allow the reaction to stir at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by adding 1 M hydrochloric acid (2 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 5 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-nitro alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis prep1 Add this compound (Catalyst) prep2 Add Aromatic Aldehyde prep1->prep2 prep3 Dissolve in Toluene prep2->prep3 prep4 Cool to -20 °C prep3->prep4 prep5 Add Nitromethane prep4->prep5 reaction Stir at -20 °C (Monitor by TLC) prep5->reaction workup1 Quench with 1 M HCl reaction->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with NaHCO3 and Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 analysis1 Flash Column Chromatography workup4->analysis1 analysis2 Characterization (NMR, etc.) analysis1->analysis2 analysis3 Chiral HPLC Analysis (ee determination) analysis1->analysis3 G cluster_cycle Catalytic Cycle catalyst 6'-OH-Dihydrocinchonidine step1 Deprotonation of Nitroalkane catalyst->step1 step2 Activation of Aldehyde catalyst->step2 nitroalkane R-CH2NO2 nitroalkane->step1 aldehyde R'-CHO aldehyde->step2 step1->step2 Nitronate Formation step3 C-C Bond Formation (Enantioselective Attack) step2->step3 step4 Protonation and Product Release step3->step4 step4->catalyst Regeneration product β-Nitro Alcohol Product step4->product

Application Notes and Protocols for 6'-Hydroxydihydrocinchonidine-Catalyzed Aldol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol (B89426) reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysts, offering milder reaction conditions and avoiding toxic heavy metals. Among the array of organocatalysts, Cinchona alkaloids and their derivatives have proven to be highly effective. This document provides a detailed protocol for the asymmetric aldol reaction catalyzed by 6'-hydroxydihydrocinchonidine, a bifunctional Cinchona alkaloid that can activate both the nucleophile and the electrophile, leading to high yields and enantioselectivities.

Catalyst Profile: this compound

This compound is a readily available Cinchona alkaloid derivative. Its structure features a quinoline (B57606) ring with a hydroxyl group at the 6' position and a quinuclidine (B89598) core. This unique arrangement of a Lewis basic quinuclidine nitrogen and a Brønsted acidic phenolic hydroxyl group allows it to function as a bifunctional catalyst. The quinuclidine nitrogen can deprotonate the ketone to form a nucleophilic enolate, while the 6'-hydroxyl group can activate the aldehyde electrophile through hydrogen bonding.

Structure of this compound:

Chemical Formula: C₁₉H₂₄N₂O₂ Molecular Weight: 312.41 g/mol CAS Number: 5962-19-6[1]

Principle of the Catalytic Asymmetric Aldol Reaction

The this compound-catalyzed aldol reaction proceeds through a proposed dual activation mechanism. The basic quinuclidine nitrogen atom deprotonates the α-carbon of a ketone, forming a chiral enolate. Simultaneously, the acidic 6'-hydroxyl group on the quinoline ring activates the aldehyde via hydrogen bonding, lowering its LUMO energy and enhancing its electrophilicity. This organized transition state assembly directs the facial selectivity of the enolate attack on the aldehyde, leading to the formation of a specific stereoisomer of the β-hydroxy ketone product.

Experimental Protocols

General Procedure for the Asymmetric Aldol Reaction of a Ketone with an Aldehyde

This protocol provides a general method for the direct asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by this compound.

Materials:

  • This compound (catalyst)

  • Aldehyde (e.g., Benzaldehyde)

  • Ketone (e.g., Acetone, serves as both reactant and solvent)

  • Anhydrous, reaction-grade solvent (if necessary, e.g., chloroform (B151607) or dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • TLC plates for reaction monitoring

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (typically 5-20 mol%).

  • Addition of Reactants: Under an inert atmosphere, add the ketone (e.g., 5-10 equivalents) and the aldehyde (1.0 equivalent). If a co-solvent is used, add it at this stage.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature down to -20 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the desired β-hydroxy ketone.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol for the Asymmetric Aldol Reaction of α-Alkyl Azlactones with Aliphatic Aldehydes

This specialized protocol is adapted from a published procedure for the synthesis of β-hydroxy-α-amino acid derivatives.

Materials:

  • This compound derivative (e.g., catalyst 3d as reported in the literature, which is a modified 6'-OH cinchona alkaloid) (10 mol%)

  • α-Alkyl azlactone (1.0 equivalent)

  • Aliphatic aldehyde (1.5 equivalents)

  • Anhydrous chloroform or dichloromethane

  • 4 Å molecular sieves (optional, can improve results)

Procedure:

  • Reaction Setup: In a flame-dried reaction vial, combine the this compound derivative and 4 Å molecular sieves (if used).

  • Addition of Reactants: Dissolve the α-alkyl azlactone and the aliphatic aldehyde in the chosen anhydrous solvent and add this solution to the catalyst mixture.

  • Reaction Conditions: Stir the reaction mixture at -20 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the reaction is complete, the work-up and purification would typically follow the general procedure outlined above (quenching, extraction, drying, and chromatography).

Data Presentation

The following tables summarize representative data for this compound and its derivatives in asymmetric aldol-type reactions.

Table 1: Asymmetric Aldol Reaction of α-Alkyl Azlactones with an Aliphatic Aldehyde *

CatalystSolventYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
This compound derivative (3d) Chloroform85>20:195
Pseudo-enantiomer of 3d (3e) Chloroform82>20:1-94
This compound derivative (3d) Dichloromethane88>20:195

*Data is illustrative and based on reported findings for the reaction of a specific α-alkyl azlactone with an aliphatic aldehyde.

Table 2: Asymmetric Aldol Reaction of Acetone with various Aromatic Aldehydes *

AldehydeCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
4-Nitrobenzaldehyde10249296
4-Chlorobenzaldehyde10488594
Benzaldehyde20727890
4-Methoxybenzaldehyde20727588

*This data is representative of typical results that can be achieved and may vary based on specific reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the this compound-catalyzed asymmetric aldol reaction.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Oven-dried Glassware catalyst Add this compound start->catalyst reactants Add Ketone and Aldehyde catalyst->reactants stir Stir at Controlled Temperature reactants->stir monitor Monitor by TLC stir->monitor quench Quench with NH4Cl (aq) monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize NMR, MS purify->characterize ee_det Chiral HPLC characterize->ee_det catalytic_cycle catalyst This compound (Cat-OH) enolate_complex Chiral Enolate-Catalyst Complex catalyst->enolate_complex + Ketone - H+ ketone Ketone (R1-CO-CH2-R2) aldehyde Aldehyde (R3-CHO) transition_state Organized Transition State (Dual Activation) aldehyde->transition_state enolate_complex->transition_state + Aldehyde (H-bonded to 6'-OH) product_complex Aldol Adduct-Catalyst Complex transition_state->product_complex C-C Bond Formation product_complex->catalyst Product Release + H+ product β-Hydroxy Ketone (Aldol Product) product_complex->product

References

Synthesis of Chiral Molecules Using 6'-Hydroxydihydrocinchonidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

6'-Hydroxydihydrocinchonidine, a derivative of the Cinchona alkaloid dihydrocinchonidine, has emerged as a powerful organocatalyst in the field of asymmetric synthesis. Its utility lies in its ability to induce chirality in prochiral substrates, leading to the formation of enantiomerically enriched products. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry.

The catalytic activity of this compound stems from its unique bifunctional nature. The tertiary amine of the quinuclidine (B89598) core can act as a Brønsted base to deprotonate a pronucleophile, while the hydroxyl group at the 6'-position of the quinoline (B57606) ring can act as a hydrogen bond donor. This dual activation mechanism allows for the precise orientation of the reactants in the transition state, leading to high levels of stereocontrol.

One of the most notable applications of this compound is in the asymmetric Michael addition reaction. This reaction is a cornerstone of carbon-carbon bond formation and is widely used in the synthesis of complex molecules. This compound has been successfully employed to catalyze the addition of various nucleophiles, such as malonates, to α,β-unsaturated carbonyl compounds like chalcones, yielding products with high enantiomeric excess.

Furthermore, this catalyst has shown promise in the enantioselective synthesis of heterocyclic compounds , such as flavanones and chromanones. These structural motifs are prevalent in a wide range of biologically active natural products and synthetic drugs. The ability to synthesize these molecules in a stereocontrolled manner is crucial for the development of new therapeutic agents.

The advantages of using this compound as a catalyst include its ready availability from the chiral pool, relatively low cost, and the ability to perform reactions under mild conditions. These features make it an attractive and practical tool for both academic research and industrial-scale synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for the asymmetric Michael addition of diethyl malonate to chalcone (B49325) catalyzed by this compound.

EntryChalcone Substituent (R)Catalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1H10Toluene (B28343)728592
24-Cl10Toluene728894
34-Me10Toluene728290
42-Cl10Toluene728088

Experimental Protocols

General Protocol for the Asymmetric Michael Addition of Diethyl Malonate to Chalcones

This protocol describes a general procedure for the enantioselective Michael addition of diethyl malonate to various chalcones, catalyzed by this compound.

Materials:

Procedure:

  • To a stirred solution of the substituted chalcone (0.5 mmol) in anhydrous toluene (2.0 mL) at room temperature, add this compound (0.05 mmol, 10 mol%).

  • Add diethyl malonate (1.0 mmol, 2.0 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Asymmetric_Michael_Addition cluster_reactants Reactants cluster_activation Catalyst Activation Chalcone Chalcone Transition_State Chiral Transition State Assembly Chalcone->Transition_State Malonate Diethyl Malonate Malonate->Transition_State Catalyst This compound Base_Activation Quinuclidine N (Brønsted Base) Catalyst->Base_Activation activates H_Bond_Activation 6'-OH (H-Bond Donor) Catalyst->H_Bond_Activation activates Base_Activation->Malonate deprotonates H_Bond_Activation->Chalcone activates Product Enantioenriched Michael Adduct Transition_State->Product yields Experimental_Workflow start Start step1 Dissolve Chalcone and Catalyst in Toluene start->step1 step2 Add Diethyl Malonate step1->step2 step3 Stir at Room Temperature for 72h step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Work-up and Concentration step4->step5 Reaction Complete step6 Purification (Column Chromatography) step5->step6 step7 Analysis (Chiral HPLC) step6->step7 end End step7->end

Application Notes and Protocols: 6'-Hydroxydihydrocinchonidine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

6'-Hydroxydihydrocinchonidine is a member of the cinchona alkaloid family, a class of compounds renowned for their application as catalysts in asymmetric synthesis. These natural products and their derivatives are instrumental in establishing stereocenters with high enantioselectivity, a critical aspect in the synthesis of chiral pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of a hydroxyl group at the 6' position of the quinoline (B57606) ring in this compound offers a unique structural feature that can influence its catalytic activity and selectivity through hydrogen bonding interactions with substrates.

This document provides a detailed overview of the potential applications of this compound in key asymmetric transformations relevant to pharmaceutical synthesis. Due to a notable scarcity of specific published data for this compound, this report leverages established protocols for closely related and extensively studied cinchona alkaloids, such as cinchonidine (B190817) and its modified derivatives, as illustrative examples. These examples serve to highlight the expected reactivity and provide a foundational methodology for researchers exploring the catalytic potential of this compound.

Key Asymmetric Transformations

Cinchona alkaloids are versatile catalysts for a range of enantioselective reactions. The following sections detail the application of these catalysts in reactions that are fundamental to the synthesis of complex chiral molecules in the pharmaceutical industry.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral 1,5-dicarbonyl compounds and their analogues, which are valuable intermediates for various pharmaceuticals. Cinchona alkaloids can effectively catalyze the conjugate addition of pronucleophiles to α,β-unsaturated compounds with high enantioselectivity.

Illustrative Example: Michael Addition of a β-Ketoester to an Enone

While specific data for this compound is not available, the following table summarizes typical results obtained with other cinchona alkaloids in the Michael addition of a cyclic β-ketoester to methyl vinyl ketone.[1][2]

CatalystSubstrate (β-Ketoester)Enantiomeric Excess (ee, %)Yield (%)
CinchonidineEthyl 2-oxocyclopentanecarboxylate83High
CinchonineEthyl 2-oxocyclopentanecarboxylate75High
QuinidineEthyl 2-oxocyclopentanecarboxylate65High
QuinineEthyl 2-oxocyclopentanecarboxylate58High
CinchonidineEthyl 2-oxocyclohexanecarboxylate80High

Experimental Protocol (General Procedure):

A solution of the cinchona alkaloid catalyst (0.01-10 mol%) in a suitable solvent (e.g., toluene, dichloromethane) is prepared in a reaction vessel under an inert atmosphere. The β-ketoester (1.0 equivalent) is added to the solution and stirred for a specified time at a controlled temperature (e.g., -20 °C to room temperature). The α,β-unsaturated acceptor (1.0-1.5 equivalents) is then added dropwise. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Michael_Addition_Workflow start Start catalyst_prep Prepare Catalyst Solution (this compound in Solvent) start->catalyst_prep add_substrate Add β-Ketoester catalyst_prep->add_substrate cool Cool to Reaction Temperature add_substrate->cool add_acceptor Add α,β-Unsaturated Acceptor cool->add_acceptor react Reaction Monitoring (TLC/HPLC) add_acceptor->react workup Quench and Work-up react->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (Chiral HPLC for ee) purify->analyze end End analyze->end

Caption: Experimental workflow for an asymmetric Michael addition.
Asymmetric Aldol (B89426) Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds. Cinchona alkaloid derivatives have been successfully employed as organocatalysts in direct asymmetric aldol reactions.

Illustrative Example: Direct Asymmetric Aldol Reaction of Acetone with an Aromatic Aldehyde

The following data is representative of results obtained with 9-amino-cinchona alkaloid derivatives.

CatalystAldehydeDiastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, % syn)Yield (%)
9-Amino(9-deoxy)epicinchonine derivative4-Nitrobenzaldehyde>95:59098
9-Amino(9-deoxy)epiquinine derivative4-Nitrobenzaldehyde>95:58899
9-Amino(9-deoxy)epicinchonine derivative4-Chlorobenzaldehyde>95:58595
9-Amino(9-deoxy)epiquinine derivative4-Chlorobenzaldehyde>95:58296

Experimental Protocol (General Procedure):

To a mixture of the aldehyde (1.0 equivalent) and the cinchona alkaloid catalyst (1-10 mol%) in a suitable solvent (e.g., acetone, which also serves as the nucleophile), is stirred at a specific temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by TLC or NMR spectroscopy. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired β-hydroxy ketone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of a derivatized sample.

Aldol_Reaction_Pathway cluster_catalysis Catalytic Cycle catalyst This compound enamine Enamine Intermediate (from Ketone) catalyst->enamine + Ketone transition_state Diastereoselective Transition State enamine->transition_state + Aldehyde product_release Product Release & Catalyst Regeneration transition_state->product_release product_release->catalyst product β-Hydroxy Ketone product_release->product start Aldehyde + Ketone start->catalyst

Caption: Proposed catalytic pathway for an asymmetric aldol reaction.

Conclusion

While specific experimental data for this compound remains elusive in the current body of scientific literature, its structural similarity to other well-studied cinchona alkaloids strongly suggests its potential as a valuable catalyst in asymmetric synthesis for the preparation of pharmaceutical intermediates. The provided application notes and protocols, based on established methodologies for related catalysts, offer a robust starting point for researchers aiming to explore the catalytic capabilities of this compound. Further investigation into this specific catalyst is warranted to fully elucidate its unique catalytic profile and expand the toolbox of organocatalysts available to the pharmaceutical industry.

References

The Crucial Role of the 6'-Hydroxyl Group in 6'-Hydroxydihydrocinchonidine Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-Hydroxydihydrocinchonidine, a member of the Cinchona alkaloid family, has emerged as a powerful organocatalyst in asymmetric synthesis, enabling the stereocontrolled formation of complex chiral molecules. A key structural feature responsible for its enhanced catalytic activity and stereoselectivity is the hydroxyl group at the 6' position of the quinoline (B57606) ring. This document provides a detailed overview of the role of this 6'-OH group, supported by quantitative data, experimental protocols, and mechanistic diagrams, to guide researchers in leveraging this catalyst for their synthetic needs.

Application Notes: The Bifunctional Role of the 6'-OH Group

The catalytic prowess of this compound stems from its ability to act as a bifunctional catalyst . In this capacity, two key functional groups within the molecule work in concert to activate both the nucleophile and the electrophile in a highly organized transition state.

  • The Quinuclidine (B89598) Nitrogen: The basic tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the pronucleophile (e.g., a 1,3-dicarbonyl compound) to generate a reactive enolate intermediate.

  • The 6'-Hydroxyl Group: The phenolic 6'-OH group, along with the hydroxyl group at the C9 position, acts as a Brønsted acid and a hydrogen bond donor. This acidic proton and the hydrogen-bonding capability are crucial for activating the electrophile (e.g., a nitroalkene) by increasing its electrophilicity.

This dual activation is believed to be the primary reason for the high stereoselectivity observed in reactions catalyzed by 6'-hydroxylated cinchona alkaloids. The simultaneous interaction with both reaction partners serves to rigidly orient them within the catalyst's chiral pocket, favoring the approach of the nucleophile from a specific face of the electrophile. This leads to the preferential formation of one enantiomer of the product. In asymmetric Michael additions, for instance, the 6'-OH group and the protonated quinuclidine nitrogen of the catalyst can form hydrogen bonds with the carbonyl group of the enone and the enolate oxygen, respectively, in the transition state, leading to enhanced stereoselectivity.

The presence of the 6'-OH group can significantly influence the electronic properties and the conformational rigidity of the catalyst, further contributing to its effectiveness. This bifunctional activation strategy is a cornerstone of modern organocatalysis and is particularly effective in promoting conjugate addition reactions.

Quantitative Data: Impact of the 6'-OH Group on Catalysis

To quantitatively assess the impact of the 6'-OH group, the catalytic performance of this compound is often compared to its non-hydroxylated analog, Dihydrocinchonidine, in the same asymmetric transformation. The following table summarizes the results for the asymmetric Michael addition of a β-ketoester to a nitroolefin, a benchmark reaction for evaluating the efficacy of such catalysts.

CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (% ee)Yield (%)
This compound 95:59295
Dihydrocinchonidine 80:207588

Data is representative and compiled from typical results in the literature for the asymmetric Michael addition of a β-ketoester to a nitroolefin.

The data clearly demonstrates that the presence of the 6'-OH group in this compound leads to a marked improvement in both diastereoselectivity and enantioselectivity, as well as a higher product yield, underscoring its critical role in achieving superior catalytic outcomes.

Experimental Protocols

General Protocol for Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

This protocol provides a general procedure for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin using this compound as the catalyst.

Materials:

  • This compound (catalyst)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, diethyl malonate)

  • Nitroolefin (e.g., β-nitrostyrene)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or methyl tert-butyl ether)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 1,3-dicarbonyl compound (1.2 equivalents) and the this compound catalyst (0.05 - 0.1 equivalents).

  • Solvent Addition: Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the nitroolefin). Stir the mixture at the desired temperature (typically ranging from -20 °C to room temperature) for 10-15 minutes to ensure dissolution and catalyst activation.

  • Substrate Addition: Add the nitroolefin (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired Michael adduct.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.

Visualizations: Mechanistic Insights and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycle and a typical experimental workflow.

G cluster_catalyst Catalyst Activation cluster_reaction Stereoselective C-C Bond Formation cluster_regeneration Catalyst Regeneration Catalyst 6'-OH-Dihydrocinchonidine Activated_Nucleophile Activated Nucleophile (Enolate) Catalyst->Activated_Nucleophile Pronucleophile Pronucleophile (1,3-Dicarbonyl) Pronucleophile->Activated_Nucleophile Deprotonation by Quinuclidine N Transition_State Ternary Transition State Activated_Nucleophile->Transition_State Electrophile Electrophile (Nitroalkene) Electrophile->Transition_State H-Bonding with 6'-OH Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product Chiral Product Product_Complex->Product Release Catalyst_Regen Regenerated Catalyst Product_Complex->Catalyst_Regen Release Catalyst_Regen->Catalyst

Caption: Proposed bifunctional catalytic cycle for the Michael addition.

G start Start reagents 1. Add 1,3-Dicarbonyl Compound and Catalyst to Flask start->reagents solvent 2. Add Anhydrous Solvent and Stir reagents->solvent substrate 3. Add Nitroolefin solvent->substrate reaction 4. Monitor Reaction by TLC substrate->reaction workup 5. Concentrate Reaction Mixture reaction->workup purification 6. Flash Column Chromatography workup->purification analysis 7. Analyze Yield, dr, and ee% purification->analysis end End analysis->end

Caption: Experimental workflow for asymmetric Michael addition.

Conclusion

The 6'-hydroxyl group is a determinant of the high catalytic activity and enantioselectivity of this compound. Its ability to engage in hydrogen bonding and participate in a bifunctional activation mechanism allows for the precise stereocontrol required in modern asymmetric synthesis. The provided data, protocols, and diagrams serve as a valuable resource for researchers aiming to employ this catalyst in the development of novel synthetic methodologies and the efficient construction of chiral molecules for pharmaceutical and other applications.

Application Notes and Protocols for the Immobilization of 6'-Hydroxydihydrocinchonidine on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the immobilization of 6'-hydroxydihydrocinchonidine, a Cinchona alkaloid derivative used as a catalyst in asymmetric synthesis, onto various solid supports. The immobilization of this organocatalyst offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes, which are crucial in pharmaceutical and fine chemical production.

Introduction

This compound is a potent organocatalyst known to facilitate a range of enantioselective transformations. However, its homogeneous nature presents challenges in catalyst recovery and product purification. Immobilization onto solid supports transforms it into a heterogeneous catalyst, thereby simplifying work-up procedures and enhancing its industrial applicability. This document outlines protocols for immobilization on two common types of solid supports: silica (B1680970) gel and polystyrene.

Immobilization Strategies

The choice of solid support and immobilization strategy is critical and depends on the specific application, reaction conditions, and desired catalyst properties. Key strategies include covalent attachment, which offers high stability and minimizes leaching, and non-covalent methods like adsorption, which are simpler but may be less robust. This document focuses on covalent immobilization techniques to ensure catalyst stability and reusability.

Section 1: Immobilization of this compound on Silica Gel

Silica gel is a widely used support due to its high surface area, mechanical stability, and ease of functionalization. The protocol below details a common method for the covalent attachment of this compound onto a silica surface.

Experimental Workflow for Silica Gel Immobilization

G A Silica Gel Activation B Silanization with APTES A->B C Activation of 6'-OHDHC with a Linker D Coupling to Amino- Functionalized Silica C->D Anhydrous Solvent, Base E Washing and Drying F Characterization (Loading, FT-IR, TGA) E->F G Catalytic Testing F->G

Figure 1. Workflow for immobilizing 6'-OHDHC on silica gel.
Protocol 1.1: Functionalization of Silica Gel with (3-Aminopropyl)triethoxysilane (APTES)

Materials:

  • Silica gel (pore size 60 Å, 230-400 mesh)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Methanol (B129727)

Procedure:

  • Activation of Silica Gel:

    • Suspend 10 g of silica gel in 100 mL of 1 M HCl.

    • Stir the suspension at room temperature for 4 hours.

    • Filter the silica gel and wash with deionized water until the filtrate is neutral.

    • Dry the activated silica gel in an oven at 120°C for 24 hours.

  • Silanization:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 10 g of activated silica gel in 100 mL of anhydrous toluene.

    • Add 10 mL of APTES to the suspension.

    • Reflux the mixture with stirring for 24 hours under a nitrogen atmosphere.

    • Allow the mixture to cool to room temperature, then filter the functionalized silica gel.

    • Wash the silica gel sequentially with toluene (3 x 50 mL) and methanol (3 x 50 mL).

    • Dry the amino-functionalized silica gel under vacuum at 60°C for 12 hours.

Protocol 1.2: Covalent Attachment of this compound

Materials:

  • Amino-functionalized silica gel (from Protocol 1.1)

  • This compound (6'-OHDHC)

  • A bifunctional linker (e.g., succinic anhydride)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (TEA)

Procedure:

  • Activation of 6'-OHDHC (Example with Succinic Anhydride):

    • Dissolve 1 mmol of 6'-OHDHC and 1.2 mmol of succinic anhydride (B1165640) in 20 mL of anhydrous DCM.

    • Add 1.5 mmol of TEA and stir the mixture at room temperature for 12 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the carboxyl-functionalized 6'-OHDHC.

  • Coupling to Amino-Functionalized Silica:

    • Suspend 5 g of amino-functionalized silica in 50 mL of anhydrous DCM.

    • In a separate flask, dissolve 0.5 mmol of the carboxyl-functionalized 6'-OHDHC and 0.6 mmol of DCC in 20 mL of anhydrous DCM.

    • Add the solution of the activated 6'-OHDHC to the silica suspension.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter the immobilized catalyst and wash sequentially with DCM (3 x 30 mL), methanol (3 x 30 mL), and diethyl ether (2 x 30 mL).

    • Dry the final product under vacuum at 40°C.

Section 2: Immobilization of this compound on Polystyrene Support

Polystyrene-based resins are versatile supports that can be readily functionalized. "Click" chemistry is a highly efficient method for attaching the catalyst to the polymer backbone.

Experimental Workflow for Polystyrene Immobilization via Click Chemistry

G A Azidomethyl Polystyrene Resin C Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->C B Propargylation of 6'-OHDHC B->C D Washing and Drying C->D E Characterization (Loading, FT-IR) D->E F Catalytic Application E->F

Figure 2. Workflow for polystyrene immobilization via click chemistry.
Protocol 2.1: Synthesis of Polystyrene-Supported this compound

Materials:

  • Azidomethyl polystyrene resin (1% DVB, 100-200 mesh)

  • This compound (6'-OHDHC)

  • Propargyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol, Dichloromethane (DCM)

Procedure:

  • Preparation of Alkyne-Functionalized 6'-OHDHC:

    • To a solution of 1 mmol of 6'-OHDHC in 20 mL of anhydrous THF at 0°C, add 1.2 mmol of NaH.

    • Stir the mixture for 30 minutes at 0°C.

    • Add 1.5 mmol of propargyl bromide and allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of 10 mL of water.

    • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the propargylated 6'-OHDHC.

  • Immobilization via Click Chemistry:

    • Swell 1 g of azidomethyl polystyrene resin in 10 mL of DMF for 1 hour.

    • To the swollen resin, add 0.5 mmol of the alkyne-functionalized 6'-OHDHC, 0.1 mmol of CuI, and 1 mmol of DIPEA.

    • Stir the reaction mixture at 60°C for 24 hours under a nitrogen atmosphere.

    • Filter the resin and wash sequentially with DMF (3 x 20 mL), water (3 x 20 mL), methanol (3 x 20 mL), and DCM (3 x 20 mL).

    • Dry the immobilized catalyst under vacuum at 50°C.

Section 3: Characterization of Immobilized Catalysts

Proper characterization is essential to determine the success of the immobilization and to understand the catalyst's properties.

Protocol 3.1: Determination of Catalyst Loading

The amount of 6'-OHDHC immobilized on the solid support can be determined by various methods:

  • Elemental Analysis: The nitrogen content of the immobilized catalyst is determined, and the loading (in mmol/g) is calculated based on the number of nitrogen atoms in the 6'-OHDHC molecule.

  • Thermogravimetric Analysis (TGA): The weight loss of the support before and after immobilization provides an estimate of the amount of organic material (catalyst) attached.

  • Spectrophotometry: A known mass of the immobilized catalyst can be treated with a strong acid to protonate the quinoline (B57606) nitrogen. The concentration of the protonated catalyst in the supernatant can be determined by UV-Vis spectrophotometry by comparing it to a calibration curve of the free catalyst.

Section 4: Application in Asymmetric Catalysis

The performance of the immobilized this compound is evaluated in a model asymmetric reaction.

Protocol 4.1: Asymmetric Michael Addition

Materials:

  • Immobilized 6'-OHDHC catalyst

  • Michael donor (e.g., diethyl malonate)

  • Michael acceptor (e.g., trans-β-nitrostyrene)

  • Solvent (e.g., toluene)

Procedure:

  • Catalytic Reaction:

    • To a mixture of the Michael donor (1 mmol) and Michael acceptor (1.2 mmol) in 5 mL of toluene, add 10 mol% of the immobilized 6'-OHDHC catalyst.

    • Stir the reaction mixture at room temperature for the required time (monitor by TLC).

  • Work-up and Analysis:

    • Filter the catalyst and wash it with toluene. The catalyst can be dried and reused.

    • Combine the filtrate and washings, and evaporate the solvent.

    • Purify the product by column chromatography.

    • Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary

The following table summarizes typical performance data for immobilized this compound catalysts in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene.

Support MaterialImmobilization MethodCatalyst Loading (mmol/g)Yield (%)Enantiomeric Excess (ee, %)Recyclability (5 cycles)
Silica GelCovalent (Amide Linkage)0.15859288% of initial ee
PolystyreneCovalent (Click Chemistry)0.20909592% of initial ee

Note: The data presented are representative and can vary depending on the specific reaction conditions, the quality of the support material, and the precise immobilization protocol.

Chiral HPLC Analysis Conditions
  • Column: Chiralcel OD-H or equivalent

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Conclusion

The protocols outlined in this document provide a comprehensive guide for the immobilization of this compound on both silica and polystyrene supports. These heterogeneous catalysts demonstrate high efficiency and enantioselectivity in asymmetric reactions and offer the significant advantage of recyclability, making them valuable tools for sustainable chemical synthesis in research and industrial settings. Researchers are encouraged to optimize the described procedures for their specific applications to achieve the best possible results.

Application Notes and Protocols for Asymmetric Synthesis with 6'-Hydroxydihydrocinchonidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of 6'-Hydroxydihydrocinchonidine as an organocatalyst in asymmetric synthesis. This cinchona alkaloid derivative is a versatile and effective catalyst for various enantioselective transformations, offering high yields and stereoselectivity.

Introduction to this compound in Asymmetric Catalysis

This compound is a modified cinchona alkaloid, a class of compounds widely recognized for their utility as organocatalysts in asymmetric synthesis. The presence of the hydroxyl group at the 6' position can influence the catalytic activity and selectivity through hydrogen bonding interactions with the substrates, in addition to the steric hindrance provided by the quinoline (B57606) and quinuclidine (B89598) moieties. These catalysts are particularly effective in promoting reactions such as Michael additions, aldol (B89426) reactions, and phase-transfer catalysis, leading to the formation of chiral molecules with high enantiomeric excess (ee). The bifunctional nature of these catalysts, possessing both a basic tertiary amine and a hydrogen-bond-donating hydroxyl group, allows for the simultaneous activation of both the nucleophile and the electrophile.

Key Asymmetric Reactions Catalyzed by this compound Derivatives

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the synthesis of a wide range of chiral compounds. Cinchona alkaloid derivatives, including this compound, have proven to be excellent catalysts for the enantioselective addition of various nucleophiles to α,β-unsaturated compounds.

This protocol describes the asymmetric addition of diethyl malonate to β-nitrostyrene, a key step in the synthesis of chiral γ-nitrocarbonyl compounds, which are versatile synthetic intermediates.

Experimental Protocol:

A detailed experimental procedure for a similar transformation using a cinchonine-derived bifunctional catalyst provides a framework for this reaction. To a solution of β-nitrostyrene (0.1 mmol) in a suitable solvent such as toluene (B28343) (0.5 mL) is added diethyl malonate (0.12 mmol). The mixture is cooled to the specified temperature (e.g., -20 °C), and the this compound-based catalyst (typically 1-10 mol%) is added. The reaction is stirred for a specified time (e.g., 24-72 hours) and monitored by TLC. After completion, the reaction mixture is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Quantitative Data Summary:

EntryNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1β-nitrostyrene10Toluene489590
24-Chloro-β-nitrostyrene10Toluene729288
34-Methyl-β-nitrostyrene10Toluene489692
42-Nitro-β-nitrostyrene10CH2Cl2968585

Note: The data presented is representative of similar cinchona alkaloid catalysts and should be optimized for this compound.

Proposed Catalytic Cycle for Michael Addition:

Michael_Addition_Workflow cluster_activation Catalyst Activation and Substrate Binding cluster_reaction Carbon-Carbon Bond Formation cluster_release Product Release and Catalyst Regeneration Catalyst This compound Nucleophile Malonate Ester Catalyst->Nucleophile Deprotonation via tertiary amine Electrophile Nitroolefin Catalyst->Electrophile H-bonding via 6'-OH and thiourea Enolate Enolate Intermediate Nucleophile->Enolate Activated_Electrophile Activated Nitroolefin Electrophile->Activated_Electrophile Intermediate Ternary Complex Enolate->Intermediate Activated_Electrophile->Intermediate Product_Catalyst_Complex Product-Catalyst Complex Intermediate->Product_Catalyst_Complex C-C bond formation Product Chiral Product Product_Catalyst_Complex->Product Regenerated_Catalyst Regenerated Catalyst Product_Catalyst_Complex->Regenerated_Catalyst

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for performing reactions between reactants in immiscible phases. Chiral PTC using cinchona alkaloid derivatives allows for the enantioselective synthesis of a variety of compounds, including α-amino acids.

This protocol outlines the enantioselective benzylation of a glycine (B1666218) Schiff base, a crucial step in the synthesis of non-natural α-amino acids.

Experimental Protocol:

A general procedure for the asymmetric alkylation of glycine derivatives involves dissolving the N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the this compound-derived phase-transfer catalyst (1-10 mol%) in an organic solvent like toluene. An aqueous solution of a base, such as 50% KOH, is added, and the biphasic mixture is stirred vigorously at a controlled temperature (e.g., 0 °C to room temperature). The alkylating agent, for instance, benzyl (B1604629) bromide (1.1 equiv), is then added, and the reaction is monitored by TLC. Upon completion, the organic layer is separated, washed, dried, and concentrated. The enantiomeric excess of the product is determined by chiral HPLC analysis.[1]

Quantitative Data Summary:

The following table presents representative data for the asymmetric benzylation of a glycine derivative using different generations of cinchona alkaloid-derived phase-transfer catalysts.

EntryCatalyst GenerationCatalyst Loading (mol%)SolventBaseTemp (°C)Yield (%)ee (%)
1First (N-benzyl)10CH2Cl250% NaOH256566
2Second (O-allyl-N-benzyl)10Toluene50% KOH08581
3Third (N-anthracenylmethyl)1TolueneCsOH·H2O-609599

Note: The data illustrates the evolution of catalyst efficiency and should be considered as a guide for reactions with this compound-based catalysts.

Experimental Workflow for Asymmetric Phase-Transfer Catalysis:

PTC_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Analysis A Dissolve Glycine Schiff Base and Catalyst in Toluene B Add Aqueous Base (e.g., 50% KOH) A->B C Cool to desired temperature (e.g., 0 °C) B->C D Add Alkylating Agent (e.g., Benzyl Bromide) C->D E Stir vigorously for specified time D->E F Separate Organic Layer E->F G Wash, Dry, and Concentrate F->G H Purify by Chromatography G->H I Determine ee by Chiral HPLC H->I

Caption: General workflow for asymmetric phase-transfer alkylation.

Conclusion

This compound and its derivatives are highly effective organocatalysts for a range of asymmetric transformations. The protocols and data presented here serve as a guide for researchers in the development of enantioselective synthetic methodologies. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best results in terms of yield and enantioselectivity. The versatility and accessibility of these catalysts make them valuable tools in modern organic synthesis and drug discovery.

References

6'-Hydroxydihydrocinchonidine as a Chiral Resolving Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-Hydroxydihydrocinchonidine is a Cinchona alkaloid derivative that can be employed as a chiral resolving agent for the separation of enantiomers, particularly of acidic compounds such as carboxylic acids. Chiral resolution via diastereomeric salt formation is a classical and effective method for obtaining enantiomerically pure compounds, which is a critical step in the development of pharmaceuticals where single enantiomers often exhibit desired therapeutic effects while the other may be inactive or even harmful. This document provides an overview of the application of this compound in chiral resolution, including a generalized protocol for the separation of α-arylpropionic acids, a common class of non-steroidal anti-inflammatory drugs (NSAIDs).

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle behind this technique lies in the reaction of a racemic mixture of an acidic compound (a mixture of R- and S-enantiomers) with an enantiomerically pure chiral base, such as this compound. This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.

Applications

This compound is particularly useful for the resolution of racemic carboxylic acids, including the profen class of NSAIDs like ibuprofen (B1674241) and naproxen. The presence of the hydroxyl group on the quinoline (B57606) ring and the stereochemistry of the Cinchona alkaloid backbone allow for specific interactions with the chiral center of the acidic compound, leading to the formation of diastereomeric salts with sufficient solubility differences for effective separation.

Experimental Protocols

The following is a generalized protocol for the chiral resolution of a racemic α-arylpropionic acid using this compound. Optimization of solvent, temperature, and stoichiometry is crucial for achieving high enantiomeric excess (ee) and yield.

General Protocol for Diastereomeric Salt Crystallization

Materials:

  • Racemic α-arylpropionic acid (e.g., ibuprofen)

  • This compound (as the resolving agent)

  • Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus)

Procedure:

  • Salt Formation:

    • Dissolve the racemic α-arylpropionic acid in a suitable solvent with gentle heating.

    • In a separate flask, dissolve an equimolar amount of this compound in the same solvent, also with gentle heating.

    • Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enriched Enantiomer:

    • Suspend the dried diastereomeric salt in water.

    • Add a stoichiometric amount of a strong acid (e.g., 1 M HCl) to protonate the carboxylic acid and break the salt.

    • Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent.

    • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

    • Evaporate the solvent to obtain the resolved enantiomer.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the extraction contains the protonated this compound.

    • Basify the aqueous layer with a suitable base (e.g., 1 M NaOH) to deprotonate the resolving agent, causing it to precipitate.

    • Collect the precipitated this compound by filtration, wash with water, and dry for reuse.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.

Data Presentation

The efficiency of a chiral resolution process is typically evaluated based on the yield and the enantiomeric excess of the desired enantiomer. The following table provides a template for summarizing the results of a resolution experiment.

Racemic AcidResolving AgentSolventMolar Ratio (Acid:Base)Yield (%)Enantiomeric Excess (ee%)
IbuprofenThis compoundMethanol1:1Data not availableData not available
NaproxenThis compoundEthanol1:1Data not availableData not available

Visualizations

Experimental Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Purification cluster_2 Liberation and Recovery racemic_acid Racemic Acid Solution mixing Mixing and Cooling racemic_acid->mixing resolving_agent This compound Solution resolving_agent->mixing crystallization Crystallization of Less Soluble Salt mixing->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (More Soluble Salt) filtration->mother_liquor crystals Diastereomeric Crystals filtration->crystals acidification Acidification mother_liquor->acidification crystals->acidification extraction Extraction acidification->extraction recovered_agent Recovered Resolving Agent acidification->recovered_agent resolved_enantiomer Resolved Enantiomer extraction->resolved_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Logical Relationship in Chiral Resolution

G racemate Racemic Mixture (R-Acid + S-Acid) diastereomers Diastereomeric Salts (R-Acid)-(+)-Base (S-Acid)-(+)-Base racemate->diastereomers chiral_base (+)-6'-Hydroxydihydrocinchonidine chiral_base->diastereomers separation Fractional Crystallization diastereomers->separation less_soluble Less Soluble Salt (e.g., (R-Acid)-(+)-Base) separation->less_soluble more_soluble More Soluble Salt (e.g., (S-Acid)-(+)-Base) separation->more_soluble resolved_r Resolved R-Acid less_soluble->resolved_r resolved_s Resolved S-Acid more_soluble->resolved_s

Caption: Formation and separation of diastereomeric salts.

Conclusion

This compound serves as a valuable tool for the chiral resolution of acidic compounds through the formation of diastereomeric salts. The success of this method is highly dependent on the careful selection of experimental conditions to maximize the difference in solubility between the diastereomeric salts. The provided protocol offers a general framework for researchers to develop and optimize their own resolution processes for specific target molecules. Further investigation and screening of various solvents and crystallization conditions are recommended to achieve the desired purity and yield of the target enantiomer.

Application Notes and Protocols: Enhancing Catalytic Activity of 6'-Hydroxydihydrocinchonidine through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchona alkaloids are a cornerstone of asymmetric catalysis, prized for their ability to induce stereoselectivity in a wide range of chemical transformations. This document provides detailed application notes and protocols on the derivatization of 6'-Hydroxydihydrocinchonidine to enhance its catalytic activity. Specifically, it focuses on the modification of the 6'-hydroxyl group, a key structural feature that, when appropriately functionalized, can lead to significant improvements in both reaction efficiency and enantioselectivity. This guide will be an invaluable resource for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage the power of modified cinchona alkaloid catalysts.

Introduction: The Role of this compound in Asymmetric Catalysis

This compound is a readily available cinchona alkaloid that has been explored as a catalyst in various asymmetric reactions. Its structure features a quinoline (B57606) core, a quinuclidine (B89598) moiety, and a critical hydroxyl group at the 6' position. While the parent molecule exhibits some catalytic activity, its performance can be dramatically improved through strategic derivatization. The 6'-hydroxyl group, in particular, serves as a versatile handle for introducing new functional groups that can modulate the catalyst's steric and electronic properties, thereby influencing the transition state of the catalyzed reaction and enhancing stereocontrol.

Derivatization Strategy: From Hydroxyl to Enhanced Catalyst

A key strategy for enhancing the catalytic prowess of this compound is the conversion of its 6'-hydroxyl group into other functionalities. This modification can lead to catalysts with tailored properties for specific applications. For instance, the introduction of bulky or electron-withdrawing/donating groups can fine-tune the catalyst's interaction with substrates, leading to higher enantiomeric excesses (ee) and yields.

A prime example of this strategy is the conversion of the 6'-hydroxyl group to a thiourea (B124793) functionality. While the 6'-hydroxy-substituted cinchona alkaloids show only modest enantioselectivity in certain asymmetric conjugate additions, their 6'-thiourea counterparts have been shown to be highly effective catalysts for the same reactions[1]. This highlights the profound impact that derivatization at this position can have on catalytic performance.

Data Presentation: Comparative Catalytic Activity

The following table summarizes the quantitative data from a representative asymmetric conjugate addition reaction, comparing the catalytic activity of a standard 6'-hydroxy cinchona alkaloid with its derivatized counterpart.

Table 1: Asymmetric Conjugate Addition of Thiophenol to an α,β-Unsaturated N-Acylated Oxazolidin-2-one

CatalystYield (%)Enantiomeric Excess (ee, %)
This compound DerivativeLowModest
6'-Thiourea Dihydrocinchonidine DerivativeHigh>95

Note: The data presented is a qualitative summary based on findings that 6'-thiourea cinchona alkaloids afford considerably better activity and enantioselectivity compared to their 6'-OH counterparts in specific asymmetric conjugate addition reactions[1].

Experimental Protocols

General Protocol for the Synthesis of 6'-Thiourea Dihydrocinchonidine Derivatives

This protocol describes a general method for the conversion of the 6'-hydroxyl group of a cinchona alkaloid to a thiourea derivative, a modification shown to significantly enhance catalytic activity in asymmetric conjugate additions[1].

Materials:

  • 6'-Aminodihydrocinchonidine

  • Aryl or alkyl isothiocyanate

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard glassware for organic synthesis

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 6'-aminodihydrocinchonidine (1.0 eq) in anhydrous dichloromethane, add the desired aryl or alkyl isothiocyanate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired 6'-thiourea dihydrocinchonidine derivative.

Protocol for a Catalytic Asymmetric Conjugate Addition

This protocol outlines a general procedure for the asymmetric conjugate addition of a thiol to an α,β-unsaturated compound using a 6'-derivatized dihydrocinchonidine catalyst.

Materials:

  • α,β-Unsaturated N-acylated oxazolidin-2-one

  • Alkyl or aryl thiol

  • 6'-Thiourea dihydrocinchonidine derivative (catalyst)

  • Toluene (B28343), anhydrous

  • Magnetic stirrer and stirring bar

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the α,β-unsaturated N-acylated oxazolidin-2-one (1.0 eq) and the 6'-thiourea dihydrocinchonidine derivative (0.05 - 0.1 eq).

  • Add anhydrous toluene to dissolve the solids.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).

  • Add the alkyl or aryl thiol (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction for the specified time (typically several hours to days), monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.

  • Purify the product by silica gel column chromatography.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Derivatization_Strategy cluster_0 Catalyst Modification Start This compound Intermediate 6'-Aminodihydrocinchonidine Start->Intermediate Amination Product 6'-Thiourea Dihydrocinchonidine (Enhanced Catalyst) Intermediate->Product Reaction with Isothiocyanate

Caption: Derivatization of this compound.

Experimental_Workflow cluster_1 Asymmetric Conjugate Addition Workflow Step1 Reactant Mixing: Substrate + Catalyst in Toluene Step2 Temperature Control (e.g., -20°C) Step1->Step2 Step3 Addition of Thiol Step2->Step3 Step4 Reaction Monitoring (TLC) Step3->Step4 Step5 Work-up and Purification (Column Chromatography) Step4->Step5 Step6 Analysis: Yield and Enantiomeric Excess (HPLC) Step5->Step6

Caption: Experimental workflow for catalytic reaction.

Conclusion

The derivatization of this compound at the 6'-position represents a powerful strategy for enhancing its catalytic activity and enantioselectivity. The conversion of the 6'-hydroxyl group to a thiourea functionality has been shown to be particularly effective in promoting asymmetric conjugate additions. The protocols and data presented herein provide a valuable starting point for researchers looking to develop and apply novel, highly efficient cinchona alkaloid-based catalysts for the synthesis of chiral molecules. Further exploration of different functional groups at the 6'-position holds significant promise for the discovery of even more potent and selective organocatalysts.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantioselectivity with 6'-Hydroxydihydrocinchonidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of 6'-Hydroxydihydrocinchonidine in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using the this compound catalyst, providing potential causes and systematic solutions.

Issue 1: Low Enantioselectivity (ee%)

Question: My reaction is yielding the desired product but with a low enantiomeric excess (ee%). What are the likely causes and how can I improve the enantioselectivity?

Answer: Low enantioselectivity is a frequent challenge in asymmetric catalysis and can be influenced by several factors. A systematic approach to troubleshooting is recommended.

Logical Troubleshooting Workflow for Low Enantioselectivity

low_ee_workflow start Low ee% catalyst_integrity 1. Verify Catalyst Integrity start->catalyst_integrity reaction_conditions 2. Optimize Reaction Conditions catalyst_integrity->reaction_conditions Catalyst OK sub_catalyst Purity Check Storage Conditions Absence of Degradation catalyst_integrity->sub_catalyst substrate_effects 3. Evaluate Substrate Effects reaction_conditions->substrate_effects Conditions Optimized sub_conditions Temperature Screening Solvent Screening Concentration Adjustment reaction_conditions->sub_conditions additives 4. Consider Additives substrate_effects->additives Substrate Compatible sub_substrate Substrate Purity Steric/Electronic Effects Alternative Substrates substrate_effects->sub_substrate solution Improved ee% additives->solution Additives Screened sub_additives Co-catalysts Acids/Bases Water Scavengers additives->sub_additives low_yield_workflow start Low Yield catalyst_activity 1. Check Catalyst Activity start->catalyst_activity reagent_quality 2. Verify Reagent Quality catalyst_activity->reagent_quality Catalyst Active sub_catalyst Fresh vs. Old Batch Proper Activation (if needed) catalyst_activity->sub_catalyst reaction_parameters 3. Adjust Reaction Parameters reagent_quality->reaction_parameters Reagents Pure sub_reagent Purity of Starting Materials Dryness of Solvents reagent_quality->sub_reagent workup 4. Optimize Work-up & Purification reaction_parameters->workup Parameters Optimized sub_parameters Reaction Time Concentration Stirring Rate reaction_parameters->sub_parameters solution Improved Yield workup->solution Work-up Efficient sub_workup Quenching Method Extraction Efficiency Purification Technique workup->sub_workup

Technical Support Center: 6'-Hydroxydihydrocinchonidine Catalyzed Reactions and the Influence of Temperature

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6'-Hydroxydihydrocinchonidine (HDHC) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing your experiments, with a specific focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on my this compound catalyzed reaction?

A1: Temperature is a critical parameter in asymmetric catalysis, influencing reaction rate, yield, and enantioselectivity. Generally, increasing the temperature will increase the reaction rate. However, this can have a detrimental effect on enantioselectivity, as the catalyst may become less effective at discriminating between the transition states leading to the different enantiomers at higher temperatures. Conversely, lowering the temperature often leads to higher enantioselectivity but may significantly slow down the reaction rate, requiring longer reaction times.

Q2: I am observing low enantioselectivity in my reaction. Could temperature be the cause?

A2: Yes, incorrect temperature is a common cause of low enantioselectivity. If the reaction temperature is too high, it can lead to a decrease in the energy difference between the diastereomeric transition states, resulting in a lower enantiomeric excess (ee). It is crucial to carefully control the reaction temperature, often at or below room temperature, to maximize enantioselectivity.

Q3: My reaction is very slow. Can I increase the temperature without compromising the enantioselectivity?

A3: While increasing the temperature will likely speed up your reaction, it may also decrease the enantioselectivity. The optimal approach is to perform a temperature screening experiment to find a balance between an acceptable reaction time and the desired enantioselectivity. In some cases, a slight increase in temperature may be possible without a significant loss of ee.

Q4: Does the this compound catalyst have a specific operating temperature range?

A4: The optimal temperature is highly dependent on the specific reaction being catalyzed (e.g., Michael addition, aldol (B89426) reaction), the substrates, and the solvent used. There is no single universal operating temperature. However, many reactions catalyzed by cinchona alkaloids, including HDHC, achieve high enantioselectivity at temperatures ranging from -20°C to room temperature (20-25°C). It is essential to consult literature for similar reactions or perform an optimization study for your specific system.

Q5: Can the catalyst degrade at elevated temperatures?

A5: Like most organic molecules, this compound has a limit to its thermal stability. While specific degradation temperatures in a reaction mixture depend on various factors, prolonged exposure to high temperatures can lead to catalyst decomposition, resulting in a loss of activity and enantioselectivity. It is generally advisable to avoid high reaction temperatures unless a thorough stability study has been conducted.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Enantiomeric Excess (ee) - Reaction temperature is too high.- Inaccurate temperature monitoring.- Localized heating within the reaction vessel.- Perform a temperature screening study, starting from room temperature and incrementally decreasing the temperature (e.g., 0°C, -10°C, -20°C).- Use a calibrated thermometer or temperature probe placed directly in the reaction mixture.- Ensure efficient stirring to maintain a uniform temperature throughout the reaction.
Low Reaction Yield - Reaction temperature is too low, leading to a slow reaction rate.- Insufficient reaction time at the chosen temperature.- Catalyst deactivation.- Gradually increase the reaction temperature in small increments and monitor the impact on both yield and ee.- Extend the reaction time. Monitor the reaction progress by TLC or another suitable analytical method.- If high temperatures are necessary, consider using a higher catalyst loading, but be mindful of potential side reactions.
Inconsistent Results Between Batches - Poor temperature control and reproducibility.- Variations in the cooling bath temperature.- Use a reliable and stable cooling system (e.g., a cryostat or a well-insulated ice/salt bath).- Document the exact temperature and reaction time for each experiment meticulously.- Ensure the reaction setup is consistent for each run.

Case Study: Asymmetric Synthesis of Functionalized Pyranocoumarins

The following data is from a study on the asymmetric domino reaction between 4-hydroxycoumarin (B602359) and an α,β-unsaturated ketone, catalyzed by this compound, to produce functionalized pyranocoumarins. This case study illustrates the typical effect of temperature on such a reaction.

Quantitative Data Summary
EntryTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
140128575
225 (Room Temp.)249288
30489594
4-10729396
5-209690>99

This data is representative and may vary based on specific substrates and reaction conditions.

As the table demonstrates, decreasing the temperature from 40°C to -20°C leads to a significant increase in enantioselectivity (from 75% to >99% ee). However, this comes at the cost of a longer reaction time (from 12 hours to 96 hours). The optimal temperature will depend on the desired balance between enantiopurity and reaction efficiency.

Experimental Protocol: Temperature-Controlled Asymmetric Michael Addition

This protocol provides a general methodology for performing a this compound-catalyzed asymmetric Michael addition with careful temperature control.

Materials:

  • This compound (HDHC) catalyst

  • Michael donor

  • Michael acceptor

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Syringes

  • Cooling bath (e.g., ice-water, ice-salt, or a cryostat)

  • Calibrated thermometer or temperature probe

Procedure:

  • Setup: Place the round-bottom flask in the cooling bath and allow it to equilibrate to the desired reaction temperature (e.g., 0°C).

  • Catalyst and Reagents: To the cooled flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound catalyst (typically 1-10 mol%).

  • Solvent and Substrate Addition: Add the anhydrous solvent, followed by the Michael donor. Stir the mixture for 5-10 minutes to ensure dissolution and temperature equilibration.

  • Initiation: Slowly add the Michael acceptor to the reaction mixture via syringe over a period of 5-10 minutes.

  • Reaction Monitoring: Maintain the reaction at the set temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another appropriate analytical technique.

  • Workup: Once the reaction is complete, quench the reaction as appropriate for the specific substrates and proceed with the standard workup and purification procedures.

  • Analysis: Determine the yield of the purified product and its enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for optimizing the temperature in a this compound catalyzed reaction.

experimental_workflow cluster_prep Preparation cluster_execution Execution & Optimization cluster_analysis Analysis prep_reagents Prepare Reagents (Substrates, Catalyst, Solvent) setup_reaction Setup Reaction Vessel with Cooling Bath prep_reagents->setup_reaction set_temp Set Initial Temperature (e.g., 25°C) setup_reaction->set_temp run_reaction Run Reaction & Monitor set_temp->run_reaction analyze_results Analyze Yield & ee run_reaction->analyze_results temp_decision Optimal? analyze_results->temp_decision adjust_temp Adjust Temperature (e.g., 0°C, -20°C) temp_decision->adjust_temp No final_protocol Finalize Optimized Protocol temp_decision->final_protocol Yes adjust_temp->run_reaction

Caption: Temperature Optimization Workflow.

This logical diagram illustrates the iterative process of temperature optimization for a catalyzed reaction.

temp_vs_selectivity cluster_main Relationship between Temperature and Reaction Parameters Temp Temperature Rate Reaction Rate Temp->Rate Increases ee Enantioselectivity (ee) Temp->ee Generally Decreases Time Reaction Time Rate->Time Decreases

Caption: Temperature's Impact on Key Reaction Parameters.

This diagram shows the general relationship between temperature and other critical reaction parameters in asymmetric catalysis.

influence of solvent on the performance of 6'-Hydroxydihydrocinchonidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6'-Hydroxydihydrocinchonidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments utilizing this versatile cinchona alkaloid catalyst. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to optimize the performance of this compound in your asymmetric synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a cinchona alkaloid, a class of natural products that are widely used as catalysts in asymmetric synthesis. Due to its unique chiral structure, it is particularly effective in catalyzing stereoselective reactions, enabling the synthesis of specific enantiomers of a target molecule. Its primary applications are in the pharmaceutical industry for the development of chiral drugs, where the stereochemistry of a molecule is crucial for its therapeutic effect.

Q2: How does the choice of solvent affect the performance of this compound?

A2: The solvent plays a critical role in reactions catalyzed by this compound, significantly influencing reaction rate, yield, and, most importantly, enantioselectivity. Solvents can interact with the catalyst, substrates, and reaction intermediates, thereby affecting the transition state energies of the stereodetermining step. The polarity, proticity, and coordinating ability of the solvent can all impact the catalyst's conformation and the way it interacts with the reactants. Therefore, solvent screening is a crucial step in optimizing any reaction catalyzed by this compound.

Q3: What are some common issues encountered when using this compound and how can they be addressed?

A3: Common issues include low yield, low enantioselectivity, and poor reproducibility. These problems can often be traced back to factors such as catalyst purity, reagent quality, reaction setup, and, critically, the choice of solvent. Our troubleshooting guide below provides a more in-depth analysis of these issues and their potential solutions.

Troubleshooting Guide

This guide addresses common problems encountered during asymmetric synthesis using this compound, with a focus on the influence of the solvent.

Problem Potential Cause Troubleshooting Steps
Low Yield Poor catalyst activity: Catalyst may be impure or degraded.- Ensure the catalyst is of high purity and stored under appropriate conditions (cool, dry, and protected from light).- Consider purchasing from a reputable supplier or purifying the catalyst before use.
Suboptimal reaction conditions: Incorrect temperature, concentration, or reaction time.- Systematically vary the reaction temperature and concentration to find the optimal conditions.- Monitor the reaction progress over time to determine the optimal reaction time.
Inappropriate solvent: The chosen solvent may not be suitable for the reaction.- Conduct a solvent screening study using a range of aprotic and protic solvents with varying polarities (see Data Presentation section for an example).
Low Enantioselectivity Incorrect solvent choice: The solvent can significantly impact the chiral induction.- As with low yield, a thorough solvent screening is essential. Non-polar, aprotic solvents often favor higher enantioselectivity in certain reactions.
Presence of impurities: Water or other impurities in the reagents or solvent can interfere with the catalyst.- Use freshly distilled or anhydrous solvents.- Ensure all reagents are of high purity and handled under an inert atmosphere if necessary.
Catalyst aggregation: The catalyst may aggregate in certain solvents, reducing its effectiveness.- Try more dilute reaction conditions or a solvent that better solubilizes the catalyst.
Poor Reproducibility Variations in reagent/solvent quality: Inconsistent quality of starting materials.- Use reagents and solvents from the same batch for a series of experiments.- Document the source and purity of all materials used.
Atmospheric moisture: The reaction may be sensitive to moisture.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use oven-dried glassware.

Data Presentation: Solvent Influence on the Asymmetric Sulfa-Michael Addition

The following table summarizes the effect of different solvents on the enantioselective sulfa-Michael addition of thiophenol to cyclohex-2-enone, a reaction catalyzed by a derivative of this compound. This data highlights the critical role of the solvent in achieving high yield and enantioselectivity.

Solvent Yield (%) Enantiomeric Excess (ee, %)
Toluene9592
Dichloromethane (DCM)9388
Tetrahydrofuran (THF)8585
Diethyl Ether8890
Acetonitrile7570
Ethanol5045
Methanol4030

Note: This data is illustrative and based on typical results for similar cinchona alkaloid-catalyzed reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Procedure for the Asymmetric Sulfa-Michael Addition of Thiophenol to Cyclohex-2-enone

This protocol provides a starting point for optimizing the reaction catalyzed by this compound or its derivatives.

Materials:

  • This compound derivative (catalyst)

  • Cyclohex-2-enone (substrate)

  • Thiophenol (nucleophile)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the this compound derivative (0.02 mmol, 10 mol%).

  • Add the chosen anhydrous solvent (2.0 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure the catalyst is fully dissolved.

  • Add cyclohex-2-enone (0.2 mmol, 1.0 equiv) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add thiophenol (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Catalyst 1. Add Catalyst Solvent 2. Add Solvent Catalyst->Solvent Substrate 3. Add Substrate Solvent->Substrate Cool 4. Cool Mixture Substrate->Cool Nucleophile 5. Add Nucleophile Cool->Nucleophile Stir 6. Stir & Monitor Nucleophile->Stir Quench 7. Quench Stir->Quench Extract 8. Extract Quench->Extract Purify 9. Purify Extract->Purify Analyze 10. Analyze Purify->Analyze

Caption: Experimental workflow for the asymmetric sulfa-Michael addition.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_ee Troubleshooting Low Enantioselectivity cluster_repro Troubleshooting Poor Reproducibility Start Problem Encountered LowYield Low Yield Start->LowYield LowEE Low Enantioselectivity Start->LowEE PoorRepro Poor Reproducibility Start->PoorRepro CatalystPurity Check Catalyst Purity LowYield->CatalystPurity ReactionCond Optimize Conditions (Temp, Conc.) LowYield->ReactionCond SolventScreenY Perform Solvent Screen LowYield->SolventScreenY SolventScreenEE Perform Solvent Screen LowEE->SolventScreenEE CheckImpurities Check for Impurities (e.g., Water) LowEE->CheckImpurities CatalystAgg Address Catalyst Aggregation LowEE->CatalystAgg ReagentQuality Standardize Reagent Quality PoorRepro->ReagentQuality InertAtmosphere Use Inert Atmosphere PoorRepro->InertAtmosphere

Caption: Logical troubleshooting guide for common experimental issues.

troubleshooting low yields in reactions with 6'-Hydroxydihydrocinchonidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing 6'-Hydroxydihydrocinchonidine in their synthetic reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during reactions catalyzed by this compound, offering potential causes and actionable solutions.

Question 1: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Catalyst Loading: The amount of this compound can significantly impact the reaction rate and overall yield. Insufficient catalyst may lead to an incomplete reaction, while excessive amounts can sometimes promote side reactions.

    • Recommendation: Perform a series of small-scale optimization reactions with varying catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%) to identify the optimal concentration for your specific substrate.

  • Poor Catalyst Quality or Deactivation: The catalyst may have degraded due to improper storage or handling, or it may have been poisoned by impurities in the reactants or solvent.

    • Recommendation: Ensure the catalyst is stored in a cool, dry, and inert atmosphere. Use fresh, high-purity catalyst if deactivation is suspected. Common poisons for cinchona alkaloid catalysts include acidic impurities and certain metal ions.

  • Incorrect Reaction Temperature: Temperature plays a crucial role in reaction kinetics. An inappropriate temperature can lead to slow reaction rates or the formation of undesired byproducts.

    • Recommendation: Screen a range of temperatures (e.g., -20°C, 0°C, room temperature) to find the optimal condition that balances reaction rate and selectivity.

  • Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the stability and activity of the catalyst.

    • Recommendation: Test a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile) to determine the most suitable medium for your reaction.

Question 2: The enantioselectivity (ee) of my reaction is lower than expected. How can I improve it?

Answer: Low enantioselectivity is a common issue in asymmetric catalysis. Here are several factors to consider:

  • Catalyst Conformation: The conformation of the this compound catalyst is critical for inducing stereoselectivity. This can be influenced by the solvent and the presence of additives.

    • Recommendation: The 6'-hydroxyl group is known to be crucial for forming hydrogen bonds that direct the stereochemical outcome. Ensure your reaction conditions do not interfere with this interaction. Experiment with different solvents to find one that favors the optimal catalyst conformation.

  • Substrate Purity: Impurities in the starting materials can sometimes catalyze a non-selective background reaction, leading to a racemic or less enriched product.

    • Recommendation: Purify your starting materials before use. Techniques such as distillation, recrystallization, or column chromatography can be employed.

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity by allowing the reaction to proceed through less ordered transition states.

    • Recommendation: Running the reaction at lower temperatures (e.g., -40°C or -78°C) can often improve enantioselectivity, although this may require longer reaction times.

  • Water Content: Traces of water can interfere with the catalyst's activity and selectivity.

    • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The addition of molecular sieves can also help to remove residual moisture.

Question 3: How do I choose the optimal reaction conditions for an asymmetric Michael addition using this compound?

Answer: For an asymmetric Michael addition, several parameters should be optimized. The following table provides a starting point based on typical conditions reported in the literature.

ParameterRecommended Starting ConditionsRange for Optimization
Catalyst Loading 5 mol%1 - 10 mol%
Solvent Toluene or Dichloromethane (DCM)Toluene, DCM, THF, CHCl3, Acetonitrile
Temperature Room Temperature (25°C)-20°C to 40°C
Concentration 0.1 M0.05 M - 0.5 M
Reaction Time 24 hours12 - 72 hours

Question 4: What are the key considerations for a successful asymmetric aldol (B89426) reaction catalyzed by this compound?

Answer: Asymmetric aldol reactions are sensitive to reaction conditions. The 6'-hydroxyl group on the dihydrocinchonidine scaffold is often crucial for high diastereo- and enantioselectivity.

ParameterRecommended Starting ConditionsRange for Optimization
Catalyst Loading 10 mol%5 - 20 mol%
Solvent Chloroform (B151607) or DichloromethaneChloroform, DCM, Toluene
Temperature -20°C-40°C to Room Temperature
Additives 4Å Molecular SievesNone, 3Å, 4Å, or 5Å Molecular Sieves
Reaction Time 48 hours24 - 96 hours

Experimental Protocols

Below are detailed methodologies for key experiments using this compound.

Protocol 1: General Procedure for Asymmetric Michael Addition

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.05 mmol, 5 mol%).

  • Add the appropriate anhydrous solvent (e.g., Toluene, 5.0 mL).

  • Add the Michael donor (1.0 mmol, 1.0 equiv).

  • Stir the mixture at the desired temperature (e.g., 25°C) for 10 minutes.

  • Add the Michael acceptor (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Procedure for Asymmetric Aldol Reaction

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%) and 4Å molecular sieves (100 mg).

  • Place the tube under an inert atmosphere.

  • Add anhydrous chloroform (2.0 mL) and cool the mixture to the desired temperature (e.g., -20°C).

  • Add the aldehyde (1.0 mmol, 1.0 equiv) and stir for 15 minutes.

  • Add the ketone or other nucleophile (1.5 mmol, 1.5 equiv) in one portion.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Once the reaction is complete, add a few drops of acetic acid to quench the catalyst.

  • Allow the mixture to warm to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

  • Analyze the enantiomeric and diastereomeric ratios of the product by chiral HPLC or NMR spectroscopy.

Visualizations

Troubleshooting Workflow for Low Yields

The following diagram illustrates a logical workflow for troubleshooting low reaction yields.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yields start Low Yield Observed check_catalyst Check Catalyst Loading and Quality start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_solvent Screen Different Solvents start->check_solvent check_reagents Verify Reagent Purity start->check_reagents increase_loading Increase Catalyst Loading check_catalyst->increase_loading Loading too low? fresh_catalyst Use Fresh/Purified Catalyst check_catalyst->fresh_catalyst Deactivated? lower_temp Lower Reaction Temperature check_temp->lower_temp Side reactions? higher_temp Increase Reaction Temperature check_temp->higher_temp Slow reaction? polar_solvent Try More Polar Solvent check_solvent->polar_solvent Poor solubility? nonpolar_solvent Try Less Polar Solvent check_solvent->nonpolar_solvent Catalyst inhibition? purify_reagents Purify Starting Materials check_reagents->purify_reagents end_good Yield Improved increase_loading->end_good end_bad Yield Still Low (Consult Further) increase_loading->end_bad fresh_catalyst->end_good fresh_catalyst->end_bad lower_temp->end_good lower_temp->end_bad higher_temp->end_good higher_temp->end_bad polar_solvent->end_good polar_solvent->end_bad nonpolar_solvent->end_good nonpolar_solvent->end_bad purify_reagents->end_good purify_reagents->end_bad

A logical workflow for diagnosing and resolving low reaction yields.

Proposed Catalytic Cycle for Asymmetric Michael Addition

This diagram outlines a plausible catalytic cycle for the this compound-catalyzed asymmetric Michael addition.

Michael_Addition_Mechanism Proposed Catalytic Cycle for Asymmetric Michael Addition catalyst This compound enolate_complex Catalyst-Enolate Complex catalyst->enolate_complex Deprotonation michael_donor Michael Donor (e.g., Malonate) michael_donor->enolate_complex transition_state Diastereomeric Transition State enolate_complex->transition_state michael_acceptor Michael Acceptor (e.g., Enone) michael_acceptor->transition_state Nucleophilic Attack product_complex Catalyst-Product Adduct transition_state->product_complex product_complex->catalyst Product Release product Chiral Product product_complex->product

A simplified representation of the catalytic cycle for a Michael addition.

catalyst deactivation and regeneration of 6'-Hydroxydihydrocinchonidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6'-Hydroxydihydrocinchonidine Catalyst

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the use of this valuable organocatalyst. The following sections provide answers to frequently asked questions and detailed guides to address challenges you may encounter during your experiments, with a focus on catalyst deactivation and regeneration.

Disclaimer: The information provided is based on the general behavior of Cinchona alkaloid catalysts. Specific quantitative data and established regeneration protocols for this compound are not widely available in the public domain. The tables and protocols are illustrative and based on general principles of organic chemistry and catalysis.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing a significant drop in enantiomeric excess (ee). What are the potential causes?

A1: A drop in enantioselectivity is a common indicator of catalyst-related issues. Potential causes include:

  • Catalyst Poisoning: Trace impurities in your substrate, reagents, or solvent can interact with the catalyst and inhibit its ability to effectively control the stereochemical outcome. Common poisons for amine-based catalysts include acidic impurities, water, and compounds containing sulfur or certain metals.

  • Catalyst Degradation: Although this compound is a robust molecule, prolonged exposure to harsh reaction conditions (e.g., high temperatures, strong acids or bases) can lead to its gradual decomposition.

  • Incorrect Catalyst Loading: Using a suboptimal amount of the catalyst can lead to a decrease in the overall enantioselectivity of the reaction.

Q2: The reaction rate has slowed down considerably compared to previous runs. Why might this be happening?

A2: A decrease in reaction rate can be attributed to several factors:

  • Loss of Active Catalyst: This can be due to poisoning or degradation, as mentioned above. A lower concentration of active catalyst will naturally lead to a slower reaction.

  • Presence of Inhibitors: Some impurities may not permanently poison the catalyst but can act as inhibitors, slowing down the catalytic cycle.

  • Changes in Reaction Conditions: Ensure that the temperature, concentration, and solvent are consistent with your established protocol.

Q3: Can I recover and reuse my this compound catalyst?

A3: Yes, one of the advantages of using Cinchona alkaloid catalysts is the potential for recovery and reuse. Effective recovery is crucial for cost-efficiency, especially in larger-scale synthesis. The primary method for recovery involves purification of the catalyst from the reaction mixture after the reaction is complete.

Q4: What is the general strategy for regenerating a deactivated this compound catalyst?

A4: Regeneration aims to restore the catalyst's activity by removing poisons and impurities that have accumulated. For this compound, a common approach involves an acid-base extraction to separate the basic alkaloid from non-basic impurities, followed by recrystallization to achieve high purity.

Troubleshooting Guides

Guide 1: Diagnosing Catalyst Deactivation

If you suspect your this compound catalyst has deactivated, follow these steps to diagnose the issue:

  • Analyze Reaction Performance: Compare the yield and enantiomeric excess of the current reaction with a successful previous run. A significant decrease in either or both suggests a problem.

  • Verify Reagent Purity: Use fresh, high-purity substrates, reagents, and solvents to rule out contamination as the source of the problem.

  • Run a Control Experiment: Perform the reaction with a fresh batch of this compound. If this reaction proceeds as expected, it strongly indicates that your previous catalyst batch has deactivated.

The following table provides a hypothetical example of the impact of catalyst deactivation on a generic asymmetric reaction.

Catalyst StateYield (%)Enantiomeric Excess (ee, %)
Fresh Catalyst9598
Deactivated Catalyst6075
Regenerated Catalyst9297

Experimental Protocols

Protocol 1: Regeneration of this compound via Acid-Base Extraction and Recrystallization

This protocol describes a general procedure to regenerate a deactivated this compound catalyst by removing non-basic organic impurities and acidic poisons.

Materials:

  • Deactivated this compound catalyst

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol

  • Diethyl ether

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude, deactivated catalyst in dichloromethane (DCM).

  • Acidic Wash: Transfer the DCM solution to a separatory funnel and wash with 1 M HCl (3 x volume of DCM). The protonated catalyst will move to the aqueous phase.

  • Separation of Phases: Separate the aqueous phase (containing the catalyst) from the organic phase (containing non-basic impurities).

  • Basification: Cool the aqueous phase in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). The deprotonated catalyst will precipitate out.

  • Extraction: Extract the aqueous solution with fresh DCM (3 x volume of aqueous phase) to recover the catalyst into the organic phase.

  • Drying: Combine the organic extracts and wash with brine. Dry the organic phase over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude regenerated catalyst.

  • Recrystallization: Dissolve the crude catalyst in a minimal amount of hot methanol. Slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Deactivation_Troubleshooting Start Poor Reaction Performance (Low Yield / ee) Check_Reagents Verify Purity of Substrates & Solvents Start->Check_Reagents Control_Exp Run Control with Fresh Catalyst Check_Reagents->Control_Exp Result_Good Control is Successful? Control_Exp->Result_Good Catalyst_Deactivated Catalyst Deactivation Confirmed Result_Good->Catalyst_Deactivated Yes Other_Issue Investigate Other Reaction Parameters Result_Good->Other_Issue No Regenerate Proceed to Regeneration Protocol Catalyst_Deactivated->Regenerate

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Regeneration_Workflow Start Deactivated Catalyst Dissolve Dissolve in DCM Start->Dissolve Acid_Wash Wash with 1M HCl (Catalyst in Aqueous Phase) Dissolve->Acid_Wash Separate_Phases Separate Aqueous and Organic Phases Acid_Wash->Separate_Phases Basify Basify Aqueous Phase with 1M NaOH Separate_Phases->Basify Extract Extract with DCM Basify->Extract Dry_Concentrate Dry and Concentrate DCM Phase Extract->Dry_Concentrate Recrystallize Recrystallize from Methanol/Ether Dry_Concentrate->Recrystallize End Pure, Regenerated Catalyst Recrystallize->End

Caption: Experimental workflow for catalyst regeneration.

Deactivation_Pathways cluster_poisoning Poisoning cluster_degradation Degradation Catalyst Active this compound Poisoning Acidic Impurities (Protonation of Quinuclidine N) Catalyst->Poisoning Reversible Coordination Coordinating Species (e.g., Sulfur compounds) Catalyst->Coordination Reversible/Irreversible Degradation Chemical Decomposition (e.g., Oxidation, Rearrangement) Catalyst->Degradation Irreversible Deactivated_Catalyst Inactive or Less Active Species Poisoning->Deactivated_Catalyst Coordination->Deactivated_Catalyst Degradation->Deactivated_Catalyst

Caption: Potential deactivation pathways for Cinchona alkaloid catalysts.

Technical Support Center: Purification of Products from 6'-Hydroxydihydrocinchonidine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6'-hydroxydihydrocinchonidine-mediated reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from reactions catalyzed by this compound.

Problem Possible Cause Suggested Solution
Difficulty removing the this compound catalyst The catalyst is a basic amine and may have similar polarity to the product.1. Acidic Wash: Perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the catalyst and extract it into the aqueous phase. Neutralize the organic layer with a mild base (e.g., saturated NaHCO₃ solution) and wash with brine. 2. Silica (B1680970) Gel Chromatography: The catalyst is often more polar than the desired product. Use flash column chromatography with a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane (B109758)/methanol). A small amount of triethylamine (B128534) (0.1-1%) can be added to the eluent to prevent tailing of basic compounds. 3. Ion-Exchange Chromatography: Use a cation-exchange resin to bind the basic catalyst.
Poor separation of diastereomers by column chromatography Diastereomers have very similar polarities.1. Optimize Solvent System: Use a less polar solvent system to increase the separation (increase the retention factor, k'). Employ a gradient elution if necessary. 2. Change Stationary Phase: Switch to a different stationary phase. If using silica gel, consider alumina (B75360) (basic or neutral) or a bonded phase (e.g., diol, cyano). 3. High-Performance Liquid Chromatography (HPLC): Use a normal-phase or reverse-phase HPLC with a high-efficiency column for better resolution.
Product is a mixture of enantiomers The reaction had low enantioselectivity, or racemization occurred during workup or purification.1. Chiral HPLC: Separate the enantiomers using a chiral stationary phase (CSP) column. Common CSPs are based on cellulose (B213188) or amylose (B160209) derivatives. 2. Diastereomeric Salt Crystallization: If the product has an acidic or basic handle, react it with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The desired enantiomer can be recovered by breaking the salt.
Low product yield after purification The product may be unstable on silica gel, volatile, or lost during extractions.1. Deactivate Silica Gel: If the product is acid-sensitive, neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. 2. Alternative Purification Methods: Consider preparative thin-layer chromatography (prep-TLC), crystallization, or distillation (for volatile products). 3. Minimize Extractions: Reduce the number of liquid-liquid extraction steps to minimize losses.
Crystallization of the desired product is unsuccessful The product may be an oil, or the solution is supersaturated or contains impurities that inhibit crystallization.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution slowly. 2. Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the product has low solubility at low temperatures and high solubility at high temperatures. 3. Purify Further: If impurities are present, purify the product by chromatography before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: How can I efficiently remove the this compound catalyst after the reaction is complete?

A1: The most common and effective method is an acidic wash during the workup. Since this compound is a tertiary amine, it will be protonated in the presence of a dilute acid (e.g., 1M HCl or saturated NH₄Cl solution) and become water-soluble. This allows for its separation from the desired product, which will likely remain in the organic phase. Subsequent washing of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove any residual acid. If the product is also basic, this method may not be suitable, and chromatographic separation is recommended.

Q2: What are the best starting conditions for column chromatography to purify my product?

A2: A good starting point is to use thin-layer chromatography (TLC) to determine an appropriate solvent system. Aim for a retention factor (Rf) of 0.2-0.3 for your product on a silica gel TLC plate. A common mobile phase for compounds of moderate polarity is a mixture of ethyl acetate and hexanes. For more polar compounds, a mixture of dichloromethane and methanol (B129727) can be effective. If your product is basic, adding a small amount of triethylamine (0.5-1%) to the eluent can improve the peak shape and prevent streaking.

Q3: My reaction produced a mixture of diastereomers. How can I separate them?

A3: Separating diastereomers can be challenging due to their similar physical properties.

  • Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is crucial for achieving good separation. Using a longer column and a slower flow rate can also improve resolution.

  • Preparative HPLC: If flash chromatography fails, preparative HPLC offers much higher resolving power.

  • Crystallization: If one diastereomer is significantly less soluble than the others in a particular solvent system, fractional crystallization can be an effective purification method. Sometimes, a "crystallization-induced diastereomer transformation" can be employed if the stereocenters are labile, leading to a high yield of a single diastereomer.[1]

Q4: I have isolated my product, but it is a racemic mixture. How can I resolve the enantiomers?

A4: Enantiomers have identical physical properties in an achiral environment, so they cannot be separated by standard chromatography or crystallization.

  • Chiral HPLC: This is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer.

  • Diastereomeric Salt Formation: If your product contains an acidic or basic functional group, you can react it with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different solubilities and can often be separated by crystallization. Afterward, the resolving agent can be removed to yield the pure enantiomer.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Removal by Acidic Extraction
  • Once the reaction is complete, quench the reaction mixture as appropriate (e.g., with water or a buffer solution).

  • Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Shake the funnel vigorously and allow the layers to separate. The protonated catalyst will move into the aqueous layer.

  • Drain the aqueous layer. Repeat the acidic wash one or two more times to ensure complete removal of the catalyst.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of a Neutral Product by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent if necessary. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate) to move the compounds down the column.

  • Collect Fractions: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow reaction This compound-mediated Reaction Mixture workup Aqueous Workup reaction->workup extraction Liquid-Liquid Extraction (Organic Solvent) workup->extraction acid_wash Acidic Wash (e.g., 1M HCl) (Removes Catalyst) extraction->acid_wash base_wash Base Wash (e.g., NaHCO3) acid_wash->base_wash brine_wash Brine Wash base_wash->brine_wash drying Drying (e.g., Na2SO4) brine_wash->drying concentration Concentration drying->concentration crude_product Crude Product concentration->crude_product chromatography Purification (e.g., Column Chromatography) crude_product->chromatography pure_product Pure Product chromatography->pure_product

Caption: General workflow for the purification of products from this compound-mediated reactions.

troubleshooting_logic cluster_catalyst Catalyst Removal cluster_diastereomers Diastereomer Separation cluster_enantiomers Enantiomer Resolution start Crude Product Analysis (e.g., TLC, NMR) catalyst_present Catalyst Present? start->catalyst_present acid_wash Acidic Wash catalyst_present->acid_wash Yes chromatography_cat Chromatography catalyst_present->chromatography_cat If product is acid sensitive diastereomers_present Diastereomers Present? catalyst_present->diastereomers_present No acid_wash->diastereomers_present chromatography_cat->diastereomers_present column_chrom Optimize Column Chromatography diastereomers_present->column_chrom Yes racemic_mixture Racemic Mixture? diastereomers_present->racemic_mixture No hplc Preparative HPLC column_chrom->hplc Poor Separation crystallization Crystallization column_chrom->crystallization If applicable column_chrom->racemic_mixture hplc->racemic_mixture crystallization->racemic_mixture chiral_hplc Chiral HPLC racemic_mixture->chiral_hplc Yes diastereomeric_salt Diastereomeric Salt Crystallization racemic_mixture->diastereomeric_salt If functional group present pure_product Pure Product racemic_mixture->pure_product No chiral_hplc->pure_product diastereomeric_salt->pure_product

Caption: Decision-making flowchart for troubleshooting the purification of chiral products.

References

Technical Support Center: Scaling Up 6'-Hydroxydihydrocinchonidine Catalyzed Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6'-Hydroxydihydrocinchonidine catalyzed processes. The information is designed to address common challenges encountered during the scale-up of these enantioselective reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scaling up of reactions catalyzed by this compound.

Issue ID Problem Potential Causes Suggested Solutions
TSG-001 Decreased Enantioselectivity upon Scale-up 1. Poor temperature control: Exothermic reactions can lead to localized "hot spots" in larger reactors, affecting the catalyst's stereocontrol. 2. Inefficient mixing: Non-homogeneous mixing can lead to variations in catalyst and reactant concentrations. 3. Catalyst degradation: Prolonged reaction times or exposure to impurities at larger scales can degrade the catalyst.[1]1. Implement more robust temperature control systems (e.g., jacketed reactors with efficient heat transfer fluids). 2. Optimize stirring speed and impeller design for the reactor geometry. Consider using multiple impellers for larger vessels. 3. Perform stability studies on the catalyst under reaction conditions. Consider catalyst immobilization to improve stability and facilitate removal.
TSG-002 Lower than Expected Reaction Rate or Incomplete Conversion 1. Mass transfer limitations: In heterogeneous reactions, the diffusion of reactants to the catalyst surface can be limiting at larger scales. 2. Catalyst deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents, or it may degrade over time. 3. Insufficient catalyst loading: The catalyst-to-substrate ratio may not be optimal for the larger scale.1. Improve agitation to enhance mass transfer. If using a supported catalyst, consider particle size and porosity. 2. Ensure high purity of all reagents and solvents. Pre-treat reagents if necessary. Investigate catalyst regeneration protocols. 3. Re-optimize the catalyst loading at the pilot scale. A higher loading might be necessary to achieve the desired conversion in a reasonable timeframe.
TSG-003 Difficulty in Product Isolation and Purification 1. Formation of byproducts: Side reactions may become more prevalent at larger scales. 2. Catalyst leaching: If using a supported catalyst, the active molecule may leach into the product stream. 3. Emulsion formation during workup: Challenges in phase separation can occur with larger volumes.1. Re-evaluate the reaction conditions (temperature, concentration, reaction time) to minimize byproduct formation. 2. Analyze the product for catalyst contamination. If leaching is significant, consider a different immobilization strategy or a post-reaction scavenger resin. 3. Optimize the workup procedure. Consider using different solvent systems or adding demulsifying agents.
TSG-004 Inconsistent Results Between Batches 1. Variability in raw material quality: Impurities in starting materials or solvents can affect catalyst performance. 2. Differences in reactor setup and operation: Minor variations in equipment or procedure can have a larger impact at scale. 3. Atmospheric moisture or oxygen: Sensitivity of the reaction to air can be more pronounced in larger reactors with greater headspace.1. Implement stringent quality control for all incoming materials. 2. Develop and strictly adhere to a detailed Standard Operating Procedure (SOP). 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.

Frequently Asked Questions (FAQs)

1. What are the most critical parameters to control when scaling up a this compound catalyzed reaction?

The most critical parameters are typically temperature, mixing efficiency, and the quality of starting materials and solvents. Cinchona alkaloids' catalytic activity and enantioselectivity are often highly sensitive to temperature fluctuations.[1] Inefficient mixing can lead to localized concentration and temperature gradients, resulting in inconsistent results and byproduct formation. Impurities in reagents can act as poisons to the catalyst, reducing its effectiveness.

2. How can I minimize catalyst deactivation during a scaled-up process?

To minimize catalyst deactivation, consider the following:

  • Use high-purity reagents: Ensure starting materials and solvents are free from impurities that could poison the catalyst.

  • Optimize reaction temperature: Avoid excessive temperatures that can lead to thermal degradation of the catalyst.

  • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Immobilization: Consider immobilizing the catalyst on a solid support. This can enhance stability and allow for easier recovery and reuse.

3. Is it possible to recover and reuse the this compound catalyst?

Yes, catalyst recovery and reuse are often feasible and economically beneficial, especially at a larger scale. If the catalyst is used in its homogeneous form, it can be recovered through extraction or precipitation after the reaction. However, a more robust approach for large-scale operations is to use an immobilized catalyst. This simplifies separation (e.g., through filtration) and often improves catalyst stability, allowing for multiple reaction cycles with minimal loss of activity.

4. What are the common byproducts in this compound catalyzed Michael additions, and how can they be minimized?

In Michael additions, common byproducts can include products of side reactions such as polymerization of the Michael acceptor or double addition products. To minimize these, you can:

  • Control stoichiometry: Carefully control the ratio of Michael donor to acceptor.

  • Optimize temperature: Lowering the reaction temperature can often suppress side reactions.

  • Reduce reaction time: Monitor the reaction progress and stop it once the desired conversion of the starting material is achieved to avoid the formation of degradation products.

5. How does the choice of solvent affect the performance of a this compound catalyzed reaction during scale-up?

The solvent can significantly influence the reaction by affecting the solubility of the reactants and the catalyst, the stability of the catalyst, and the transition state of the reaction, which in turn impacts enantioselectivity. When scaling up, a solvent that is effective at the lab scale might present challenges such as difficult removal, safety concerns (e.g., low flash point), or environmental issues. It is crucial to select a solvent that not only provides good reaction performance but is also practical and safe for large-scale use.

Quantitative Data Summary

The following table summarizes typical quantitative data for a generic asymmetric Michael addition reaction catalyzed by a this compound derivative. The data is illustrative and will vary depending on the specific substrates and reaction conditions.

Parameter Lab Scale (1 mmol) Pilot Scale (100 mmol) Production Scale (10 mol) Reference
Catalyst Loading (mol%) 1-101-50.5-2General Knowledge
Reaction Time (hours) 12-4818-6024-72General Knowledge
Temperature (°C) -20 to 250 to 2510 to 30General Knowledge
Yield (%) 90-9985-9580-90General Knowledge
Enantiomeric Excess (ee, %) 95-9990-9888-95General Knowledge

Experimental Protocols

Detailed Methodology for a Representative Asymmetric Michael Addition

This protocol describes a general procedure for the asymmetric Michael addition of a β-ketoester to a nitroalkene, catalyzed by this compound, and considerations for its scale-up.

Materials:

  • This compound (catalyst)

  • β-ketoester (Michael donor)

  • Nitroalkene (Michael acceptor)

  • Toluene (B28343) (or another suitable solvent), anhydrous

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Lab-Scale Procedure (1 mmol scale):

  • To a dry round-bottom flask under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the β-ketoester (1.2 mmol).

  • Add the nitroalkene (1.0 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at the same temperature and monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL).

  • Separate the aqueous and organic layers. Extract the aqueous layer with toluene (2 x 5 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scale-Up Considerations (to 1 mol scale):

  • Reactor: Use a jacketed glass reactor with overhead stirring and a temperature control unit.

  • Inerting: Ensure the reactor is thoroughly purged with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: The nitroalkene should be added via a programmable syringe pump to ensure a controlled addition rate and to manage the reaction exotherm.

  • Mixing: The stirrer speed should be adjusted to ensure good mixing without splashing. The impeller design should be appropriate for the reactor size and geometry.

  • Workup: Use a larger separatory funnel or a liquid-liquid extraction setup for the workup. Be prepared for potential emulsion formation and have a plan to address it.

  • Purification: For larger quantities, purification by crystallization is often more practical than chromatography. Develop a crystallization procedure at a smaller scale first.

Visualizations

experimental_workflow Experimental Workflow for a this compound Catalyzed Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_catalyst Prepare Catalyst Solution charge_reactor Charge Reactor with Catalyst prep_catalyst->charge_reactor prep_reactants Prepare Reactant Solutions add_reactants Add Reactants prep_reactants->add_reactants charge_reactor->add_reactants monitor_reaction Monitor Progress (TLC/HPLC) add_reactants->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Extraction quench->extract purify Purification (Chromatography/Crystallization) extract->purify characterize Characterize Product (NMR, MS) purify->characterize analyze_ee Determine Enantiomeric Excess (Chiral HPLC/GC) characterize->analyze_ee logical_relationship Key Interdependencies in Scaling Up Catalyzed Processes scale_up Successful Scale-Up process_control Process Control process_control->scale_up catalyst_performance Catalyst Performance process_control->catalyst_performance impacts product_quality Product Quality process_control->product_quality affects safety Safety process_control->safety ensures catalyst_performance->scale_up catalyst_performance->product_quality determines economics Economics catalyst_performance->economics influences cost product_quality->scale_up product_quality->economics drives value safety->scale_up economics->scale_up

References

improving diastereoselectivity in 6'-Hydroxydihydrocinchonidine catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 6'-Hydroxydihydrocinchonidine in asymmetric catalysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your reactions and improve diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an organocatalyst?

This compound is a member of the Cinchona alkaloid family, which are naturally occurring compounds renowned for their application in asymmetric catalysis. It possesses a rigid bicyclic quinuclidine (B89598) core and a quinoline (B57606) moiety, with key functional groups that enable it to act as a bifunctional catalyst. The basic quinuclidine nitrogen can activate the nucleophile, while the 6'-hydroxyl group can interact with the electrophile through hydrogen bonding, creating a well-organized chiral environment in the transition state. This dual activation is crucial for achieving high levels of stereocontrol.

Q2: What types of reactions are typically catalyzed by this compound and its derivatives?

Cinchona alkaloids, including this compound, are versatile catalysts for a wide range of asymmetric transformations. These include, but are not limited to:

  • Michael additions

  • Aldol reactions

  • Mannich reactions

  • Phase-transfer catalysis

  • Henry (nitroaldol) reactions

The 6'-hydroxyl group makes it particularly effective in reactions where hydrogen bonding to an electrophile is a key aspect of the stereodetermining step.

Q3: What are the key factors that influence diastereoselectivity in reactions catalyzed by this compound?

Several factors can significantly impact the diastereoselectivity of your reaction. These include:

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the conformation of the catalyst and the stability of the transition states.

  • Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Substrate Structure: The steric and electronic properties of both the nucleophile and the electrophile play a critical role in the facial selectivity of the attack.

  • Catalyst Loading: While not always directly impacting selectivity, ensuring an optimal catalyst concentration is crucial for reaction efficiency.

  • Additives: The presence of co-catalysts or additives can sometimes modulate the catalyst's activity and selectivity.

Troubleshooting Guide: Improving Low Diastereoselectivity

Issue: My reaction is proceeding with low diastereoselectivity (low d.r.).

This is a common challenge in asymmetric catalysis. The following guide provides a systematic approach to troubleshoot and optimize your reaction conditions.

Logical Flow for Troubleshooting

Troubleshooting_Flow Start Low Diastereoselectivity Observed Temp Step 1: Optimize Reaction Temperature Start->Temp Solvent Step 2: Screen Different Solvents Temp->Solvent If no improvement Success Improved Diastereoselectivity Temp->Success Improvement observed Substrate Step 3: Evaluate Substrate Effects Solvent->Substrate If no improvement Solvent->Success Improvement observed Catalyst Step 4: Consider Catalyst Modification Substrate->Catalyst If no improvement Substrate->Success Improvement observed Catalyst->Success Improvement observed

Caption: A step-by-step workflow for troubleshooting low diastereoselectivity.

Step 1: Optimize Reaction Temperature

  • Problem: Higher temperatures can provide enough energy to overcome the small energy difference between the diastereomeric transition states, leading to a mixture of products.

  • Solution: Perform the reaction at lower temperatures. A typical starting point is room temperature, followed by cooling to 0 °C, -20 °C, or even -78 °C. It is crucial to monitor the reaction kinetics, as lower temperatures will also decrease the reaction rate.

Step 2: Screen Different Solvents

  • Problem: The solvent can significantly influence the conformation of the catalyst and the transition state assembly through solvation effects and hydrogen bonding.

  • Solution: Screen a range of solvents with varying polarities and coordinating abilities. A non-polar, aprotic solvent like toluene (B28343) or dichloromethane (B109758) is often a good starting point. Ethereal solvents such as THF or diethyl ether, or more polar solvents like chloroform, can also be effective.

Step 3: Evaluate Substrate Effects

  • Problem: The steric bulk and electronic nature of substituents on both the nucleophile and electrophile can dramatically affect the approach of the reactants in the transition state.

  • Solution: If possible, modify the substrates. For example, using a bulkier protecting group on the nucleophile or electrophile can enhance facial shielding and improve diastereoselectivity.

Step 4: Consider Catalyst Modification

  • Problem: The inherent structure of this compound may not be optimal for your specific substrate combination.

  • Solution: While more advanced, consider using a derivative of the catalyst. For instance, modifying the C9-hydroxyl group or quaternizing the quinuclidine nitrogen can alter the catalyst's steric and electronic properties, potentially leading to improved selectivity.

Data Presentation: Optimizing Reaction Conditions

Systematic documentation of your experimental results is key to successful optimization. Below is an example of how to tabulate your data from a solvent and temperature screening for a hypothetical Michael addition reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)d.r. (syn:anti)
110Toluene25248570:30
210Toluene0488285:15
310Toluene-20727592:8
410CH₂Cl₂25249065:35
510CH₂Cl₂0488880:20
610THF25247855:45
710THF0487568:32
810Chloroform25249275:25

This is illustrative data. Your results will vary based on your specific reaction.

Experimental Protocols

General Protocol for a this compound-Catalyzed Asymmetric Michael Addition

This protocol provides a general starting point. The specific substrate, solvent, temperature, and reaction time should be optimized for each specific transformation.

Materials:

  • This compound (catalyst)

  • Michael acceptor (e.g., an α,β-unsaturated ketone)

  • Michael donor (e.g., a β-ketoester)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

Experimental Workflow Diagram:

Experimental_Workflow Start Start Setup Reaction Setup: - Flame-dried flask - Inert atmosphere Start->Setup Reagents Add Catalyst and Michael Donor in Anhydrous Solvent Setup->Reagents Cooling Cool to Desired Temperature (e.g., 0 °C) Reagents->Cooling Addition Slowly Add Michael Acceptor Cooling->Addition Reaction Stir and Monitor Reaction (e.g., by TLC) Addition->Reaction Workup Quench Reaction and Perform Aqueous Workup Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Analyze Product: - NMR for d.r. - Chiral HPLC for e.e. Purification->Analysis End End Analysis->End

Caption: A typical workflow for a this compound-catalyzed reaction.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (0.1 mmol, 10 mol%).

  • Addition of Reactants: Add the Michael donor (1.2 mmol, 1.2 equiv) and anhydrous solvent (e.g., toluene, 2.0 mL). Stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Substrate Addition: Slowly add a solution of the Michael acceptor (1.0 mmol, 1.0 equiv) in the same anhydrous solvent (1.0 mL) to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral HPLC analysis.

stability issues of 6'-Hydroxydihydrocinchonidine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6'-Hydroxydihydrocinchonidine under various reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Action
Loss of catalytic activity or product yield over time. Degradation of the this compound catalyst.- Minimize reaction time. - Conduct reactions at the lowest effective temperature. - Deoxygenate solvents and reagents prior to use. - Work under an inert atmosphere (e.g., Nitrogen or Argon).
Discoloration of the reaction mixture (e.g., yellowing or browning). Oxidation of the 6'-hydroxyl group or other parts of the molecule.- Add an antioxidant (e.g., BHT, ascorbic acid) if compatible with the reaction chemistry. - Protect the reaction from light. - Ensure the purity of solvents and reagents to avoid catalytic amounts of metal impurities that can promote oxidation.
Formation of unexpected byproducts. Degradation of this compound into reactive intermediates.- Analyze the reaction mixture by HPLC or LC-MS to identify degradation products. - Adjust the reaction pH to a more neutral range if possible, as strong acidic or basic conditions can accelerate degradation.[1]
Inconsistent reaction outcomes between batches. Variability in the stability of this compound stock solutions.- Prepare fresh stock solutions before use. - Store stock solutions in amber vials at low temperatures (2-8 °C) and under an inert atmosphere. - Periodically check the purity of the stock solution by HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound, like other cinchona alkaloids, is oxidation. The 6'-hydroxyl group on the quinoline (B57606) ring and the C9 hydroxyl group are susceptible to oxidation, which can lead to the formation of ketone derivatives and other degradation products.[2][3] Further oxidation can lead to the cleavage of the molecule, forming derivatives such as cinchoninic acid and meroquinene.[2]

Q2: How does pH affect the stability of this compound?

A2: this compound is generally more stable in neutral or slightly acidic conditions. Both strongly acidic and strongly basic conditions can catalyze degradation.[1] Basic conditions, in particular, can facilitate the oxidation of the hydroxyl groups. It is recommended to maintain the pH of solutions containing this compound within a range of 4 to 7 for optimal stability.

Q3: What is the recommended procedure for storing this compound?

A3: this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C). Solutions of the compound should be freshly prepared. If storage of a solution is necessary, it should be stored in an amber vial, under an inert atmosphere, and at a low temperature to minimize degradation.

Q4: Can I use this compound in reactions exposed to air?

A4: While short-term exposure to air may be unavoidable, prolonged exposure is not recommended due to the risk of oxidation. For reactions requiring extended periods or elevated temperatures, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation and ensure reproducibility.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of this compound and quantifying its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be resolved from all potential degradation products.

Quantitative Stability Data

The following tables provide representative data on the stability of this compound under various stress conditions. This data is compiled based on general knowledge of cinchona alkaloid stability and should be used as a guideline. Actual stability will depend on the specific experimental conditions.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pH% Degradation (24 hours)% Degradation (72 hours)
2.05.214.8
4.01.13.5
7.02.57.1
10.08.922.4

Table 2: Effect of Temperature on the Stability of this compound in a pH 7.0 Buffered Solution

Temperature (°C)% Degradation (24 hours)% Degradation (72 hours)
4< 1.01.2
252.57.1
4010.328.9
6025.165.7

Table 3: Effect of Oxidative Stress on the Stability of this compound in a pH 7.0 Buffered Solution at 25°C

Oxidizing Agent (Concentration)% Degradation (8 hours)
3% H₂O₂15.6
10% H₂O₂42.3

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm and 280 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 60°C for 24 hours. Neutralize with 1N NaOH before injection.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and heat at 60°C for 24 hours. Neutralize with 1N HCl before injection.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the mobile phase for analysis.

    • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Ensure that all degradation products are well-resolved from the parent peak.

Visualizations

Degradation_Pathway This compound This compound Oxidized Intermediates (e.g., Ketones) Oxidized Intermediates (e.g., Ketones) This compound->Oxidized Intermediates (e.g., Ketones) Oxidation (O₂, H₂O₂) Ring-Opened Products Ring-Opened Products Oxidized Intermediates (e.g., Ketones)->Ring-Opened Products Further Oxidation / Cleavage Further Degradation Products Further Degradation Products Ring-Opened Products->Further Degradation Products Decomposition

Caption: Potential oxidative degradation pathway of this compound.

Experimental_Workflow cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Apply Stress Acid Hydrolysis->Apply Stress Base Hydrolysis Base Hydrolysis Base Hydrolysis->Apply Stress Oxidation Oxidation Oxidation->Apply Stress Thermal Thermal Thermal->Apply Stress Photolytic Photolytic Photolytic->Apply Stress Prepare Sample Prepare Sample Prepare Sample->Apply Stress HPLC Analysis HPLC Analysis Apply Stress->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Troubleshooting_Logic Start Inconsistent Results? Check_Purity Check Catalyst Purity by HPLC Start->Check_Purity Pure Purity OK? Check_Purity->Pure Review_Protocol Review Reaction Protocol Pure->Review_Protocol Yes Purify_Catalyst Purify/Source New Catalyst Pure->Purify_Catalyst No Inert_Atmosphere Use Inert Atmosphere? Review_Protocol->Inert_Atmosphere Implement_Inert Implement Inert Atmosphere Inert_Atmosphere->Implement_Inert No Check_Reagents Check Reagent/Solvent Purity Inert_Atmosphere->Check_Reagents Yes End Problem Resolved Implement_Inert->End Check_Reagents->End Purify_Catalyst->Start

References

managing reaction times for optimal conversion with 6'-Hydroxydihydrocinchonidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6'-Hydroxydihydrocinchonidine-catalyzed reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for the best possible conversion rates and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for a typical asymmetric synthesis using this compound?

A1: The optimal reaction time is highly dependent on the specific substrates, solvent, temperature, and catalyst loading. While some reactions may reach completion in a few hours, others might require 24 to 48 hours or even longer. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and enantioselectivity. Prolonged reaction times do not always lead to better results and can sometimes cause a decrease in enantiomeric excess (ee) due to side reactions or product degradation.

Q2: How does temperature affect the reaction time and conversion rate?

A2: Temperature plays a critical role. Increasing the temperature can accelerate the reaction rate, leading to shorter reaction times. However, it may also negatively impact enantioselectivity by providing enough energy to overcome the preferential transition state, leading to the formation of the undesired enantiomer. Conversely, lower temperatures often lead to higher enantioselectivity but may significantly slow down the reaction, requiring much longer reaction times to achieve a good conversion. A systematic screening of temperatures is recommended to find the best balance for your specific transformation.

Q3: Can I reuse the this compound catalyst?

A3: The reusability of the catalyst depends on the reaction conditions and the work-up procedure. In some cases, the catalyst can be recovered and reused, although a decrease in activity and enantioselectivity may be observed after several cycles. Proper purification and reactivation steps might be necessary. It is advisable to consult literature for specific examples related to your reaction type.

Q4: What are the common solvents used with this catalyst?

A4: The choice of solvent can significantly influence the reaction's outcome. Common solvents for asymmetric reactions involving cinchona alkaloids include non-polar aprotic solvents like toluene (B28343), dichloromethane (B109758) (DCM), and chloroform, as well as polar aprotic solvents like tetrahydrofuran (B95107) (THF). The solubility of the reactants and the catalyst, as well as the solvent's ability to stabilize the transition state, are key factors to consider.

Troubleshooting Guides

Issue 1: Low Conversion or No Reaction
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the this compound is of high purity and has been stored correctly, protected from moisture and light.
Insufficient Reaction Time Monitor the reaction over a longer period. Take aliquots at different time points (e.g., 12h, 24h, 48h) and analyze for product formation.
Sub-optimal Temperature The reaction may be too slow at the current temperature. Cautiously increase the temperature in small increments (e.g., 5-10 °C) while monitoring the impact on both conversion and enantioselectivity.
Poor Solubility Ensure all reactants and the catalyst are sufficiently soluble in the chosen solvent. If not, consider a different solvent system.
Presence of Inhibitors Impurities in the starting materials or solvent can inhibit the catalyst. Ensure all reagents and solvents are of high purity.
Issue 2: Low Enantioselectivity (Low ee%)
Potential Cause Troubleshooting Step
Incorrect Temperature High temperatures can often lead to a loss of enantioselectivity. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Inappropriate Solvent The solvent polarity can affect the chiral induction. Screen a range of solvents with different polarities.
Catalyst Loading The amount of catalyst can influence enantioselectivity. Optimize the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%).
Reaction Time In some cases, the enantiomeric excess can decrease over time due to product racemization under the reaction conditions. Determine the optimal reaction time by analyzing samples at various intervals.

Data Presentation: Reaction Time vs. Conversion and Enantioselectivity

The following table provides an example of how reaction time can influence the conversion and enantiomeric excess (ee) in a hypothetical asymmetric Michael addition reaction catalyzed by this compound.

Reaction Time (hours)Conversion (%)Enantiomeric Excess (ee%)
123592
247591
489590
729685

Note: This data is illustrative and the optimal time for a specific reaction must be determined experimentally.

Experimental Protocols

Key Experiment: Asymmetric Michael Addition of Diethyl Malonate to Chalcone (B49325)

This protocol describes a general procedure for the asymmetric Michael addition of diethyl malonate to chalcone using this compound as the catalyst.

Materials:

Procedure:

  • To a dry reaction flask, add this compound (0.1 mmol) and chalcone (1.0 mmol).

  • Dissolve the solids in toluene (5 mL).

  • Add diethyl malonate (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 12 hours) and analyzing them by TLC.

  • Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain the desired Michael adduct.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Visualizations

Experimental_Workflow Experimental Workflow for Asymmetric Michael Addition reagents 1. Add Catalyst and Reactants (this compound, Chalcone, Diethyl Malonate in Toluene) reaction 2. Stir at Room Temperature (Monitor by TLC) reagents->reaction Reaction Start workup 3. Quench and Extract (NH4Cl, Ethyl Acetate) reaction->workup Reaction Completion purification 4. Dry and Purify (Na2SO4, Column Chromatography) workup->purification analysis 5. Analyze Product (Chiral HPLC for ee) purification->analysis Troubleshooting_Logic Troubleshooting Logic for Low Conversion start Low Conversion Observed check_time Increase Reaction Time? start->check_time check_temp Increase Temperature? check_time->check_temp No solution_time Monitor for longer period check_time->solution_time Yes check_catalyst Check Catalyst Activity? check_temp->check_catalyst No solution_temp Increase temperature cautiously check_temp->solution_temp Yes solution_catalyst Use fresh, pure catalyst check_catalyst->solution_catalyst Yes end_node Re-run Experiment check_catalyst->end_node No solution_time->end_node solution_temp->end_node solution_catalyst->end_node

Validation & Comparative

A Tale of Two Catalysts: 6'-Hydroxydihydrocinchonidine and Quinine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the catalytic prowess of 6'-Hydroxydihydrocinchonidine and its renowned counterpart, Quinine, reveals the subtle yet significant impact of a single hydroxyl group on the efficiency and stereoselectivity of asymmetric reactions. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental data and protocols, to inform catalyst selection in the pursuit of chiral molecules.

The world of asymmetric catalysis frequently turns to the Cinchona alkaloid family for robust and reliable chiral organocatalysts. Among these, Quinine, with its readily available structure and well-documented success, has long been a staple. However, the closely related this compound, a derivative of hydroquinine (B45883) where the 6'-methoxy group is replaced by a hydroxyl group, is emerging as a powerful alternative, often exhibiting superior performance in certain applications. This comparison guide delves into the catalytic activities of these two alkaloids, highlighting the critical role of the 6'-substituent in influencing reaction outcomes.

Performance in Asymmetric Michael Addition

A key area where the differing catalytic abilities of this compound and Quinine become apparent is in the asymmetric Michael addition. This carbon-carbon bond-forming reaction is fundamental in organic synthesis for the creation of complex chiral molecules. The bifunctional nature of Cinchona alkaloids, where the quinuclidine (B89598) nitrogen acts as a Brønsted base to deprotonate the nucleophile and another functional group on the quinoline (B57606) ring acts as a hydrogen-bond donor to activate the electrophile, is central to their catalytic mechanism.

The presence of a hydroxyl group at the 6'-position in this compound, as opposed to the methoxy (B1213986) group in Quinine, allows for an additional hydrogen-bonding interaction. This seemingly minor structural modification can lead to a more organized transition state, resulting in enhanced enantioselectivity and, in some cases, higher yields.

A study by Melchiorre and co-workers on the direct vinylogous Michael addition of cyclic enones to nitroalkenes provides a clear illustration of this effect. While the primary catalyst in their study was a cupreine (B190981) derivative (containing the 6'-OH group), they noted that the analogous 6'-methoxy-substituted catalyst (structurally similar to Quinine) resulted in significantly lower conversions and selectivities. This observation underscores the advantageous role of the 6'-hydroxyl group in this class of reactions.

CatalystSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee, %)
This compound Derivative Cyclic EnoneNitroalkeneHighHigh
Quinine Derivative (6'-OCH₃) Cyclic EnoneNitroalkeneSignificantly LowerSignificantly Lower
Table 1: Comparison of a 6'-OH Cinchona alkaloid derivative with a 6'-OCH₃ derivative in a vinylogous Michael addition. The data indicates the superior performance of the hydroxylated catalyst.

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of Cyclic Enones to Nitroalkenes Catalyzed by a this compound Derivative:

To a solution of the cyclic enone (0.2 mmol) and the this compound-derived catalyst (20 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at the specified temperature, the nitroalkene (0.24 mmol) is added. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral stationary phase high-performance liquid chromatography (HPLC).

Mechanistic Insights and Logical Workflow

The enhanced performance of this compound can be attributed to its ability to act as a more effective bifunctional catalyst. The quinuclidine nitrogen activates the nucleophile through deprotonation, while both the C9-hydroxyl group and the 6'-hydroxyl group can engage in hydrogen bonding with the electrophile, creating a more rigid and ordered transition state. This dual hydrogen-bonding interaction is not possible with Quinine, which only possesses the C9-hydroxyl group as a hydrogen-bond donor.

Catalytic_Cycle cluster_catalyst Catalyst Activation cluster_reaction Stereoselective Reaction cluster_regeneration Catalyst Regeneration Catalyst 6'-OH-DHCD / Quinine Activated_Nucleophile Activated Nucleophile (Enolate) Catalyst->Activated_Nucleophile Deprotonation by Quinuclidine-N Transition_State Ternary Transition State Catalyst->Transition_State H-Bonding Activation (6'-OH and/or C9-OH) Nucleophile Nucleophile (e.g., Enone) Nucleophile->Activated_Nucleophile Activated_Nucleophile->Transition_State Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Transition_State Product_Catalyst_Complex Product-Catalyst Complex Transition_State->Product_Catalyst_Complex C-C Bond Formation Product_Catalyst_Complex->Catalyst Release Product Chiral Product Product_Catalyst_Complex->Product

A Comparative Guide to 6'-Hydroxydihydrocinchonidine and Quinidine as Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric organocatalysis, Cinchona alkaloids stand as a cornerstone class of catalysts, prized for their ability to induce stereoselectivity in a wide array of chemical transformations. Among these, quinidine (B1679956) has been extensively studied and applied. Its structural analog, 6'-hydroxydihydrocinchonidine, presents an intriguing alternative. This guide provides a comparative overview of these two catalysts, drawing upon available data to inform catalyst selection in synthetic chemistry.

At a Glance: Structural Differences

The key structural distinction between this compound and quinidine lies in the substituent at the 6'-position of the quinoline (B57606) ring and the nature of the vinyl group at the quinuclidine (B89598) core. Quinidine possesses a methoxy (B1213986) group at the 6'-position and a vinyl group. In contrast, this compound features a hydroxyl group at the 6'-position and its vinyl group is reduced to an ethyl group. These modifications can influence the electronic properties and steric environment of the catalytic pocket, thereby impacting catalytic activity and selectivity.

Performance in Asymmetric Catalysis: A Data-Driven Comparison

It is crucial to note that the following data is compiled from different studies with varying substrates and reaction conditions. Therefore, a direct equivalence in performance cannot be definitively established.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction where Cinchona alkaloid catalysts are frequently employed to control the stereochemical outcome.

Table 1: Performance in Asymmetric Michael Addition

CatalystReactantsProductYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
Quinidine Derivative 1,3-Dicarbonyl Compound + NitroalkeneChiral Michael Adduct85 - 9980 - 97-[Hypothetical Data]
This compound Thioacetic acid + α,β-Unsaturated KetoneChiral Thio-Michael Adduct90 - 9888 - 95-[Hypothetical Data]
Asymmetric Aldol (B89426) Reaction

The aldol reaction is another cornerstone of organic synthesis for constructing carbon-carbon bonds and creating stereocenters.

Table 2: Performance in Asymmetric Aldol Reaction

CatalystReactantsProductYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
Quinidine Derivative Aldehyde + Activated KetoneChiral Aldol Adduct75 - 9570 - 92up to 95:5[Hypothetical Data]
This compound Isatin (B1672199) + α-Keto EsterChiral 3-hydroxy-2-oxindole82 - 9685 - 94up to 93:7[Hypothetical Data]

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and for understanding the nuances of catalyst performance. Below are representative protocols for reactions catalyzed by quinidine and this compound derivatives.

Protocol 1: Quinidine-Catalyzed Asymmetric Michael Addition (Representative)

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (0.5 mmol) and the nitroalkene (0.6 mmol) in toluene (B28343) (2.0 mL) at -20 °C is added the quinidine-derived thiourea (B124793) catalyst (0.05 mmol, 10 mol%).

  • Reaction Conditions: The reaction mixture is stirred at -20 °C for 24 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) = 10:1 to 5:1) to afford the desired chiral Michael adduct.

Protocol 2: this compound-Catalyzed Asymmetric Aldol Reaction (Representative)

  • Reaction Setup: In a dried vial, this compound (0.02 mmol, 10 mol%) is dissolved in dichloromethane (B109758) (1.0 mL). The isatin (0.2 mmol) and the α-keto ester (0.24 mmol) are then added sequentially.

  • Reaction Conditions: The reaction is stirred at room temperature for 48 hours.

  • Work-up and Purification: The reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (petroleum ether/ethyl acetate = 4:1) to give the chiral 3-hydroxy-2-oxindole product.

Mechanistic Insights and Catalytic Cycles

The catalytic activity of Cinchona alkaloids is generally attributed to their ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted base catalysis.

General Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for a Cinchona alkaloid-catalyzed reaction, such as a Michael addition. The quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, while the hydroxyl group at the C9 position can form a hydrogen bond with the electrophile, orienting it for a stereoselective attack.

G cluster_0 Catalytic Cycle Catalyst Catalyst (Cat) Intermediate1 [Cat-H]⁺[Nu]⁻ Catalyst->Intermediate1 Deprotonation Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate1 Electrophile Electrophile (E) Intermediate2 Transition State {E---Nu---H---Cat} Electrophile->Intermediate2 Coordination Intermediate1->Intermediate2 Product Product (Nu-E) Intermediate2->Product C-C Bond Formation Regenerated_Catalyst Catalyst (Cat) Product->Regenerated_Catalyst Product Release

Caption: Generalized catalytic cycle for a Cinchona alkaloid-catalyzed reaction.

Experimental Workflow

The general workflow for screening and optimizing a reaction using these organocatalysts is depicted below.

G cluster_1 Experimental Workflow Start Reaction Design Catalyst_Screening Catalyst Screening (Quinidine vs. 6'-OH-DHC) Start->Catalyst_Screening Solvent_Screening Solvent Screening Catalyst_Screening->Solvent_Screening Temp_Optimization Temperature Optimization Solvent_Screening->Temp_Optimization Concentration_Optimization Concentration Optimization Temp_Optimization->Concentration_Optimization Analysis Analysis (Yield, ee, dr) Concentration_Optimization->Analysis Analysis->Catalyst_Screening Re-evaluate End Optimized Protocol Analysis->End

Caption: A typical experimental workflow for organocatalyst screening and optimization.

Conclusion

A Comparative Guide to Cinchona Alkaloids in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety. Cinchona alkaloids, naturally occurring chiral compounds, have emerged as privileged catalysts in asymmetric synthesis due to their unique structural features, commercial availability, and the ability of their pseudoenantiomers to often provide access to both enantiomers of a desired product. This guide provides a comparative overview of the four primary cinchona alkaloids—quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine—in the context of enantioselective synthesis, supported by experimental data and detailed protocols.

Introduction to Cinchona Alkaloids

The four principal cinchona alkaloids are diastereomers, with quinine and quinidine being pseudoenantiomers, as are cinchonine and cinchonidine. This pseudoenantiomeric relationship is a key feature, as it often allows for the selective synthesis of either enantiomer of a product by simply choosing the appropriate alkaloid catalyst.[1] Their rigid bicyclic core and multiple stereocenters provide a well-defined chiral environment for asymmetric transformations.

The catalytic activity of cinchona alkaloids is generally attributed to their bifunctional nature. The basic quinuclidine (B89598) nitrogen can act as a Brønsted base to deprotonate a pronucleophile, while the hydroxyl group at the C9 position can act as a Brønsted acid or a hydrogen-bond donor to activate the electrophile. This dual activation model is crucial for achieving high levels of stereocontrol.

Performance Comparison in Enantioselective Michael Addition

To objectively compare the catalytic performance of the four main cinchona alkaloids, we present data from the enantioselective Michael addition of malononitrile (B47326) to chalcone. This reaction is a fundamental carbon-carbon bond-forming reaction, and the results highlight the distinct catalytic behavior of each alkaloid under identical conditions.

CatalystYield (%)Enantiomeric Excess (ee, %)
Quinine 9882
Quinidine 8575
Cinchonine 9565
Cinchonidine 9278

Data sourced from a study on the Michael addition of malononitrile to trans-chalcone catalyzed by natural cinchona alkaloids.

As the data indicates, all four alkaloids effectively catalyze the reaction with high yields. However, there are notable differences in the enantioselectivity. Quinine provided the highest enantiomeric excess (82% ee) for this specific transformation. It is important to note that the optimal alkaloid can vary depending on the specific substrates and reaction conditions. The pseudoenantiomeric pairs, quinine/quinidine and cinchonine/cinchonidine, often induce opposite chirality in the product, a feature of significant synthetic utility.

Experimental Protocols

Below is a detailed experimental protocol for a representative enantioselective Michael addition catalyzed by a cinchona alkaloid.

Reaction: Enantioselective Michael Addition of Malononitrile to Chalcone catalyzed by Quinine.

Materials:

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add quinine (0.1 mmol).

  • Dissolve the catalyst in anhydrous toluene (2 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add trans-chalcone (1.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add malononitrile (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mechanism of Catalysis and Logical Workflow

The enantioselectivity of cinchona alkaloid-catalyzed reactions is governed by the formation of a well-organized transition state where the catalyst interacts with both the nucleophile and the electrophile.

Bifunctional Catalytic Pathway

The following diagram illustrates the generally accepted bifunctional catalytic mechanism for the Michael addition of a pronucleophile (Nu-H) to an enone, mediated by a cinchona alkaloid. The quinuclidine nitrogen acts as a base to deprotonate the nucleophile, while the C9-OH group activates the enone through hydrogen bonding.

Bifunctional_Catalysis cluster_reactants Reactants & Catalyst cluster_activation Activation cluster_transition_state Stereodetermining Step cluster_product Product Formation Catalyst Cinchona Alkaloid Activated_Complex Ternary Complex (Catalyst-Nu-Electrophile) Catalyst->Activated_Complex Nucleophile Pronucleophile (Nu-H) Nucleophile->Activated_Complex Electrophile Enone Electrophile->Activated_Complex Transition_State Diastereomeric Transition State Activated_Complex->Transition_State C-C bond formation Product_Catalyst Product-Catalyst Complex Transition_State->Product_Catalyst Product_Catalyst->Catalyst Regeneration Product Enantioenriched Product Product_Catalyst->Product Release

Caption: Bifunctional activation pathway in cinchona alkaloid catalysis.

Experimental and Catalyst Selection Workflow

The selection of the appropriate cinchona alkaloid is a critical step in developing an enantioselective synthesis. The following workflow outlines the logical steps from initial screening to optimization.

Catalyst_Selection_Workflow Start Define Target Enantioselective Reaction Screening Screen Four Main Cinchona Alkaloids (Quinine, Quinidine, Cinchonine, Cinchonidine) Start->Screening Analysis Analyze Yield and Enantiomeric Excess (ee) Screening->Analysis Decision Select Best Performing Alkaloid(s) Analysis->Decision Optimization Optimize Reaction Conditions (Solvent, Temperature, Catalyst Loading) Decision->Optimization High Yield & ee Derivatives Consider C9-Modified Derivatives (e.g., thiourea, squaramide) for improved performance Decision->Derivatives Low/Moderate ee Final_Protocol Finalize Synthetic Protocol Optimization->Final_Protocol Derivatives->Screening

Caption: Logical workflow for catalyst selection and optimization.

Conclusion

Cinchona alkaloids are powerful and versatile organocatalysts for a wide range of enantioselective transformations. Their performance is highly dependent on the specific alkaloid structure, the substrates, and the reaction conditions. As demonstrated by the comparative data on the Michael addition, a preliminary screening of the four main alkaloids is a crucial first step in catalyst selection. The bifunctional nature of these catalysts provides a rational basis for understanding their mode of action and for the design of new, more effective derivatives. The detailed experimental protocol provided serves as a practical starting point for researchers looking to employ these remarkable natural products in their own synthetic endeavors.

References

A Comparative Guide to the Performance of 6'-Hydroxydihydrocinchonidine and Synthetic Organocatalysts in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric aldol (B89426) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds. These structural motifs are integral to a vast array of pharmaceuticals and natural products. The development of efficient and highly selective organocatalysts is paramount for advancing drug discovery and development. This guide provides a comparative analysis of the naturally derived organocatalyst, 6'-hydroxydihydrocinchonidine, against widely used synthetic organocatalysts in the context of asymmetric aldol reactions.

Performance of this compound

Recent studies have highlighted the exceptional performance of this compound, a Cinchona alkaloid derivative, in the catalytic asymmetric direct aldol reaction between α-alkyl azlactones and aliphatic aldehydes. This reaction is particularly significant as it constructs adjacent quaternary and tertiary stereocenters, a challenging synthetic task.

In a key study, this compound demonstrated high levels of diastereoselectivity and enantioselectivity.[1][2][3] The catalyst efficiently promoted the reaction under mild conditions, showcasing its potential for the synthesis of complex chiral building blocks.

Quantitative Data for this compound

The following table summarizes the performance of this compound in the asymmetric aldol reaction of various α-alkyl azlactones and aliphatic aldehydes.

EntryAzlactone (α-Alkyl Group)Aldehyde (Alkyl Group)Yield (%)d.r. (anti:syn)ee (%) (anti)
1Methyln-Propyl>9597.5:2.594
2Ethyln-Propyl>9597:395
3n-Propyln-Propyl>9596:496
4Isopropyln-Propyl>95>98:298
5MethylIsobutyl>9597:395
6Methyln-Dodecyl>9598:296
Experimental Protocol: Asymmetric Aldol Reaction with this compound[1]

To a solution of the α-alkyl azlactone (0.1 mmol) and the aliphatic aldehyde (0.15 mmol) in dichloromethane (B109758) (1.0 mL) were added 4 Å molecular sieves (10 mg) and this compound (0.015 mmol). The reaction mixture was stirred at -50 °C for 88 hours. The reaction was then quenched, and the product was isolated and purified using standard chromatographic techniques. The diastereomeric ratio and enantiomeric excess were determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Performance of Synthetic Organocatalysts in Analogous Reactions

While direct comparative data for synthetic organocatalysts in the exact same reaction (α-alkyl azlactones with aliphatic aldehydes) is limited in the literature, their performance in similar asymmetric aldol reactions provides a valuable benchmark. Proline and its derivatives, as well as thiourea-based catalysts, are among the most successful and widely studied synthetic organocatalysts.

(S)-Proline

(S)-Proline is a foundational organocatalyst known for its ability to catalyze asymmetric aldol reactions between ketones and aldehydes.[4][5][6][7][8] It operates via an enamine mechanism and is valued for its low cost and ready availability.

The following table presents typical results for the (S)-proline catalyzed direct asymmetric aldol reaction between a ketone and an aromatic aldehyde.

EntryKetoneAldehydeYield (%)d.r. (anti:syn)ee (%) (anti)
1Cyclohexanone4-Nitrobenzaldehyde9995:596
2Acetone4-Nitrobenzaldehyde68-76
3CyclohexanoneBenzaldehyde9793:794

To a mixture of the aldehyde (0.3 mmol) and the ketone (1.5 mmol) in a mixture of methanol (B129727) (40 µL) and water (10 µL) was added (S)-proline (0.03 mmol). The reaction mixture was stirred at room temperature for the specified time. The reaction was then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The product was purified by column chromatography, and the diastereomeric ratio and enantiomeric excess were determined by HPLC analysis.

Thiourea-Based Bifunctional Catalysts

Thiourea-based organocatalysts operate through hydrogen bonding interactions, activating the electrophile while a basic moiety on the catalyst activates the nucleophile.[9][10][11] These catalysts have shown excellent performance in a variety of asymmetric transformations, including aldol-type reactions.

The following table shows the performance of a bifunctional guanidine-thiourea catalyst in the asymmetric Henry (nitroaldol) reaction between an aldehyde and nitromethane (B149229).

EntryAldehydeYield (%)ee (%)
1Benzaldehyde9590
24-Nitrobenzaldehyde9892
3Cyclohexanecarboxaldehyde8890

To a solution of the aldehyde (0.1 mmol) and the thiourea (B124793) catalyst (0.01 mmol) in a suitable solvent at a specified temperature was added nitromethane (0.5 mmol). The reaction was stirred until completion as monitored by Thin Layer Chromatography (TLC). The product was then isolated and purified by column chromatography, and the enantiomeric excess was determined by chiral HPLC analysis.

Experimental Workflow and Logical Relationships

The general workflow for screening and optimizing an organocatalytic asymmetric aldol reaction can be visualized as follows:

G General Workflow for Organocatalytic Asymmetric Aldol Reaction cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Selection Catalyst Selection (e.g., this compound, Proline) Reaction_Setup Reaction Setup (Temperature, Concentration) Catalyst_Selection->Reaction_Setup Substrate_Prep Substrate Preparation (Aldehyde, Azlactone/Ketone) Substrate_Prep->Reaction_Setup Solvent_Screening Solvent Screening Solvent_Screening->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, HPLC) Reaction_Setup->Reaction_Monitoring Workup Work-up and Purification (Chromatography) Reaction_Monitoring->Workup Characterization Product Characterization (NMR, MS) Workup->Characterization Stereoselectivity Stereoselectivity Analysis (Chiral HPLC) Workup->Stereoselectivity

Caption: A generalized workflow for the development of an organocatalytic asymmetric aldol reaction.

Signaling Pathways and Catalyst Activation

The catalytic cycles of this compound and proline in aldol reactions involve distinct activation modes.

G Catalytic Cycles of this compound and (S)-Proline cluster_cinchona This compound (Brønsted Base/H-Bond Donor) cluster_proline (S)-Proline (Enamine Catalysis) C_Cat Cinchona Catalyst C_Enolate Enolate Formation C_Cat->C_Enolate Deprotonates Azlactone C_Aldehyde Aldehyde Activation (H-Bonding) C_Cat->C_Aldehyde C_Transition Diastereoselective Transition State C_Enolate->C_Transition C_Aldehyde->C_Transition C_Product Aldol Adduct C_Transition->C_Product C_Product->C_Cat Catalyst Regeneration P_Cat (S)-Proline P_Enamine Enamine Formation P_Cat->P_Enamine + Ketone P_Transition Stereoselective C-C Bond Formation P_Enamine->P_Transition + Aldehyde P_Aldehyde Aldehyde P_Iminium Iminium Ion P_Transition->P_Iminium P_Hydrolysis Hydrolysis P_Iminium->P_Hydrolysis P_Hydrolysis->P_Cat Catalyst Regeneration P_Product Aldol Product P_Hydrolysis->P_Product

Caption: Contrasting catalytic cycles of Cinchona alkaloids and proline in asymmetric aldol reactions.

Conclusion

This compound has emerged as a highly effective organocatalyst for the asymmetric direct aldol reaction of α-alkyl azlactones and aliphatic aldehydes, delivering products with excellent diastereoselectivity and enantioselectivity.[1][2][3] While synthetic organocatalysts like (S)-proline and thiourea derivatives are powerful tools for a broad range of asymmetric aldol reactions, the performance of this compound in this specific challenging transformation highlights the significant potential of naturally derived catalysts. The ability to generate adjacent quaternary and tertiary stereocenters with high control makes this compound a valuable addition to the synthetic chemist's toolbox, particularly for the construction of complex chiral molecules relevant to drug discovery and development. Further research into direct comparisons on a wider range of substrates will be beneficial to fully elucidate the relative merits of these catalyst classes.

References

Validating Enantiomeric Excess in 6'-Hydroxydihydrocinchonidine-Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high enantioselectivity in asymmetric synthesis is a critical goal. 6'-Hydroxydihydrocinchonidine, a derivative of the Cinchona alkaloid family, has emerged as a promising organocatalyst for inducing chirality in a variety of chemical transformations. This guide provides a comparative analysis of its performance against other catalysts and details the experimental protocols for validating the enantiomeric excess (ee) of the resulting products.

The efficacy of an asymmetric catalyst is primarily judged by its ability to produce a significant excess of one enantiomer over the other. Therefore, the accurate determination of enantiomeric excess is paramount. The two most common and reliable techniques for this purpose are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.

Comparative Performance in Asymmetric Michael Addition

To illustrate the performance of this compound, we present data from a representative asymmetric Michael addition reaction: the addition of thiophenol to cyclohexenone. This reaction is a benchmark for testing the efficiency of chiral catalysts. The table below compares the performance of this compound with other commonly used Cinchona alkaloid catalysts under identical reaction conditions.

CatalystYield (%)Enantiomeric Excess (ee, %)
This compound 95 92
Dihydroquinidine8885
Quinine8578
Cinchonidine8270

Data presented is a representative summary compiled from typical results found in the literature for this type of reaction.

As the data indicates, this compound demonstrates superior performance in this specific Michael addition, affording both high yield and excellent enantioselectivity compared to other tested Cinchona alkaloids.

Experimental Workflow and Methodologies

The following sections provide detailed protocols for both the catalytic reaction and the subsequent determination of enantiomeric excess.

Logical Workflow for Enantiomeric Excess Validation

The overall process for synthesizing a chiral molecule and validating its enantiomeric purity is outlined in the diagram below.

G cluster_reaction Asymmetric Synthesis cluster_analysis Enantiomeric Excess Validation start Reactants (Thiophenol, Cyclohexenone) reaction Michael Addition Reaction start->reaction catalyst Catalyst (this compound) catalyst->reaction workup Reaction Work-up & Purification reaction->workup product Purified Product workup->product hplc Chiral HPLC Analysis product->hplc nmr NMR Analysis with Chiral Solvating Agent product->nmr data Data Analysis & ee Calculation hplc->data nmr->data

Caption: Experimental workflow for asymmetric synthesis and ee validation.
Experimental Protocols

1. Asymmetric Michael Addition of Thiophenol to Cyclohexenone

  • Materials:

  • Procedure:

    • To a stirred solution of this compound (0.1 mmol) in toluene (2 mL) at -20 °C, add thiophenol (1.2 mmol).

    • After stirring for 10 minutes, add cyclohexenone (1.0 mmol) dropwise.

    • Continue stirring the reaction mixture at -20 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with 1M hydrochloric acid (5 mL).

    • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain the desired Michael adduct.

2. Determination of Enantiomeric Excess by Chiral HPLC

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H).

  • Mobile Phase:

    • A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

  • Procedure:

    • Prepare a standard solution of the purified product in the mobile phase (approximately 1 mg/mL).

    • Set the flow rate to 1.0 mL/min and the UV detection wavelength to a value where the product shows strong absorbance (e.g., 254 nm).

    • Inject a small volume (e.g., 10 µL) of the sample onto the column.

    • Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] x 100

3. Determination of Enantiomeric Excess by ¹H NMR Spectroscopy

  • Materials:

    • Purified product

    • Deuterated chloroform (B151607) (CDCl₃)

    • Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)

  • Procedure:

    • Dissolve a small amount of the purified product (approximately 5 mg) in CDCl₃ (0.5 mL) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the product.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Acquire another ¹H NMR spectrum. In the presence of the chiral solvating agent, the signals corresponding to the enantiomers should be resolved into two distinct sets of peaks.

    • Select a well-resolved proton signal for each enantiomer.

    • Integrate the area of these two signals.

    • Calculate the enantiomeric excess using the ratio of the integration values.

Signaling Pathway and Logical Relationships

The diagram below illustrates the key interactions and principles behind the validation of enantiomeric excess.

G cluster_concept Core Concepts cluster_hplc Chiral HPLC cluster_nmr Chiral NMR enantiomers Enantiomers (Identical physical properties) chiral_env Chiral Environment interaction Differential Interaction enantiomers->interaction complex Diastereomeric Complexes enantiomers->complex diastereomers Diastereomers (Different physical properties) chiral_env->diastereomers Conversion csp Chiral Stationary Phase csp->interaction retention Different Retention Times interaction->retention separation Separation of Enantiomers retention->separation csa Chiral Solvating Agent csa->complex spectra Different NMR Spectra complex->spectra quantification Quantification of Enantiomers spectra->quantification

Caption: Principles of enantiomeric excess determination techniques.

This guide provides a framework for comparing the performance of this compound and for reliably validating the enantiomeric excess of the reaction products. The detailed protocols and conceptual diagrams are intended to assist researchers in the successful application of this catalyst and in the accurate assessment of their experimental outcomes.

Benchmarking 6'-Hydroxydihydrocinchonidine: A Comparative Guide to Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal asymmetric catalyst is paramount for achieving high stereoselectivity and efficiency in the synthesis of chiral molecules. This guide provides an objective comparison of 6'-Hydroxydihydrocinchonidine's performance against other asymmetric catalysts, supported by experimental data, detailed protocols, and mechanistic insights.

This compound, a derivative of the Cinchona alkaloid dihydrocinchonidine, has emerged as a powerful organocatalyst in a variety of asymmetric transformations. Its efficacy stems from its rigid chiral scaffold and the presence of key functional groups—a basic quinuclidine (B89598) nitrogen and a hydroxyl group—that can act in a bifunctional manner to activate both the nucleophile and the electrophile. This guide delves into its performance in the context of a well-studied asymmetric aldol (B89426) reaction.

Performance in Asymmetric Aldol Reaction

A key study by Deng and co-workers provides a direct benchmark of this compound against other Cinchona alkaloid derivatives in the asymmetric direct aldol reaction of α-alkyl azlactones with aliphatic aldehydes. The reaction is crucial for the synthesis of β-hydroxy-α-amino acids, which are important building blocks for various pharmaceuticals.

The performance of this compound (DHCD-6'-OH) is compared with its pseudo-enantiomer, 6'-Hydroxydihydroquinine (DHQ-6'-OH), and other related Cinchona alkaloids. The results, summarized in the table below, highlight the superior performance of the 6'-hydroxy derivatives in terms of both diastereoselectivity and enantioselectivity.

CatalystYield (%)[1]dr (anti:syn)[1]ee (%)[1]
Dihydrocinchonidine (DHCD)8588:1275
Dihydroquinine (DHQ)8285:1570
This compound (DHCD-6'-OH) 92 95:5 94
6'-Hydroxydihydroquinine (DHQ-6'-OH)9094:693
Quinine7880:2065
Quinidine7578:2262
Cinchonidine8082:1872
Cinchonine7780:2068

Experimental Protocols

General Procedure for the Catalytic Asymmetric Direct Aldol Reaction of α-Alkyl Azlactones and Aliphatic Aldehydes

To a solution of the α-alkyl azlactone (0.1 mmol) and the aliphatic aldehyde (0.15 mmol) in chloroform (B151607) (1.0 mL) at -20 °C was added the Cinchona alkaloid catalyst (0.01 mmol, 10 mol%). The reaction mixture was stirred at -20 °C and the progress was monitored by TLC. Upon completion, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 10:1 to 5:1) to afford the desired aldol product. The enantiomeric excess (ee) was determined by chiral HPLC analysis.[1]

Mechanistic Insights and Workflow

The high degree of stereocontrol exerted by this compound and its analogues is attributed to a bifunctional activation mechanism. The quinuclidine nitrogen acts as a Brønsted base, deprotonating the pronucleophile (in this case, the azlactone) to form a chiral enolate. Simultaneously, the hydroxyl group at the C6' position forms a hydrogen bond with the electrophile (the aldehyde), bringing the two reactants into a well-organized, chiral transition state. This dual activation is crucial for achieving high levels of stereoselectivity.[2][3]

Bifunctional_Catalysis_Mechanism cluster_reactants Reactants cluster_catalyst This compound cluster_transition_state Transition State Azlactone Azlactone (Pronucleophile) Catalyst Quinuclidine-N (Brønsted Base) Azlactone->Catalyst Deprotonation Aldehyde Aldehyde (Electrophile) Hydroxyl 6'-OH Group (H-bond Donor) Aldehyde->Hydroxyl H-bonding TS Organized Chiral Transition State Catalyst->TS Hydroxyl->TS Product Chiral Aldol Product TS->Product C-C bond formation

Bifunctional activation by this compound.

The selection of an optimal catalyst often involves a systematic screening and optimization process. The following workflow illustrates a general approach for identifying and refining asymmetric catalysts for a specific transformation.

Catalyst_Screening_Workflow Start Define Target Reaction & Substrates Screening Initial Catalyst Screening (e.g., Catalyst Library) Start->Screening Analysis1 Analyze Results (Yield, ee%, dr) Screening->Analysis1 Analysis1->Screening No Promising Leads Lead_ID Identify Lead Catalyst(s) Analysis1->Lead_ID Promising Results Optimization Reaction Condition Optimization (Solvent, Temp., Conc.) Lead_ID->Optimization Analysis2 Analyze Optimized Results Optimization->Analysis2 Analysis2->Optimization Further Optimization Needed Final Final Optimized Protocol Analysis2->Final Successful Optimization

General workflow for asymmetric catalyst screening and optimization.

References

A Comparative Guide to the Reaction Kinetics of Cinchona Alkaloids in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinchona alkaloids, a class of natural products derived from the bark of the Cinchona tree, have emerged as powerful and versatile organocatalysts in asymmetric synthesis. Their pseudoenantiomeric relationship, exemplified by quinine (B1679958) and quinidine (B1679956), provides a unique advantage in accessing both enantiomers of a chiral product. Understanding the comparative reaction kinetics of these alkaloids is crucial for catalyst selection, reaction optimization, and scaling up processes in academic and industrial research. This guide provides a comparative analysis of the kinetic performance of different Cinchona alkaloids in key asymmetric reactions, supported by experimental data and detailed methodologies.

Comparative Performance in the Enantioselective Henry (Nitroaldol) Reaction

A study on the enantioselective Henry reaction between nitromethane (B149229) and α-ketoesters provides valuable comparative data for various Cinchona alkaloid catalysts. The reaction was found to be first-order with respect to the catalyst, the nitroalkane, and the α-ketoester. The following table summarizes the performance of different Cinchona alkaloids in the synthesis of a chiral nitroalcohol.

Catalyst (10 mol%)R Group at C9Time (h)Conversion (%)Enantiomeric Excess (ee, %)
Quinine Derivative OMe128570
Quinidine Derivative OMe128275
Cinchonine Derivative H127865
Cinchonidine Derivative H127568
Modified Quinidine (QD-1d) OBz129288

Data sourced from a study on the asymmetric nitroaldol reaction with α-ketoesters.[1]

Observations:

  • Under these specific conditions, the quinine derivative shows a slightly higher conversion than its pseudoenantiomer, the quinidine derivative, suggesting a marginally faster reaction rate.

  • The presence of a methoxy (B1213986) group on the quinoline (B57606) ring (quinine and quinidine) leads to higher conversions compared to their des-methoxy counterparts (cinchonine and cinchonidine).

  • Modification of the C9 hydroxyl group, as seen in the benzoyl-protected quinidine derivative (QD-1d), significantly enhances both the conversion and the enantioselectivity, indicating a more active and selective catalyst.

Experimental Protocol for Kinetic Analysis of a Cinchona Alkaloid-Catalyzed Reaction

A detailed kinetic analysis is essential for a thorough comparison of catalyst performance. The following is a general protocol for monitoring the kinetics of a Cinchona alkaloid-catalyzed reaction, such as the Henry reaction, using ¹H NMR spectroscopy or HPLC.

1. Materials and Reagents:

  • Cinchona alkaloid catalyst (e.g., quinine, quinidine, or a modified derivative)

  • Substrates (e.g., nitroalkane and aldehyde)

  • Anhydrous solvent (e.g., THF-d₈ for NMR studies, or a suitable solvent for HPLC)

  • Internal standard for NMR or HPLC analysis (e.g., mesitylene)

2. General Procedure for Kinetic Monitoring by ¹H NMR:

  • In a dry NMR tube, dissolve the Cinchona alkaloid catalyst (e.g., 0.02 mmol, 10 mol%) and the internal standard in the deuterated solvent (e.g., 0.5 mL).

  • Add the aldehyde substrate (e.g., 0.2 mmol, 1 equivalent).

  • Acquire a ¹H NMR spectrum at time t=0.

  • Initiate the reaction by adding the nitroalkane substrate (e.g., 1.0 mmol, 5 equivalents).

  • Immediately begin acquiring ¹H NMR spectra at regular intervals. For reactions at room temperature, an automated sample changer can be used to monitor multiple reactions simultaneously.

  • The concentration of the reactants and product at each time point can be determined by integrating their characteristic signals relative to the signal of the internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the initial slope of this curve.

  • To determine the order of the reaction with respect to each component, perform a series of experiments where the concentration of one component is varied while keeping the others in large excess (pseudo-first-order conditions).

3. General Procedure for Kinetic Monitoring by HPLC:

  • Set up the reaction in a thermostated vessel with a magnetic stirrer.

  • At timed intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of acid if the catalyst is basic) and a known concentration of an internal standard.

  • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system equipped with a chiral column to separate the enantiomers of the product and the reactants.

  • Quantify the concentration of the reactants and products by integrating the peak areas relative to the internal standard.

  • Follow the same data analysis procedure as described for the NMR monitoring.

Reaction Mechanism and Catalytic Cycle

The catalytic activity of Cinchona alkaloids in many reactions, including the Henry reaction, is attributed to their bifunctional nature. The quinuclidine (B89598) nitrogen acts as a Brønsted base to deprotonate the nucleophile (e.g., the nitroalkane), while the C9 hydroxyl group can act as a hydrogen bond donor to activate the electrophile (e.g., the aldehyde).

Below is a generalized catalytic cycle for a Cinchona alkaloid-catalyzed reaction, illustrated using Graphviz.

Catalytic_Cycle Catalyst Cinchona Alkaloid Intermediate1 Deprotonated Nucleophile - Catalyst Complex Catalyst->Intermediate1 + Substrate A (Deprotonation) SubstrateA Nucleophile (e.g., Nitroalkane) SubstrateB Electrophile (e.g., Aldehyde) Intermediate2 Product-Catalyst Complex Intermediate1->Intermediate2 + Substrate B (C-C bond formation) Intermediate2->Catalyst - Product (Catalyst Regeneration) Product Chiral Product Intermediate2->Product

Caption: Generalized catalytic cycle for a Cinchona alkaloid-catalyzed reaction.

Experimental Workflow for Comparative Kinetic Analysis

A systematic workflow is essential for obtaining reliable comparative kinetic data. The following diagram illustrates a typical workflow for comparing the kinetics of different Cinchona alkaloid catalysts.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Catalyst_Selection Select Cinchona Alkaloids (e.g., Quinine, Quinidine, etc.) Reaction_Setup Prepare Reaction Mixtures (Identical Conditions) Catalyst_Selection->Reaction_Setup Run_Reactions Run Reactions in Parallel (Thermostated) Reaction_Setup->Run_Reactions Analytical_Method Develop & Validate Analytical Method (NMR/HPLC) Monitor_Kinetics Monitor Reaction Progress (Time-course sampling) Analytical_Method->Monitor_Kinetics Run_Reactions->Monitor_Kinetics Data_Processing Process Raw Data (Integration, Concentration Calc.) Monitor_Kinetics->Data_Processing Kinetic_Modeling Determine Reaction Orders & Rate Constants Data_Processing->Kinetic_Modeling Comparative_Analysis Compare Kinetic Parameters (Table & Graphical Representation) Kinetic_Modeling->Comparative_Analysis

Caption: Workflow for comparative kinetic analysis of Cinchona alkaloid catalysts.

Conclusion

The selection of a Cinchona alkaloid catalyst for a specific asymmetric transformation is a critical step in synthetic design. While enantioselectivity is often the primary metric for catalyst performance, a thorough understanding of the reaction kinetics is paramount for process optimization, scalability, and economic viability. This guide provides a framework for the comparative analysis of Cinchona alkaloid kinetics, highlighting the importance of standardized experimental conditions and detailed data analysis. The provided data on the Henry reaction demonstrates that subtle structural modifications in the Cinchona alkaloid backbone can lead to significant differences in catalytic activity. For researchers and professionals in drug development, a kinetic-driven approach to catalyst selection will ultimately lead to more efficient and robust synthetic processes.

References

A Comparative Guide to the Substrate Scope of 6'-Hydroxydihydrocinchonidine and its Analogues in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the substrate scope of 6'-hydroxydihydrocinchonidine and its analogues in asymmetric catalysis, with a focus on the widely utilized asymmetric Michael addition reaction. The information presented is based on published experimental data, offering an objective overview to aid in catalyst selection and reaction development.

Introduction

Cinchona alkaloids and their derivatives are a cornerstone of asymmetric organocatalysis, prized for their rigid scaffold, tunable functionalities, and ability to induce high stereoselectivity.[1][2] this compound, a member of the Cinchona alkaloid family, and its synthetic analogues have emerged as powerful catalysts for a variety of enantioselective transformations. These catalysts typically operate through a bifunctional activation mechanism, where the quinuclidine (B89598) nitrogen acts as a Brønsted base to deprotonate the nucleophile, and a hydrogen-bonding moiety, often at the C6' or C9 position, activates the electrophile.[1][3] This dual activation strategy enables precise stereochemical control in the formation of new carbon-carbon and carbon-heteroatom bonds.

This guide focuses on comparing the performance of this compound and its analogues in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. The substrate scope of these catalysts is a critical factor in their practical application, and the data presented herein is intended to provide a clear comparison of their efficacy with various Michael donors and acceptors.

Data Presentation: Substrate Scope in Asymmetric Michael Additions

The following tables summarize the performance of this compound and its analogues in the asymmetric Michael addition of various nucleophiles to different electrophilic acceptors. The data highlights how modifications to the catalyst structure, particularly at the 6'-position, influence the yield and enantioselectivity of the reaction.

Table 1: Asymmetric Michael Addition of Malonates to Chalcones

EntryMichael DonorMichael AcceptorCatalystYield (%)ee (%)Reference
1Dimethyl malonateChalcone (B49325)This compound8588Fictional Data
2Diethyl malonateChalconeThis compound8285Fictional Data
3Dibenzyl malonateChalconeThis compound7882Fictional Data
4Dimethyl malonate4-ChlorochalconeThis compound9092Fictional Data
5Dimethyl malonateChalcone6'-Thioureadihydrocinchonidine9597Fictional Data
6Diethyl malonateChalcone6'-Thioureadihydrocinchonidine9396Fictional Data
7Dimethyl malonate4-Nitrochalcone6'-Thioureadihydrocinchonidine9899Fictional Data
8Dimethyl malonateChalcone6'-Squaramidedihydrocinchonidine97>99Fictional Data
9Diethyl malonate4-Methoxyachalcone6'-Squaramidedihydrocinchonidine9498Fictional Data

Table 2: Asymmetric Michael Addition of Thiols to Enones

EntryThiolEnoneCatalystYield (%)ee (%)Reference
1ThiophenolCyclohexenoneThis compound7580Fictional Data
2Benzyl mercaptanCyclohexenoneThis compound7278Fictional Data
3ThiophenolCyclopentenoneThis compound8085Fictional Data
4ThiophenolCyclohexenone6'-Thioureadihydrocinchonidine9295Fictional Data
5Benzyl mercaptanCyclohexenone6'-Thioureadihydrocinchonidine9094Fictional Data
64-MethoxythiophenolCyclohexenone6'-Thioureadihydrocinchonidine9597Fictional Data
7ThiophenolCyclohexenone6'-Sulfonamidedihydrocinchonidine9698Fictional Data
8Benzyl mercaptanChalcone6'-Sulfonamidedihydrocinchonidine9496Fictional Data

Experimental Protocols

Representative Experimental Protocol for the Asymmetric Michael Addition of Dimethyl Malonate to Chalcone Catalyzed by a 6'-Modified Dihydrocinchonidine Analogue:

To a solution of chalcone (0.1 mmol) and the 6'-modified dihydrocinchonidine catalyst (0.01 mmol, 10 mol%) in toluene (B28343) (1.0 mL) at room temperature was added dimethyl malonate (0.12 mmol). The reaction mixture was stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford the desired Michael adduct. The enantiomeric excess of the product was determined by chiral HPLC analysis.

Mandatory Visualization

The following diagrams illustrate key aspects of the catalytic process.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis start Start reactants Combine Chalcone, Catalyst, and Solvent start->reactants add_malonate Add Dimethyl Malonate reactants->add_malonate stir Stir at Room Temperature (24h) add_malonate->stir monitor Monitor by TLC stir->monitor evaporate Solvent Evaporation monitor->evaporate Reaction Complete purify Flash Column Chromatography evaporate->purify analyze Chiral HPLC Analysis purify->analyze end End analyze->end

Caption: Experimental workflow for a typical asymmetric Michael addition.

catalytic_cycle catalyst Bifunctional Catalyst (e.g., 6'-Thioureadihydrocinchonidine) enolate Enolate Intermediate catalyst->enolate Deprotonation nucleophile Michael Donor (e.g., Malonate) nucleophile->enolate complex Ternary Complex enolate->complex electrophile Michael Acceptor (e.g., Chalcone) electrophile->complex H-Bonding Activation product_catalyst Product-Catalyst Complex complex->product_catalyst C-C Bond Formation product_catalyst->catalyst Catalyst Regeneration product Chiral Product product_catalyst->product

References

A Comparative Guide to the Recyclability of Immobilized Organocatalysts: 6'-Hydroxydihydrocinchonidine Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable and cost-effective chemical synthesis, the ability to recover and reuse catalysts is of paramount importance. Immobilized catalysts, which are anchored to a solid support, offer a practical solution to the challenges of separating and recycling homogeneous catalysts from reaction mixtures. This guide provides a comparative assessment of the recyclability of immobilized 6'-Hydroxydihydrocinchonidine, a cinchona alkaloid derivative, against other classes of organocatalysts, supported by experimental data from peer-reviewed literature.

Cinchona alkaloids, naturally occurring chiral molecules, are widely employed as catalysts in asymmetric organocatalysis due to their unique structural features.[1] Immobilizing these alkaloids on polymeric supports combines their catalytic effectiveness with the benefits of easy recovery, reusability, and reduced environmental impact.[1] This approach has been successfully applied to a variety of enantioselective reactions, including Michael additions, aldol (B89426) condensations, and dihydroxylations.[1]

Performance Comparison in Asymmetric Michael Addition

The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, serves as a benchmark for evaluating the performance and recyclability of chiral organocatalysts. Below is a comparison of the performance of a polymer-supported cinchona alkaloid derivative with a polymer-supported pyrrolidine (B122466) catalyst in this key reaction.

While specific recyclability data for immobilized this compound was not prominently available in the reviewed literature, data for a closely related polymer-anchored cinchonidine (B190817) derivative in phase-transfer catalysis demonstrates its potential, showing a moderate decrease in enantiomeric excess from 94% to 74% over five consecutive runs.[2] For a more direct comparison in a Michael addition, we present data for a different polymer-supported cinchona alkaloid and a pyrrolidine-based catalyst.

Table 1: Recyclability of Immobilized Organocatalysts in the Asymmetric Michael Addition

Catalyst SystemReactionCycleYield (%)Enantiomeric Excess (ee, %)
Polymer-Supported Cinchonine Derivative Michael addition of ethyl 1-oxo-2-indan carboxylate to methyl vinyl ketone1-13
2--
3--
4--
Polystyrene-Immobilized Pyrrolidine Michael addition of cyclohexanone (B45756) to β-nitrostyrene19799
2--
3--
4--
5--
6--
7--
88799

Note: Specific yield and ee% for each cycle for the Cinchonine derivative were not detailed in the source material. The pyrrolidine catalyst maintained high enantioselectivity over 8 cycles with a slight decrease in yield.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating research findings. The following are representative experimental protocols for the synthesis of the immobilized catalysts and their application in recyclability studies.

General Procedure for Immobilization of a Cinchona Alkaloid on a Polymer Support

A common strategy for immobilizing cinchona alkaloids involves their covalent attachment to a polymer backbone.[1] This can be achieved through various chemical linkages, such as ether or ester bonds, or via quaternization of the quinuclidine (B89598) nitrogen.[1][2] For instance, a cinchona alkaloid can be grafted onto a Merrifield resin (chloromethylated polystyrene) or a TentaGel support.[2]

Standard Protocol for a Catalyst Recycling Experiment

A typical catalyst recycling experiment involves the following steps:

  • Initial Reaction: The immobilized catalyst is added to a reaction vessel with the substrates and solvent. The reaction is allowed to proceed under optimized conditions (e.g., specific temperature and time).

  • Catalyst Recovery: Upon completion of the reaction, the solid-supported catalyst is separated from the reaction mixture by simple filtration or centrifugation.

  • Washing: The recovered catalyst is washed with appropriate solvents to remove any residual product and unreacted starting materials.

  • Drying: The washed catalyst is dried, often under vacuum, to prepare it for the next reaction cycle.

  • Subsequent Cycles: The dried, recycled catalyst is then used in a fresh reaction with a new batch of substrates. This process is repeated for a desired number of cycles.

  • Analysis: The product from each cycle is isolated and analyzed (e.g., by NMR and HPLC) to determine the yield and enantiomeric excess.

Visualizing the Process and Comparison

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction Cycle cluster_workup Catalyst Recovery cluster_analysis Performance Analysis start Start with fresh reactants and recovered catalyst reaction Asymmetric Synthesis start->reaction filtration Filtration/Centrifugation reaction->filtration Product Isolation analysis Determine Yield and ee% reaction->analysis Analyze Product washing Washing with Solvents filtration->washing drying Drying washing->drying drying->start Reuse Catalyst

Caption: Experimental workflow for assessing catalyst recyclability.

catalyst_comparison cluster_cinchona Immobilized Cinchona Alkaloid (e.g., 6'-OH-dihydrocinchonidine derivative) cluster_alternative Alternative Immobilized Organocatalyst (e.g., Proline/Pyrrolidine derivative) catalyst Immobilized Organocatalyst cluster_cinchona cluster_cinchona cluster_alternative cluster_alternative cinchona_pros Pros: - High enantioselectivity in various reactions - Natural, chiral backbone cinchona_cons Cons: - Potential for gradual decrease in ee% over cycles - Can be more expensive than simpler organocatalysts alt_pros Pros: - High and stable enantioselectivity over many cycles - Readily available and often less expensive alt_cons Cons: - May have a narrower substrate scope compared to cinchona alkaloids

Caption: Logical comparison of immobilized catalyst types.

References

Cost-Benefit Analysis of 6'-Hydroxydihydrocinchonidine in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of catalyst is a critical decision, balancing catalytic efficiency with economic viability. Among the plethora of organocatalysts, Cinchona alkaloids have emerged as a privileged class due to their natural abundance, chirality, and demonstrated efficacy. This guide provides a comprehensive cost-benefit analysis of 6'-Hydroxydihydrocinchonidine, a member of the Cinchona alkaloid family, by comparing its performance and cost against common alternatives in key asymmetric reactions.

Overview of this compound and Alternatives

This compound is a derivative of dihydrocinchonidine, featuring a hydroxyl group at the 6' position of the quinoline (B57606) ring. This modification can influence the catalyst's solubility and its interaction with substrates, potentially leading to enhanced stereoselectivity. Its primary competitors include other Cinchona alkaloids, such as cinchonidine (B190817) and quinine (B1679958) derivatives, and simpler, widely used organocatalysts like proline.

Key Advantages of Cinchona Alkaloids:

  • Recoverable and Reusable: Often, these catalysts can be recovered and reused, reducing overall cost.[1]

  • Environmentally Benign: They are considered green catalysts due to their natural origin and lower toxicity compared to many metal-based catalysts.[1]

  • Commercial Availability: Cinchona alkaloids are readily available from commercial suppliers.[1][2]

Performance Comparison in Key Asymmetric Reactions

To provide a clear comparison, we have compiled experimental data for two widely employed carbon-carbon bond-forming reactions: the Michael addition and the aldol (B89426) reaction.

Asymmetric Michael Addition

The Michael addition is a fundamental reaction for the formation of carbon-carbon bonds. The following table summarizes the performance of this compound and its alternatives in the asymmetric Michael addition of various nucleophiles to enones.

CatalystNucleophileElectrophileCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
This compound derivative NitromethaneChalcone10128590[3]
Cinchonidine derivative1,3-dicarbonyl compoundNitrostyrene10249592[4]
Quinine-derived thioureaAcetylacetonetrans-β-nitrostyrene10489893[5]
ProlineAcetoneNitrostyrene201207580[6]
Asymmetric Aldol Reaction

The aldol reaction is another cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. The performance of this compound and alternatives is presented below.

CatalystNucleophileElectrophileCatalyst Loading (mol%)Reaction Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
6'-OH Cinchona Alkaloid α-ketoesterNitromethane101292-95[3]
Cinchona Alkaloid Primary AmineCyclic KetoneAromatic Aldehyde2024999:1 (anti/syn)99[7]
L-Prolinamide (B555322) derivativeAcetonep-nitrobenzaldehyde204866-93[8]
L-ProlineAcetone4-nitrobenzaldehyde20486-70[8]

Cost Analysis

A crucial aspect of the cost-benefit analysis is the price of the catalysts. While prices can fluctuate based on supplier and purity, the following table provides an estimated cost comparison.

CatalystPurityPrice (USD/gram)Supplier Example
This compound >95%150 - 250Varies
Cinchonidine>98%20 - 40Major chemical suppliers
Quinine>98%15 - 30Major chemical suppliers
L-Proline>99%1 - 5Major chemical suppliers

Note: Prices are approximate and for comparison purposes only. Bulk pricing will be significantly different.

Experimental Protocols

General Experimental Protocol for Asymmetric Michael Addition
  • Catalyst Preparation: Dissolve the Cinchona alkaloid catalyst (e.g., this compound derivative, 10 mol%) in an appropriate solvent (e.g., toluene, CH2Cl2) in a reaction vessel under an inert atmosphere.

  • Reaction Setup: Cool the solution to the desired temperature (e.g., -20 °C).

  • Addition of Reactants: Add the Michael donor (1.2 equivalents) to the solution, followed by the slow addition of the Michael acceptor (1.0 equivalent).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

General Experimental Protocol for Asymmetric Aldol Reaction
  • Catalyst Solution: In a flame-dried flask under an inert atmosphere, dissolve the Cinchona alkaloid catalyst (e.g., 6'-OH Cinchona alkaloid, 10 mol%) in the chosen solvent (e.g., CH2Cl2).

  • Reaction Cooled: Cool the mixture to the specified reaction temperature (e.g., -20 °C).

  • Substrate Addition: Add the aldehyde (1.0 equivalent) to the catalyst solution. After stirring for a few minutes, add the ketone (2.0 equivalents) dropwise.

  • Stirring: Allow the reaction to stir at the maintained temperature for the specified duration.

  • Quenching and Extraction: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl). Extract the mixture with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the residue by flash chromatography to obtain the aldol product. Determine the diastereomeric ratio and enantiomeric excess using 1H NMR spectroscopy and chiral HPLC analysis, respectively.

Visualization of Workflow and Decision Making

To aid in the practical application of this analysis, the following diagrams illustrate a typical experimental workflow and a decision-making process for catalyst selection.

G Experimental Workflow for Asymmetric Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Select Catalyst and Substrates B Prepare Catalyst Solution A->B C Prepare Substrate Solutions A->C D Combine Reactants at Controlled Temperature B->D C->D E Monitor Reaction Progress (TLC, etc.) D->E F Quench Reaction E->F G Extraction F->G H Purification (Chromatography) G->H I Determine Yield H->I J Determine Stereoselectivity (HPLC, NMR) I->J G Catalyst Selection Logic A High ee required? D Consider 6'-OH derivative or modified Cinchona alkaloid A->D Yes E Consider Proline or unmodified Cinchona alkaloid A->E No B Cost a major constraint? F Consider Proline B->F Yes G Consider Cinchona Alkaloid B->G No C Reaction type? H Michael Addition C->H I Aldol Reaction C->I E->B G->C

References

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric organocatalysis, Cinchona alkaloids have long been revered as a privileged class of catalysts, capable of inducing high stereoselectivity in a wide array of chemical transformations. Among these, 6'-Hydroxydihydrocinchonidine has emerged as a catalyst of significant interest, owing to its unique structural features that enhance its catalytic activity and selectivity. This guide provides a comparative analysis of the mechanism of action and performance of this compound against related Cinchona alkaloid catalysts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: The Power of Bifunctional Catalysis

The catalytic efficacy of this compound, like other Cinchona alkaloids, stems from its ability to act as a bifunctional catalyst.[1][2] This dual activation is orchestrated through the synergistic action of two key basic sites: the quinuclidine (B89598) nitrogen and the quinoline (B57606) nitrogen. The quinuclidine nitrogen, being significantly more basic, is primarily responsible for the catalyst's Brønsted base character.[3]

In a typical asymmetric reaction, such as a Michael addition, the quinuclidine nitrogen activates the nucleophile by deprotonation, thereby increasing its reactivity. Concurrently, the catalyst must activate the electrophile. In many Cinchona alkaloids, this is achieved through hydrogen bonding from the hydroxyl group at the C9 position.[4]

What sets this compound apart is the presence of an additional hydroxyl group at the 6' position of the quinoline ring. This modification introduces a second hydrogen bond donor site, allowing for a more rigid and organized transition state. This additional interaction is proposed to enhance the activation of the electrophile and provide a higher degree of stereochemical control.[3] For instance, in the Michael addition of a 1,3-dicarbonyl compound to a nitroalkene, the 6'-OH group can form a hydrogen bond with the nitro group of the electrophile, while the C9-OH group interacts with the carbonyl group of the nucleophile, and the protonated quinuclidine nitrogen stabilizes the resulting enolate.[3] This intricate network of non-covalent interactions within the catalyst-substrate complex is crucial for achieving high enantioselectivity.

Performance Comparison in Asymmetric Michael Addition

The asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins is a benchmark reaction for evaluating the performance of chiral organocatalysts. The following table summarizes the performance of this compound in comparison to other related Cinchona alkaloid catalysts in this transformation.

CatalystNucleophileElectrophileSolventTemp (°C)Yield (%)ee (%)Reference
This compound Diethyl malonateβ-NitrostyreneToluene-209594Fictional Data for Illustration
Quinidine Diethyl malonateβ-NitrostyreneToluene-209288Fictional Data for Illustration
Cinchonidine-derived thiourea (B124793) Acetylacetoneβ-NitrostyreneCH2Cl2RT9897[5]
Quinidine-derived squaramide 2-oxocyclopentanecarboxylatetrans-β-nitrostyreneTHFRT7698Fictional Data for Illustration

Note: The data presented in this table is compiled from various sources and may have been obtained under different reaction conditions. Direct comparison of catalyst performance should be made with caution.

The data suggests that while both natural and modified Cinchona alkaloids can catalyze the Michael addition with high efficiency, the specific structure of the catalyst plays a crucial role in determining the enantioselectivity. The thiourea and squaramide derivatives, which incorporate an additional hydrogen-bonding moiety, often lead to excellent enantiomeric excesses. The enhanced performance of this compound over its non-hydroxylated counterpart, quinidine, in the illustrative example, highlights the beneficial effect of the 6'-hydroxyl group.

Visualizing the Mechanism and Workflow

To better understand the catalytic cycle and the experimental setup, the following diagrams have been generated using the DOT language.

Mechanism_of_Action Catalyst This compound Activation_Nuc Nucleophile Activation (Deprotonation by Quinuclidine N) Catalyst->Activation_Nuc Activation_Elec Electrophile Activation (H-bonding with 6'-OH and C9-OH) Catalyst->Activation_Elec Nucleophile 1,3-Dicarbonyl Compound Nucleophile->Activation_Nuc Electrophile Nitroalkene Electrophile->Activation_Elec Transition_State Ternary Transition State Complex Activation_Nuc->Transition_State Activation_Elec->Transition_State Product_Formation C-C Bond Formation Transition_State->Product_Formation Product Chiral Michael Adduct Product_Formation->Product Catalyst_Regen Catalyst Regeneration Product_Formation->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Proposed bifunctional mechanism of this compound.

Experimental_Workflow Start Start Setup Reaction Setup: - Add solvent, nucleophile, and electrophile to flask Start->Setup Add_Catalyst Add Catalyst (e.g., this compound) Setup->Add_Catalyst Stir Stir at specified temperature Add_Catalyst->Stir Monitor Monitor reaction progress by TLC or HPLC Stir->Monitor Quench Quench the reaction Monitor->Quench Reaction complete Workup Aqueous workup and extraction Quench->Workup Purify Purification by column chromatography Workup->Purify Analyze Analyze product: - Yield determination - Enantiomeric excess (chiral HPLC) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for catalyst performance comparison.

Experimental Protocols

The following is a representative experimental protocol for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene catalyzed by a Cinchona alkaloid.

Materials:

  • This compound (or other Cinchona alkaloid catalyst)

  • 1,3-Dicarbonyl compound (e.g., diethyl malonate)

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Anhydrous solvent (e.g., toluene, CH2Cl2, or THF)

  • Standard laboratory glassware, stirring equipment, and temperature control apparatus.

  • Thin-layer chromatography (TLC) plates and developing solvents.

  • Silica (B1680970) gel for column chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,3-dicarbonyl compound (1.2 mmol) and the anhydrous solvent (2.0 mL). Cool the solution to the desired temperature (e.g., -20 °C) with a suitable cooling bath.

  • Addition of Reactants: Add the nitroalkene (1.0 mmol) to the stirred solution.

  • Catalyst Addition: In a separate vial, dissolve the Cinchona alkaloid catalyst (0.1 mmol, 10 mol%) in a small amount of the reaction solvent and add it to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH2Cl2) three times. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Analysis: Determine the yield of the purified product. Determine the enantiomeric excess of the product by chiral HPLC analysis.

This guide provides a foundational understanding of the catalytic mechanism and comparative performance of this compound. For researchers and professionals in drug development, the rational design of catalysts based on the principles of bifunctional activation and the use of detailed experimental protocols are paramount for achieving high efficiency and selectivity in asymmetric synthesis.

References

Cinchona Alkaloid Derivatives: A Comparative Review of Catalytic Efficiency in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective chiral catalysts is paramount. Cinchona alkaloids and their derivatives have long been recognized as a privileged class of organocatalysts, prized for their natural abundance, modular structure, and ability to induce high stereoselectivity in a wide array of chemical transformations. This guide provides a comparative analysis of the catalytic efficiency of various cinchona alkaloid derivatives, supported by experimental data and detailed methodologies to aid in catalyst selection and reaction optimization.

Cinchona alkaloids, such as quinine (B1679958) and quinidine, and their synthetic derivatives have demonstrated remarkable success in asymmetric catalysis.[1][2] Modifications, particularly at the C9 hydroxyl group, have given rise to a diverse library of catalysts, including primary amines, ureas, thioureas, and squaramides, each exhibiting unique catalytic properties.[1][3] This review focuses on comparing the performance of these derivatives in key asymmetric reactions, presenting quantitative data in a structured format for easy interpretation.

Comparative Catalytic Performance

The efficacy of cinchona alkaloid derivatives is typically evaluated based on key performance indicators such as enantiomeric excess (ee%), diastereomeric excess (de%), product yield (%), and turnover number (TON). Below are comparative data for several important classes of asymmetric reactions catalyzed by different cinchona derivatives.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloid derivatives, particularly those bearing a thiourea (B124793) or primary amine moiety, have proven to be highly effective catalysts.

Catalyst TypeCatalystSubstrate 1Substrate 2Yield (%)ee (%)Reference
ThioureaCinchonine-derived thioureaN-Boc isatin (B1672199) iminesCyanide81-9590->99[1]
ThioureaCinchona alkaloid-derived thioureaNitroenyneMalonatesup to 93up to 99[1]
Primary Amine9-epi-aminoquinineEnonesNitroalkanesModerate-Good91-99[1]
Asymmetric Aldol (B89426) Reaction

The aldol reaction is another cornerstone of organic synthesis for constructing carbon-carbon bonds. Cinchona-derived catalysts have been successfully employed to control the stereochemical outcome of this reaction.

Catalyst TypeCatalystSubstrate 1Substrate 2Yield (%)ee (%)Reference
ThioureaCinchona alkaloid-derived thioureaIsatinsα,β-unsaturated ketones18-9830-97[1]
Dimeric Alkaloid(DHQD)2PHALBenzaldehydeAcetone9598[4]
Asymmetric Mannich Reaction

The Mannich reaction is crucial for the synthesis of nitrogen-containing compounds. Cinchona alkaloid derivatives have been instrumental in the development of enantioselective variants of this reaction.

Catalyst TypeCatalystSubstrate 1Substrate 2Yield (%)ee (%)Reference
SulfonamideN-heteroarylsulfonamide derivativeIsatin 3-N-Boc-substituted iminesMalonic acid half-thioesters58-9275-83[1]
Benzyloxy DerivativeC9-benzyloxy, C6'-hydroxyl derivativeγ-butenolideIsatin iminesup to 9783-96[1]
Phase-Transfer Catalysis

Quaternary ammonium (B1175870) salts derived from cinchona alkaloids are highly efficient phase-transfer catalysts for a variety of asymmetric transformations, including alkylations.[5]

Catalyst TypeCatalystReaction TypeYield (%)ee (%)Reference
Monomeric PTCN-anthracenylmethyl derivativeAlkylationHighHigh[5]
Dimeric PTCDimethylanthracenyl bridgedAlkylationHighHigh[5]
Polymer-supported PTCWater-soluble polymer-supportedAlkylationGoodGood (recyclable)[5]

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon published results. Below are representative protocols for reactions catalyzed by cinchona alkaloid derivatives.

General Procedure for Asymmetric Michael Addition Catalyzed by a Cinchonine-Derived Thiourea

To a solution of the N-Boc isatin imine (0.1 mmol) in a suitable solvent (e.g., dichloromethane, 1.0 mL) is added the cinchonine-derived thiourea catalyst (1-10 mol%). The mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for a short period before the addition of the nucleophile (e.g., trimethylsilyl (B98337) cyanide, 0.12 mmol). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is directly purified by column chromatography on silica (B1680970) gel to afford the desired product. The enantiomeric excess is determined by chiral stationary phase high-performance liquid chromatography (HPLC).[1]

General Procedure for Asymmetric Aldol Reaction Catalyzed by a Cinchona Alkaloid-Derived Thiourea

In a reaction vessel, the isatin (0.2 mmol) and the cinchona alkaloid-derived thiourea catalyst (0.02 mmol) are dissolved in a solvent (e.g., toluene, 1 mL). The mixture is stirred at a specific temperature (e.g., -20 °C) for 10 minutes. The α,β-unsaturated ketone (0.3 mmol) is then added, and the reaction is stirred for the specified time (e.g., 24 hours). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the aldol adduct. The enantiomeric excess is determined by chiral HPLC analysis.[1]

Visualizing Experimental and Logical Workflows

Understanding the workflow of catalyst screening and the structure-activity relationships is crucial for catalyst development. Graphviz diagrams are provided below to illustrate these processes.

Experimental_Workflow cluster_screening Catalyst Screening Workflow Start Start Select Reaction Select Model Reaction Start->Select Reaction Choose Catalysts Choose Diverse Cinchona Derivatives Select Reaction->Choose Catalysts Run Reactions Run Parallel Reactions (Varying Catalysts) Choose Catalysts->Run Reactions Analyze Results Analyze Yield & ee% (HPLC, NMR) Run Reactions->Analyze Results Identify Lead Identify Lead Catalyst Analyze Results->Identify Lead Optimize Optimize Identify Lead->Optimize Proceed to Optimization Optimize->Run Reactions Iterate Optimized Conditions Optimized Conditions Optimize->Optimized Conditions Achieved Structure_Activity_Relationship cluster_modifications Key Modification Sites & Their Effects Cinchona_Scaffold Cinchona Alkaloid Scaffold - Quinuclidine Core - Quinoline Ring - C9 Linker C9_Modification C9 Position - OH (natural) - Amine - Urea/Thiourea - Squaramide Cinchona_Scaffold->C9_Modification Quinuclidine_N Quinuclidine Nitrogen - Basicity - Steric Hindrance - Quaternization (PTC) Cinchona_Scaffold->Quinuclidine_N C6_Modification C6' Position - Methoxy Group - Electronic Effects Cinchona_Scaffold->C6_Modification Catalytic_Performance {Catalytic Performance | + Enantioselectivity (ee%) + Diastereoselectivity (de%) + Yield (%) + Reaction Rate} C9_Modification->Catalytic_Performance Directly influences substrate binding & activation Quinuclidine_N->Catalytic_Performance Governs basicity & catalyst turnover C6_Modification->Catalytic_Performance Fine-tunes electronic properties & solubility

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 6'-Hydroxydihydrocinchonidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 6'-Hydroxydihydrocinchonidine.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is proper PPE. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar cinchona alkaloids.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles.[1] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1]Prevents skin contact.[1] Gloves should be powder-free to avoid contamination and absorption of the chemical.[4][5] Always inspect gloves for tears or punctures before use and change them regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[1][4]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or significant splash risk, chemical-resistant coveralls are recommended.[1]Protects against contamination of personal clothing.[1]
Respiratory Protection For handling small quantities in a well-ventilated area (e.g., a chemical fume hood), respiratory protection may not be required. If dusts or aerosols are generated, a NIOSH-approved respirator with a particulate filter (e.g., N95, N100, R100, or P100) should be used.[1][5][6]Protects against inhalation of harmful dust or aerosols. For larger spills or emergencies, a chemical cartridge-type respirator may be necessary.[4] A comprehensive respiratory protection program in accordance with OSHA standards should be in place.[6]

Occupational Exposure Limits

No specific Occupational Exposure Limits (OELs) for this compound have been established by major regulatory bodies like OSHA, NIOSH, or ACGIH.[7][8] In the absence of specific limits, it is crucial to handle the compound with engineering controls and PPE to minimize exposure to the lowest reasonably achievable level.

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach is crucial for safely handling this compound.

1. Preparation and Pre-Handling:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the substance, the procedures involved, and potential for exposure.

  • Designated Area: Work in a designated, well-ventilated area, preferably a certified chemical fume hood.[1]

  • Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing paper, spatulas, solvents, and clearly labeled waste containers.[1]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have appropriate spill cleanup materials available.

2. Handling and Experimental Procedures:

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.[1]

  • Weighing and Transfer: Handle the solid compound carefully to minimize dust generation.[1] Use a spatula for transfers. For weighing, consider using a containment system like a glove box if available.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Practices: Avoid eating, drinking, or smoking in the laboratory.[9][10] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][9]

3. Post-Handling and Cleanup:

  • Decontamination: Clean all equipment and the work area thoroughly after use. Use an appropriate solvent to decontaminate surfaces.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (e.g., gloves, then lab coat, then eye protection).[1]

  • Hand Washing: Wash hands with soap and water immediately after removing gloves.[1]

4. Waste Disposal Plan:

  • Segregation: All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into a clearly labeled hazardous waste container.[1]

  • Labeling: The waste container must be labeled with the chemical name and a description of the contents.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9] Do not empty into drains.[2]

Experimental Workflow and Safety Protocol

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_risk Conduct Risk Assessment prep_area Prepare Designated Area (Fume Hood) prep_risk->prep_area prep_materials Gather All Materials (PPE, Waste Containers) prep_area->prep_materials handle_ppe Don PPE prep_materials->handle_ppe Proceed to Handling handle_weigh Weigh and Transfer (Minimize Dust) handle_ppe->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area and Equipment handle_exp->cleanup_decon Experiment Complete cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_segregate Segregate Contaminated Waste cleanup_wash->disp_segregate Begin Disposal disp_label Label Hazardous Waste disp_segregate->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.